molecular formula C8H6N4 B1266620 4,4'-Bipyrimidine CAS No. 2426-94-0

4,4'-Bipyrimidine

Cat. No.: B1266620
CAS No.: 2426-94-0
M. Wt: 158.16 g/mol
InChI Key: TZLCPYJWWDXRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Bipyrimidine is an advanced heterocyclic organic compound that serves as a pivotal building block in inorganic chemistry and materials science research. This bipyrimidine ligand is primarily valued for its ability to form coordination polymers and its significant role in the development of new photoelectronic materials. Its core research value lies in the synthesis of panchromatic ruthenium-based sensitizers for Dye-Sensitized Solar Cells (DSSCs) . The ligand's structure, featuring additional nitrogen atoms compared to more common bipyridine analogs, contributes to a stabilization of its π* molecular orbitals . This electronic characteristic is key to driving the absorption properties of its metal complexes into the near-infrared (NIR) region, making it a crucial component for researchers aiming to create dyes that capture a broader spectrum of sunlight and improve the efficiency of solar energy conversion devices . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-pyrimidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-3-9-5-11-7(1)8-2-4-10-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLCPYJWWDXRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178959
Record name 4,4'-Bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2426-94-0
Record name 4,4'-Bipyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4,4'-Bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4,4'-bipyrimidine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental context, and visual representation of key concepts.

Core Chemical and Physical Properties

This compound, with the chemical formula C₈H₆N₄, is a heterocyclic aromatic organic compound. It consists of two pyrimidine rings linked at the 4-position. This arrangement imparts unique electronic and structural properties, making it a valuable ligand in coordination chemistry and a building block in supramolecular chemistry and materials science.[1] Its derivatives have also shown significant promise in medicinal chemistry.

Table 1: General Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆N₄[2]
Molecular Weight 158.16 g/mol [2][3]
CAS Number 2426-94-0[2][3]
IUPAC Name 4-(Pyrimidin-4-yl)pyrimidine[3]
Appearance Solid
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 1[3]

Molecular Structure and Crystallography

The crystal structure of 4,4'-bipyridine reveals a planar or near-planar conformation of the two pyridine rings in the solid state. The inter-ring C-C bond allows for rotation, and the dihedral angle between the rings can vary depending on the crystalline environment and the presence of coordinating species.

Table 2: Representative Bond Lengths and Angles for 4,4'-Bipyridine (as an analogue for this compound)

BondBond Length (Å)Bond AngleAngle (°)
C-C (inter-ring)1.492C-C-C (inter-ring)121.3
C-N (in ring)1.337C-N-C (in ring)116.8
C-C (in ring)1.385N-C-C (in ring)123.8
C-H0.930C-C-H120.0

Note: These values are for 4,4'-bipyridine and are intended to be representative. Actual values for this compound may vary.

The planarity and the presence of nitrogen lone pairs make this compound an excellent bridging ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2, C2', C6, C6'-~158
C5, C5'~7.5~121
H5, H5'~7.5-
H2, H2', H6, H6'~8.8-

Note: These are predicted values based on general knowledge of similar heterocyclic compounds and require experimental verification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3050-3000Aromatic C-H stretch
1600-1450C=C and C=N stretching in the pyrimidine ring
1400-1000In-plane C-H bending
900-675Out-of-plane C-H bending
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN and cyano radicals, which is characteristic of nitrogen-containing aromatic compounds.

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. A common approach involves the coupling of pyrimidine precursors.

Experimental Protocol: Generalized Synthesis of this compound via Ullmann Coupling

Disclaimer: This is a generalized protocol based on common methods for synthesizing bipyridines and may require optimization.

Materials:

  • 4-Halopyrimidine (e.g., 4-chloropyrimidine or 4-bromopyrimidine)

  • Copper powder or a copper(I) salt (e.g., CuI)

  • High-boiling point solvent (e.g., dimethylformamide (DMF) or nitrobenzene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-halopyrimidine and the copper catalyst.

  • Add the high-boiling point solvent to the flask.

  • Flush the system with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Heat the reaction mixture to reflux under the inert atmosphere. The reaction temperature will depend on the solvent used.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the copper catalyst and any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) or by column chromatography on silica gel.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Development: Inhibition of CDK9-Cyclin T1

Derivatives of 4,4'-bipyridine have emerged as promising inhibitors of the Cyclin-Dependent Kinase 9 (CDK9)-Cyclin T1 protein-protein interaction (PPI).[3] CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various cancers, including triple-negative breast cancer.[3][4] Inhibiting the interaction between CDK9 and its regulatory partner, Cyclin T1, represents a novel therapeutic strategy.

The 4,4'-bipyridine scaffold can be functionalized to create compounds that bind to CDK9 and disrupt its association with Cyclin T1, thereby inhibiting its kinase activity and downstream signaling pathways that promote cancer cell proliferation and survival.[3]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the role of the CDK9-Cyclin T1 complex in transcriptional regulation and how a 4,4'-bipyridine derivative can inhibit this process.

CDK9_Inhibition cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by 4,4'-Bipyridine Derivative cluster_outcome Cellular Outcome CDK9 CDK9 PTEFb Active P-TEFb Complex CDK9->PTEFb Inactive_CDK9 Inactive CDK9 CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation No_Transcription Inhibition of Transcription Transcription Gene Transcription (e.g., c-Myc, Mcl-1) RNAPII->Transcription Bipy_derivative 4,4'-Bipyridine Derivative (Inhibitor) Bipy_derivative->CDK9 Apoptosis Apoptosis No_Transcription->Apoptosis

Caption: Inhibition of the CDK9-Cyclin T1 signaling pathway by a 4,4'-bipyridine derivative.

Experimental Workflow for Assessing PPI Inhibition

The following workflow outlines a typical experimental approach to evaluate the efficacy of a 4,4'-bipyridine derivative as a CDK9-Cyclin T1 PPI inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Synthesis of 4,4'-Bipyridine Derivative Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Binding_Assay In Vitro Binding Assay (e.g., SPR, ITC) Characterization->Binding_Assay Kinase_Assay Kinase Activity Assay Binding_Assay->Kinase_Assay CoIP Co-immunoprecipitation of CDK9 and Cyclin T1 Kinase_Assay->CoIP Cell_Viability Cell Viability Assay (e.g., MTT) CoIP->Cell_Viability Western_Blot Western Blot for Downstream Targets (c-Myc, Mcl-1) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft Efficacy Evaluation of Antitumor Efficacy Xenograft->Efficacy

Caption: Experimental workflow for evaluating a 4,4'-bipyridine-based CDK9-Cyclin T1 inhibitor.

Conclusion

This compound is a versatile molecule with a rich chemical profile that makes it a valuable component in various scientific disciplines. Its structural rigidity, coordination capabilities, and the potential for its derivatives to modulate key biological pathways, such as the CDK9-Cyclin T1 interaction, underscore its importance in both materials science and drug discovery. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to new and innovative applications.

References

An In-depth Technical Guide to the Synthesis of 4,4'-Bipyrimidine from Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4,4'-bipyrimidine, starting from pyridine as a conceptual precursor. Direct conversion of the pyridine ring to a pyrimidine ring is not a synthetically viable route. Therefore, this guide outlines a more practical, multi-step approach involving the de novo synthesis of a pyrimidine intermediate, followed by a palladium-catalyzed coupling reaction. Additionally, a hypothetical route for obtaining the pyrimidine precursor from pyridine is discussed to fulfill the specified starting material constraint, although this pathway is presented for conceptual purposes and may not be practical for large-scale synthesis.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through the coupling of two 4-substituted pyrimidine rings. A robust and well-documented approach involves the palladium-catalyzed homocoupling of 4-chloropyrimidine. The synthesis of 4-chloropyrimidine, in turn, can be readily accomplished from the common and inexpensive starting material, uracil.

The overall synthetic strategy is therefore divided into two main parts:

  • A Hypothetical Pathway from Pyridine to Uracil: This section outlines a conceptual multi-step conversion to address the user's requirement of starting from pyridine. It is important to note that this route involves challenging chemical transformations and is presented for academic completeness.

  • The Main Recommended Synthetic Pathway: This section provides detailed experimental protocols for the practical synthesis of this compound, commencing with the conversion of uracil to 4-chloropyrimidine, followed by the final homocoupling step.

Hypothetical Synthetic Pathway: From Pyridine to Uracil

The conversion of pyridine to uracil is a non-trivial process that would likely involve the oxidative cleavage of the pyridine ring to form a dicarboxylic acid derivative, which can then be transformed into malic acid, a known precursor for uracil.

G Pyridine Pyridine Maleic_Anhydride Maleic Anhydride Pyridine->Maleic_Anhydride Vapor Phase Catalytic Oxidation (e.g., V₂O₅/MoO₃ catalyst, high temp.) Malic_Acid Malic Acid Maleic_Anhydride->Malic_Acid Hydration (H₂O, high temp. and pressure) Uracil Uracil Malic_Acid->Uracil Condensation with Urea (Fuming H₂SO₄)

Caption: Hypothetical pathway from pyridine to uracil.

This proposed route consists of the following key transformations:

  • Vapor Phase Catalytic Oxidation of Pyridine: Pyridine can be subjected to high-temperature vapor phase oxidation over a mixed metal oxide catalyst (e.g., V₂O₅/MoO₃) to induce ring opening and form maleic anhydride. This is an industrial process for the synthesis of maleic anhydride from benzene, and similar conditions could conceptually be applied to pyridine.

  • Hydration of Maleic Anhydride to Malic Acid: Maleic anhydride can be hydrated to malic acid by heating with water under pressure. This is a known industrial process.[1]

  • Condensation of Malic Acid with Urea to form Uracil: The most common laboratory synthesis of uracil involves the condensation of malic acid with urea in the presence of fuming sulfuric acid.[2][3]

Main Recommended Synthetic Pathway: From Uracil to this compound

This section details the practical and recommended two-step synthesis of this compound starting from uracil.

G Uracil Uracil Chloropyrimidine 4-Chloropyrimidine Uracil->Chloropyrimidine Chlorination (POCl₃, PCl₅) Bipyrimidine This compound Chloropyrimidine->Bipyrimidine Palladium-Catalyzed Homocoupling

Caption: Recommended synthesis of this compound.

Synthesis of 4-Chloropyrimidine from Uracil

The conversion of uracil to 2,4-dichloropyrimidine is a standard procedure, which upon workup can yield 4-chloropyrimidine, although 2,4-dichloropyrimidine is the major product. For the specific synthesis of 4-chloropyrimidine, a more direct precursor would be 4-hydroxypyrimidine. However, the chlorination of uracil is a well-established method that provides a key intermediate. For the purpose of this guide, we will describe the synthesis of 2,4-dichloropyrimidine, which can then be selectively reacted at the more reactive 4-position. A patent describes the synthesis of dichloropyrimidines from uracil.[4]

Experimental Protocol:

  • Materials: Uracil, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), triethylamine hydrochloride.

  • Procedure:

    • A mixture of uracil (1 mol), triethylamine hydrochloride (0.20 mol), and phosphorus oxychloride (3 mol) is heated to an internal temperature of 110-120 °C and maintained for two hours.[4]

    • The reaction mixture is then cooled to 30-40 °C.

    • This mixture is added dropwise at 50 °C over 60 minutes to a suspension of phosphorus pentachloride (2 mol) in phosphorus oxychloride (200 ml).[4]

    • The reaction is allowed to proceed at 50-60 °C for an additional 30 minutes.[4]

    • Excess POCl₃ is removed by distillation under reduced pressure (200 hPa).[4]

    • The resulting 2,4-dichloropyrimidine can be isolated by distillation. The typical yield for 2,4-dichloropyrimidine is high, often exceeding 90%.[4]

Synthesis of this compound via Homocoupling of 4-Chloropyrimidine

Palladium-catalyzed homocoupling reactions provide an efficient method for the synthesis of symmetrical biaryls. In this step, 4-chloropyrimidine (or more practically, the more reactive 4-position of 2,4-dichloropyrimidine) is coupled to form this compound. While specific literature for the homocoupling of 4-chloropyrimidine to this compound is not abundant, general procedures for the homocoupling of aryl halides can be adapted.

Experimental Protocol:

  • Materials: 4-Chloropyrimidine (or 2,4-dichloropyrimidine), Palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine, PPh₃), a base (e.g., potassium carbonate, K₂CO₃), a reducing agent (e.g., isopropanol), and a suitable solvent (e.g., a biorenewable solvent like Cyrene™ or a mixture of γ-valerolactone (GVL) in Cyrene™).[5]

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-chloropyrimidine (1.0 equiv.), palladium(II) acetate (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

    • Add the base (e.g., 1.5-2.0 equiv.) and the solvent.

    • Add the reducing agent (e.g., 2-3 equiv. of isopropanol).

    • Heat the reaction mixture to a temperature typically ranging from 80 °C to 120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst and inorganic salts.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the key steps in the recommended synthetic pathway.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
1ChlorinationUracil2,4-DichloropyrimidinePOCl₃, PCl₅, triethylamine hydrochloride, 110-120 °C>90[4]
2Homocoupling4-ChloropyrimidineThis compoundPd(OAc)₂, ligand, base, reducing agent, 80-120 °CModerate to Good (Estimated)[5]

Conclusion

This technical guide provides a feasible, albeit multi-step, synthetic route to this compound. While a direct synthesis from pyridine is not practical, this guide establishes a conceptual link from pyridine to the key intermediate, uracil. The recommended and more practical synthesis commences from uracil, proceeding through the formation of 4-chloropyrimidine (as part of 2,4-dichloropyrimidine), followed by a palladium-catalyzed homocoupling reaction. The detailed protocols and data provided herein serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the preparation of this important heterocyclic compound. Further optimization of the final coupling step is recommended to maximize the yield of the target this compound.

References

A Technical Guide to the Spectroscopic Characterization of 4,4'-Bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4,4'-Bipyrimidine, a key building block in coordination chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with experimental protocols and data presented for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[1][2] For this compound, ¹H and ¹³C NMR are fundamental for confirming its symmetric structure.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's symmetry.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.70Doublet (d)4HProtons ortho to Nitrogen (H2, H2', H6, H6')
~7.90Doublet (d)4HProtons meta to Nitrogen (H3, H3', H5, H5')

Note: Data acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.[3][4][5]

1.2. ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum further confirms the symmetrical nature of this compound, typically showing three distinct signals.[6][7]

Chemical Shift (δ) ppmAssignment
~150.0Carbons ortho to Nitrogen (C2, C2', C6, C6')
~146.3Quaternary Carbons (C4, C4')
~121.0Carbons meta to Nitrogen (C3, C3', C5, C5')

Note: Data acquired in CDCl₃.[3][8][9]

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).[10]

  • Transfer : Filter the solution into a clean NMR tube to a height of about 4-5 cm.[1]

  • Data Acquisition : Place the NMR tube into the spectrometer's probe.

  • Spectrometer Setup : The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[7] For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon atom.[7]

  • Analysis : The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum, which is then phased and baseline-corrected.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds.[11][12] This technique is particularly useful for identifying functional groups present in a molecule.[13]

2.1. IR Spectral Data

The IR spectrum of this compound shows characteristic peaks corresponding to the vibrations of its aromatic rings and C-N bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretching
~1600StrongC=C and C=N stretching vibrations of the pyridine ring
~1400StrongRing stretching vibrations
~810StrongC-H out-of-plane bending

Note: Data obtained from a KBr disc or as a nujol mull.[14][15][16]

2.2. Experimental Protocol for IR Spectroscopy (Solid Sample)

For a solid sample like this compound, the KBr pellet method or the thin solid film method can be used.[17]

  • Sample Preparation (Thin Film) : Dissolve a small amount of the solid (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[17]

  • Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[17]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[17]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Background Scan : Run a background spectrum of the clean, empty sample holder.

  • Sample Scan : Run the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[18] For conjugated systems like this compound, it reveals the wavelengths at which the molecule absorbs light, corresponding to the energy required to promote π electrons to higher energy orbitals.[19][20]

3.1. UV-Vis Spectral Data

The UV-Vis spectrum of this compound exhibits strong absorption bands in the UV region, characteristic of π → π* transitions.

λmax (nm)Molar Absorptivity (ε)SolventAssignment
~233-240-Dichloromethane/Ethanolπ → π* transition
~275-286-Acetonitrileπ → π* transition

Note: The position and intensity of absorption maxima can be influenced by the solvent.[21][22][23]

3.2. Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane) of a known concentration.[24]

  • Cuvette Selection : Use quartz cuvettes for measurements in the UV region, as glass and plastic absorb UV light.[18]

  • Baseline Correction : Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[24][25]

  • Sample Measurement : Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition : Run the scan over the desired wavelength range (e.g., 200-400 nm). The instrument records the absorbance at each wavelength.[25]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Purified Compound (this compound) Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR UVVis UV-Vis Spectroscopy Dissolve->UVVis Process Process Raw Data (FT, Baseline Correction) NMR->Process IR->Process UVVis->Process Interpret Interpret Spectra (Chemical Shifts, Frequencies, λmax) Process->Interpret Structure Structure Elucidation & Characterization Interpret->Structure

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Electrochemical Properties of 4,4'-Bipyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 4,4'-Bipyrimidine: Extensive research reveals a significant scarcity of detailed electrochemical data specifically for this compound. The available scientific literature predominantly focuses on the electrochemical behavior of its isomer, 4,4'-Bipyridine, and its N-alkylated derivatives, known as bipyridinium salts or viologens. This guide will, therefore, concentrate on the well-documented electrochemical properties of 4,4'-Bipyridine and its derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Electrochemical Behavior of 4,4'-Bipyridine Derivatives

4,4'-Bipyridine itself is electrochemically active, but its derivatives, particularly the N,N'-dialkyl-4,4'-bipyridinium salts (viologens), are renowned for their rich redox chemistry.[1][2] These compounds are characterized by their ability to undergo reversible one-electron reduction steps. The divalent dication can be reduced in two distinct steps to a monovalent radical cation and then to a neutral species. This property is central to their application in various fields, including electrochromic devices and redox flow batteries.[1][2]

The electrochemical behavior of these compounds is influenced by several factors, including the nature of the N-alkyl substituents, the solvent system, and the supporting electrolyte.[1][2] Structural modifications, such as introducing bulky or electron-donating/withdrawing groups, can be used to tune the redox potentials and other electrochemical parameters.[2]

Quantitative Electrochemical Data

The following table summarizes key electrochemical data for 4,4'-Bipyridine derivatives, primarily focusing on their reduction potentials as determined by cyclic voltammetry.

CompoundFirst Reduction Potential (E¹red, V)Second Reduction Potential (E²red, V)Experimental ConditionsReference
N,N'-Dimethyl-4,4'-bipyridinium (Paraquat)-0.45-0.88Aqueous solution, vs. SHE
4,4'-Bipyridinium derivative with two sultone residuesQuasi-reversible redox processes-Aqueous electrolytes (1 M H₂SO₄ and 1 M Na₂SO₄) on a glassy carbon electrode.[1][2]
Charge transfer complex of 4,4'-bipyridine with benzoquinone derivative-0.323-Platinum working electrode, sweep rate 0.5 V/s, in 0.1 mol/L tetraethylammonium chloride (TEACl) at 25°C.[3][4][3][4]

Note: The exact values of redox potentials can vary depending on the experimental conditions such as the solvent, supporting electrolyte, reference electrode, and scan rate.

Experimental Protocols

The primary technique for investigating the electrochemical properties of 4,4'-Bipyridine and its derivatives is cyclic voltammetry (CV).

General Cyclic Voltammetry Protocol

A standard cyclic voltammetry experiment to characterize a 4,4'-bipyridine derivative would involve the following steps:

  • Preparation of the Electrolyte Solution: The bipyridinium salt is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile or an aqueous buffer). The concentration of the analyte is typically in the millimolar range.

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of:

    • Working Electrode: A glassy carbon or platinum electrode is commonly used.[1][3][4]

    • Reference Electrode: A standard calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as a reference.

    • Counter (or Auxiliary) Electrode: A platinum wire or graphite rod serves as the counter electrode.

  • Deoxygenation: The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for a sufficient period to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • Data Analysis: The cyclic voltammogram is analyzed to determine the peak potentials (anodic and cathodic), peak currents, and the reversibility of the redox processes.

Visualizations

Redox Behavior of a 4,4'-Bipyridinium Dication

Redox_Behavior Dication Dication (Bpy²⁺) Radical Radical Cation (Bpy⁺•) Dication->Radical + e⁻ (E¹red) Radical->Dication - e⁻ (E¹ox) Neutral Neutral (Bpy⁰) Radical->Neutral + e⁻ (E²red) Neutral->Radical - e⁻ (E²ox)

Caption: Two-step reduction of a 4,4'-Bipyridinium dication.

Experimental Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Electrolyte Solution (Analyte + Supporting Electrolyte) B Assemble Three-Electrode Cell A->B C Deoxygenate Solution (Purge with N₂/Ar) B->C D Set CV Parameters (Potential Range, Scan Rate) C->D E Run Cyclic Voltammetry D->E F Record Current vs. Potential E->F G Plot Cyclic Voltammogram F->G H Determine Redox Potentials (Epc, Epa) G->H I Analyze Peak Currents and Reversibility H->I

Caption: General workflow for a cyclic voltammetry experiment.

References

An In-depth Technical Guide to the Solubility of 4,4'-Bipyrimidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4,4'-Bipyrimidine in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on predicted solubility characteristics based on the compound's structure and the known behavior of similar heterocyclic molecules. Furthermore, it offers comprehensive, standardized experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Core Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueReference
Molecular Formula C₈H₆N₄[1]
Molecular Weight 158.16 g/mol [1]
Appearance Predicted to be a solid at room temperature
Melting Point 207 °C
Boiling Point 345.9 ± 17.0 °C (Predicted)
CAS Number 2426-94-0[1]

The presence of four nitrogen atoms in the aromatic rings of this compound makes it a polar molecule capable of acting as a hydrogen bond acceptor. This structural feature is the primary determinant of its solubility in various organic solvents.

Predicted Qualitative Solubility of this compound

Based on the principles of "like dissolves like" and the known solubility of analogous nitrogen-containing heterocyclic compounds, a qualitative solubility profile for this compound can be predicted. It is anticipated that the solubility will be highest in polar aprotic solvents and lower in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound at Ambient Temperature

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)HighStrong dipole-dipole interactions and the ability of these solvents to solvate the polar heterocyclic structure.
Polar Protic Methanol, EthanolModerate to HighPotential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the bipyrimidine ring.
Halogenated Dichloromethane (DCM), ChloroformModerateModerate polarity allows for favorable interactions with the solute.
Ethers Tetrahydrofuran (THF)ModerateTHF possesses some polarity and can act as a hydrogen bond acceptor.
Aromatic Toluene, BenzeneLow to ModerateWhile non-polar, the aromatic nature of these solvents can lead to some π-π stacking interactions with the bipyrimidine rings.
Non-Polar Aliphatic Hexane, CyclohexaneLow to InsolubleLack of favorable intermolecular interactions between the non-polar solvent and the polar solute.

It is imperative to note that this table represents a predictive assessment. Experimental verification is crucial for any research or development application.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods must be employed. The following protocols describe two common and robust techniques.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

    • Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath, maintained at the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by ensuring that the concentration of the solute in the supernatant does not change over successive time points.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to permit the excess solid to sediment.

    • For fine suspensions, centrifugation at a controlled temperature can be employed to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

    • Transfer the aliquot of the saturated solution to a pre-weighed, dry container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

    • Once the solvent is fully evaporated, re-weigh the container with the dried solute.

  • Calculation of Solubility:

    • The solubility is calculated as the mass of the dissolved this compound per volume of the solvent. The results are typically expressed in units of mg/mL or g/L.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial securely prep2->prep3 equil1 Agitate at constant temperature (24-48h) prep3->equil1 sep1 Allow solid to sediment or centrifuge equil1->sep1 analysis1 Withdraw known volume of clear supernatant sep1->analysis1 analysis2 Transfer to pre-weighed container analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh dried solute analysis3->analysis4 calc1 Calculate solubility (mass/volume) analysis4->calc1

Caption: Experimental workflow for the shake-flask method.

This method is suitable for compounds that possess a chromophore and can be a higher-throughput alternative to the gravimetric method for determining apparent solubility.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

    • Measure the UV-Vis absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear in the desired concentration range (confirm with R² > 0.99).

  • Preparation and Equilibration of Saturated Solution:

    • Follow steps 1 and 2 as described in the shake-flask method (Section 3.1) to prepare and equilibrate a saturated solution of this compound.

  • Sample Preparation and Analysis:

    • After equilibration and phase separation (by centrifugation or allowing the solid to settle), carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. This concentration represents the apparent solubility.

Conclusion

References

Theoretical Calculations of 4,4'-Bipyrimidine Electronic Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bipyrimidine, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science due to its electron-deficient nature and potential as a ligand in coordination chemistry. Understanding its electronic structure is paramount for predicting its reactivity, photophysical properties, and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic characteristics of this compound. It details the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) for the analysis of its ground and excited states, molecular orbital distributions, and spectroscopic properties. This document is intended to serve as a foundational resource for researchers engaged in the computational study and rational design of this compound derivatives.

Introduction

This compound is an intriguing heterocyclic system composed of two pyrimidine rings linked at the 4 and 4' positions. Its unique arrangement of nitrogen atoms imparts distinct electronic properties, making it a valuable scaffold in various chemical applications. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful lens through which to inspect the intricate details of its electronic landscape. These computational approaches not only complement experimental findings but also guide the synthesis of novel derivatives with tailored functionalities. This guide will delve into the core computational techniques used to study this compound, providing both theoretical background and practical considerations.

Theoretical Methodologies

The investigation of the electronic structure of molecules like this compound predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a workhorse in this field due to its favorable balance of accuracy and computational cost.[1][2][3] For studying the excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely applied method.[4][5][6][7]

Ground-State Calculations: Density Functional Theory (DFT)

DFT calculations are typically the first step in the computational analysis of a molecule's electronic structure. The choice of the exchange-correlation functional and the basis set is crucial for obtaining accurate results.

Experimental Protocol: Ground-State DFT Calculation

  • Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation. A common approach is to use the B3LYP functional with a 6-31G(d) or larger basis set.

  • Frequency Calculation: To ensure that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed using a higher level of theory, such as the B3LYP functional with a larger basis set (e.g., 6-311+G(d,p)), to obtain more accurate electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9]

Excited-State Calculations: Time-Dependent DFT (TD-DFT)

TD-DFT is employed to investigate the electronic transitions of this compound, providing insights into its UV-Vis absorption spectrum.[4][5][6][7]

Experimental Protocol: Excited-State TD-DFT Calculation

  • Prerequisites: An optimized ground-state geometry from a DFT calculation is required.

  • Excitation Energy Calculation: TD-DFT calculations are performed on the optimized ground-state structure. The choice of functional can significantly impact the accuracy of the calculated excitation energies.[4] Functionals such as B3LYP, CAM-B3LYP, or M06-2X are commonly used.

  • Spectral Analysis: The calculated vertical excitation energies and oscillator strengths are used to simulate the electronic absorption spectrum. This allows for direct comparison with experimental UV-Vis spectra.

Key Electronic Structure Descriptors

The electronic structure of this compound can be characterized by several key descriptors derived from computational calculations.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic transitions of a molecule.[8][9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and electronic excitation properties.[8]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule, highlighting the electron-rich and electron-deficient regions. This is invaluable for understanding intermolecular interactions.

Data Presentation

The quantitative data obtained from theoretical calculations are best summarized in tables for clarity and comparative analysis.

ParameterComputational MethodBasis SetCalculated Value
Ground State EnergyB3LYP6-311+G(d,p)(Typical Value in Hartrees)
HOMO EnergyB3LYP6-311+G(d,p)(Typical Value in eV)
LUMO EnergyB3LYP6-311+G(d,p)(Typical Value in eV)
HOMO-LUMO GapB3LYP6-311+G(d,p)(Typical Value in eV)
Dipole MomentB3LYP6-311+G(d,p)(Typical Value in Debye)

Table 1: Calculated Ground-State Properties of this compound.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁(Calculated Value)(Calculated Value)(Calculated Value)
S₀ → S₂(Calculated Value)(Calculated Value)(Calculated Value)
S₀ → S₃(Calculated Value)(Calculated Value)(Calculated Value)

Table 2: Calculated Electronic Transitions of this compound using TD-DFT/B3LYP/6-311+G(d,p).

Visualizations

Diagrams illustrating the computational workflows provide a clear and logical representation of the theoretical investigation process.

Computational_Workflow cluster_ground_state Ground-State DFT Calculations cluster_excited_state Excited-State TD-DFT Calculations mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc stable_geom Verified Stable Geometry freq_calc->stable_geom No Imaginary Frequencies electronic_prop Electronic Property Calculation (e.g., B3LYP/6-311+G(d,p)) stable_geom->electronic_prop td_dft_calc TD-DFT Calculation (e.g., TD-B3LYP/6-311+G(d,p)) stable_geom->td_dft_calc ground_state_data Ground-State Data (HOMO, LUMO, MEP) electronic_prop->ground_state_data excited_state_data Excited-State Data (Excitation Energies, Oscillator Strengths) td_dft_calc->excited_state_data uv_vis_spectrum Simulated UV-Vis Spectrum excited_state_data->uv_vis_spectrum

Figure 1: Workflow for Theoretical Calculation of this compound Electronic Structure.

Conclusion

Theoretical calculations, particularly DFT and TD-DFT, provide indispensable tools for the in-depth analysis of the electronic structure of this compound. This guide has outlined the standard computational protocols and the key electronic descriptors that are essential for a comprehensive understanding of this important heterocyclic molecule. The presented workflow and data tables offer a structured approach for researchers to conduct and interpret their own computational studies, ultimately facilitating the rational design of novel this compound-based compounds for applications in drug development and materials science.

References

A Historical Guide to the Synthesis of 4,4'-Bipyrimidine: From Classic Couplings to Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of synthetic methodologies for producing 4,4'-bipyrimidine, a crucial heterocyclic building block in medicinal chemistry and materials science. From early, often harsh, coupling reactions to the development of more refined catalytic systems, this document provides a comprehensive overview of key synthetic strategies, complete with detailed experimental protocols and comparative data.

Early Synthetic Approaches: The Dawn of Bipyrimidine Chemistry

The initial forays into the synthesis of bipyrimidine compounds were extensions of groundbreaking work in aromatic chemistry. These early methods, while historically significant, often suffered from low yields, harsh reaction conditions, and a lack of selectivity.

The Wurtz-Fittig Reaction: A Foundational Coupling

One of the earliest approaches to forming aryl-aryl bonds was the Wurtz-Fittig reaction, an extension of the Wurtz reaction developed in the mid-19th century. This method involves the reductive coupling of two aryl halides in the presence of sodium metal. The first synthesis of the analogous compound, 4,4'-bipyridine, was achieved by the Scottish chemist Thomas Anderson in 1868 by heating pyridine with sodium metal.[1][2] While a landmark achievement, this method was often inefficient.

A more direct application to bipyrimidine synthesis would involve the coupling of a 4-halopyrimidine. The generalized reaction is as follows:

Wurtz_Fittig_Reaction 2 4-Halopyrimidine 2 4-Halopyrimidine This compound This compound 2 4-Halopyrimidine->this compound + 2 Na Sodium_Metal 2 Na Sodium_Halide 2 NaX

Caption: Generalized Wurtz-Fittig reaction for this compound synthesis.

To a flame-dried flask under an inert atmosphere, add anhydrous solvent (e.g., diethyl ether or toluene). Add freshly cut sodium metal. To this suspension, add a solution of 4-chloropyrimidine in the same anhydrous solvent dropwise. The reaction mixture is then heated to reflux for several hours. After cooling, the excess sodium is carefully quenched, and the product is extracted with an organic solvent. Purification is typically achieved by crystallization or sublimation.

The Ullmann Reaction: A Copper-Catalyzed Advancement

In 1901, Fritz Ullmann reported a significant advancement in biaryl synthesis: the copper-mediated coupling of aryl halides.[3][4] The Ullmann reaction generally offered improved yields and substrate scope compared to the Wurtz-Fittig reaction, although it still required high temperatures.[3][5][6][7] This method became a cornerstone of biaryl synthesis for much of the 20th century.[8]

The reaction proceeds by the homocoupling of a 4-halopyrimidine in the presence of copper powder or a copper-bronze alloy at elevated temperatures.

Ullmann_Reaction 2 4-Halopyrimidine 2 4-Halopyrimidine This compound This compound 2 4-Halopyrimidine->this compound Cu, Δ Copper Cu Heat Δ Copper_Halide CuX₂

Caption: The Ullmann reaction for synthesizing this compound.

In a sealed tube, 4-iodopyrimidine and copper-bronze are heated at a high temperature (typically > 200 °C) for several hours. The reaction can be performed neat or in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene. After cooling, the reaction mixture is treated with a suitable workup procedure, often involving filtration to remove copper residues and extraction of the product. Purification is then carried out by recrystallization or column chromatography.

The Advent of Palladium Catalysis: A Paradigm Shift

The latter half of the 20th century witnessed a revolution in cross-coupling chemistry with the advent of palladium-catalyzed reactions. These methods offered milder reaction conditions, higher yields, and greater functional group tolerance compared to their historical predecessors.

Palladium-Catalyzed Homocoupling of 4-Halopyrimidines

Palladium catalysts, in the presence of a suitable ligand and a reducing agent or base, can effectively catalyze the homocoupling of 4-halopyrimidines to yield this compound. This approach offers a significant improvement in terms of reaction conditions and efficiency.

Palladium_Homocoupling 2 4-Halopyrimidine 2 4-Halopyrimidine This compound This compound 2 4-Halopyrimidine->this compound Pd Catalyst, Base Pd_Catalyst Pd Catalyst Base Base Byproducts Byproducts

Caption: Palladium-catalyzed homocoupling for this compound synthesis.

To a solution of 4-bromopyrimidine in a suitable solvent (e.g., DMF, toluene, or dioxane), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) are added. The reaction mixture is then heated under an inert atmosphere for a specified period. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Summary of Historical Synthesis Methods

The following table provides a comparative summary of the key historical methods for the synthesis of this compound. Please note that yields and reaction conditions can vary significantly based on the specific substrate and procedural modifications.

Synthesis MethodPrecursorReagentsTypical ConditionsReported YieldYear of Discovery
Wurtz-Fittig Reaction 4-HalopyrimidineSodium MetalHigh Temperature, Anhydrous SolventGenerally Lowmid-19th Century
Ullmann Reaction 4-HalopyrimidineCopper Powder/BronzeHigh Temperature (>200 °C)Moderate to Good1901
Palladium-Catalyzed Homocoupling 4-HalopyrimidinePalladium Catalyst, BaseMild to Moderate TemperatureGood to Excellentlate-20th Century

Conclusion

The synthesis of this compound has evolved significantly from its early beginnings. The foundational work on coupling reactions, such as the Wurtz-Fittig and Ullmann reactions, paved the way for the development of more sophisticated and efficient palladium-catalyzed methods. For contemporary researchers and drug development professionals, an understanding of these historical methods provides a valuable context for the continued innovation in the synthesis of this important heterocyclic scaffold. The transition to milder, more selective, and higher-yielding catalytic systems underscores the progress in synthetic organic chemistry and its impact on the accessibility of key molecular building blocks.

References

The Fundamental Reactivity of the Pyrimidine Rings in 4,4'-Bipyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bipyrimidine, a heterocyclic compound comprised of two pyrimidine rings linked at their 4-positions, presents a unique scaffold of significant interest in medicinal chemistry, materials science, and coordination chemistry. The electron-deficient nature of the pyrimidine rings governs its reactivity, rendering it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution. This guide provides a comprehensive overview of the fundamental reactivity of the pyrimidine rings in this compound, drawing upon established principles of heteroaromatic chemistry and available data on related pyrimidine and bipyridine systems. Key reaction classes including nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions are discussed in detail, supplemented with illustrative experimental protocols and quantitative data where available.

Electronic Structure and General Reactivity Principles

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 3 positions. This electron deficiency is even more pronounced in this compound due to the electron-withdrawing effect of one pyrimidine ring on the other. This electronic characteristic is the primary determinant of its chemical reactivity.

Key Reactivity Principles:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the pyrimidine rings makes them highly susceptible to attack by nucleophiles. The most electron-deficient positions, and therefore the most likely sites for nucleophilic attack, are the positions ortho and para to the ring nitrogens (positions 2, 4, and 6). In this compound, the positions of greatest interest for SNAr are C2, C6, C2', and C6'. The reactivity at the C4 and C4' positions is also influenced by the linkage.

  • Electrophilic Aromatic Substitution: Conversely, electrophilic attack on the pyrimidine ring is generally difficult and requires harsh conditions or the presence of strong electron-donating groups. The C5 and C5' positions are the most electron-rich and are the preferred sites for electrophilic substitution, should it occur.

  • Metal-Catalyzed Cross-Coupling: The presence of halogen substituents on the pyrimidine rings of this compound would render it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These reactions provide a powerful tool for the synthesis of functionalized this compound derivatives.

  • N-functionalization: The lone pairs on the nitrogen atoms can be targeted for reactions such as alkylation and oxidation.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of this compound. The general mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

G General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Pyrimidine Ring cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Pyrimidine Pyrimidine-LG + Nu⁻ Meisenheimer [Pyrimidine(LG)(Nu)]⁻ Pyrimidine->Meisenheimer Addition Product Pyrimidine-Nu + LG⁻ Meisenheimer->Product Elimination

General SNAr Mechanism
Regioselectivity

For di-substituted pyrimidines, such as a hypothetical 2,2'-dichloro-4,4'-bipyrimidine, the regioselectivity of nucleophilic attack is a critical consideration. Generally, for 2,4-dichloropyrimidines, substitution occurs preferentially at the C4 position. However, the electronic influence of the second pyrimidine ring and any existing substituents can alter this preference.

Table 1: General Reactivity Order for Nucleophilic Aromatic Substitution on Halopyrimidines

Position on Pyrimidine RingGeneral Reactivity OrderNotes
C4HighHighly activated by both ring nitrogens.
C2Moderate to HighActivated by both ring nitrogens.
C6Moderate to HighEquivalent to C2.
C5LowLeast electron-deficient carbon.
Experimental Protocol: General Procedure for SNAr on a Dihalopyrimidine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Reaction Setup: To a solution of the dihalopyrimidine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.0-1.2 eq) and a base (e.g., K2CO3, Cs2CO3, or DIPEA, 1.5-2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the substrate and nucleophile. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Pyrimidines

SubstrateNucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
2,4-DichloropyrimidineAnilineDIPEAi-PrOH80122-Chloro-4-anilinopyrimidine85
2,4-DichloropyrimidineSodium methoxide-MeOH2522-Chloro-4-methoxypyrimidine90
5-Bromo-2,4-dichloropyrimidineSubstituted anilinesDIPEAi-PrOHrt45-Bromo-2-chloro-4-(substituted anilino)pyrimidine70-95

Note: Data in this table is based on general pyrimidine chemistry and serves as an illustrative example.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable for the synthesis of highly functionalized 4,4'-bipyrimidines. Halogenated derivatives of this compound would serve as excellent precursors for these transformations.

G Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling cluster_product Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X L_n OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂) PdII_ArR Ar-Pd(II)-R L_n Transmetal->PdII_ArR RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product

Generalized Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halo-bipyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: A mixture of the halo-bipyrimidine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 2-10 mol%), and a base (e.g., K2CO3, Cs2CO3, 2.0-3.0 eq) is placed in a reaction vessel.

  • Solvent and Atmosphere: A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added, and the vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidines

Coupling ReactionHalopyrimidineCoupling PartnerCatalyst (mol%)BaseSolventYield (%)
Suzuki-Miyaura2,4-DichloropyrimidinePhenylboronic acidPd(PPh3)4 (5)K2CO31,4-Dioxane85
Buchwald-Hartwig2-ChloropyrimidineAnilinePd2(dba)3 (2) / Xantphos (4)Cs2CO3Toluene95
Sonogashira5-IodouracilPhenylacetylenePd(PPh3)4 (5) / CuI (10)Et3NDMF80

Note: Data in this table is based on general pyrimidine chemistry and serves as an illustrative example.

Cycloaddition Reactions

The pyrimidine ring, being electron-deficient, can participate as a dienophile in inverse-electron-demand Diels-Alder reactions. However, the aromaticity of the ring makes such reactions challenging. More commonly, substituted pyrimidines or related diazines with appropriate side chains can undergo intramolecular cycloaddition reactions.

G Inverse-Electron-Demand Diels-Alder Reaction Diene Electron-rich Diene Cycloadduct Cycloadduct Diene->Cycloadduct Dienophile Electron-deficient Dienophile (e.g., Pyrimidine) Dienophile->Cycloadduct

Inverse-Electron-Demand Diels-Alder

Biological Significance and Drug Development

Derivatives of bipyridines and pyrimidines are prevalent in numerous biologically active compounds and approved drugs. The 4,4'-bipyridine scaffold has been explored for the development of inhibitors for protein-protein interactions, such as CDK9-Cyclin T1, which is relevant in cancer therapy. The ability to functionalize the this compound core through the reactions described above makes it an attractive scaffold for generating diverse chemical libraries for drug discovery screening.

Experimental Workflows for Reactivity Studies

A systematic study of the reactivity of this compound would involve a series of well-defined experimental workflows.

G Experimental Workflow for Reactivity Profiling Start This compound Reaction_Screening Reaction Screening (Electrophiles, Nucleophiles, Catalysts) Start->Reaction_Screening Product_Isolation Product Isolation & Purification Reaction_Screening->Product_Isolation Structural_Characterization Structural Characterization (NMR, MS, X-ray) Product_Isolation->Structural_Characterization Quantitative_Analysis Quantitative Analysis (Yield, Kinetics) Structural_Characterization->Quantitative_Analysis Computational_Modeling Computational Modeling (Electronic Structure, Reaction Pathways) Quantitative_Analysis->Computational_Modeling Structure_Activity Structure-Activity Relationship (SAR) Studies Quantitative_Analysis->Structure_Activity Computational_Modeling->Reaction_Screening

Workflow for Reactivity Profiling

Conclusion

The fundamental reactivity of the pyrimidine rings in this compound is dominated by their electron-deficient nature, making them prime candidates for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. While direct experimental data on the parent this compound is limited, a comprehensive understanding of its reactivity can be extrapolated from the well-established chemistry of pyrimidine and related heteroaromatic systems. The strategic functionalization of the this compound core offers significant opportunities for the development of novel materials, catalysts, and therapeutic agents. Further dedicated research into the specific reactivity of this intriguing molecule is warranted to fully unlock its potential.

Introduction to 4,4'-Bipyrimidine and its Conformational Flexibility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Rotational Potential Energy Surface of 4,4'-Bipyrimidine

This technical guide provides a comprehensive overview of the potential energy surface (PES) associated with the internal rotation of the two pyrimidine rings in this compound. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed computational methodologies, quantitative data on rotational barriers, and visualizations of the underlying processes.

This compound is an aza-aromatic molecule derived from biphenyl, where carbon atoms at the 4 and 4' positions are substituted with nitrogen. This compound and its derivatives are of significant interest due to their roles as electron acceptors, chelating agents, and building blocks in coordination polymers and supramolecular chemistry.[1][2] The conformational flexibility of this compound, specifically the rotation around the central C-C inter-ring bond, is a critical determinant of its chemical and physical properties, including its ability to interact with biological targets.

The potential energy surface (PES) describes the energy of the molecule as a function of its geometry.[3] For the rotation of this compound, the PES is typically represented as a plot of energy versus the dihedral angle between the two pyrimidine rings. The minima on this surface correspond to stable conformations, while the maxima represent transition states for interconversion between these stable forms.

Methodology for Determining the Potential Energy Surface

The rotational PES of this compound is primarily investigated using computational quantum chemistry methods. The standard approach is to perform a "relaxed" or "adiabatic" scan of the torsional potential.[4][5][6]

Experimental Protocol: Relaxed PES Scan

The general workflow for a relaxed potential energy surface scan involves the following steps:

  • Define the Scan Coordinate : The key geometric parameter, in this case, is the dihedral angle (φ) between the two pyrimidine rings.

  • Incremental Variation : The chosen dihedral angle is systematically varied over a defined range (e.g., from 0° to 90° or 180°).

  • Constrained Geometry Optimization : At each step of the scan, the dihedral angle is held fixed, while all other geometric parameters (bond lengths, bond angles) are allowed to relax to their minimum energy values for that specific constrained geometry.[6] This process is repeated for each value of the dihedral angle in the scan range.

  • Energy Calculation : A single-point energy calculation is performed for each optimized structure at each step.

  • PES Construction : The calculated energies are then plotted against the corresponding dihedral angles to generate the potential energy surface profile.

This procedure can be carried out using various computational chemistry software packages like Gaussian or ORCA.[7]

Computational Methods for this compound

A variety of ab initio and density functional theory (DFT) methods have been employed to study the torsional potential of this compound. Key methods cited in the literature include:

  • Restricted Hartree-Fock (RHF) : A foundational ab initio method.

  • Second-Order Møller-Plesset Perturbation Theory (MP2) : This method incorporates electron correlation, which is crucial for accurately describing non-covalent interactions like dispersion forces.[1][4]

  • Density Functional Theory (DFT) : A widely used method that balances computational cost and accuracy. The B3LYP hybrid functional is commonly used for such systems.[4][5]

  • Coupled-Cluster (CC) Methods : Such as CCSD(T), which are considered the "gold standard" in quantum chemistry for their high accuracy, though they are computationally expensive.[1]

The choice of the basis set (e.g., cc-pVTZ, aug-cc-pVDZ) is also critical, as larger basis sets, particularly those with diffuse functions, are necessary to accurately capture dispersion interactions that influence the stability of different conformers.[1][4]

Quantitative Data: Rotational Barriers and Conformational Energies

Computational studies have revealed that the global energy minimum for this compound is a non-planar, twisted conformation. The planar (0° dihedral angle) and perpendicular (90° dihedral angle) conformations represent transition states on the rotational potential energy surface.

Early calculations using smaller basis sets showed discrepancies between MP2 and DFT results, largely due to an underestimation of dispersion energy in the planar conformer by the MP2 method.[4][5] More recent, high-level calculations have resolved these issues.

The key quantitative findings are summarized in the table below. ΔE₀ represents the energy barrier at a 0° dihedral angle (planar conformation), and ΔE₉₀ represents the barrier at a 90° dihedral angle, both relative to the twisted global minimum.

Computational MethodBasis SetΔE₀ (kcal/mol)ΔE₉₀ (kcal/mol)Reference
RHFcc-pVTZ2.41.7[4]
B3LYPcc-pVTZ1.32.6[4]
MP2cc-pVTZ3.41.5[4]
Best Estimate Various 1.5 - 1.8 2.0 - 2.2 [4][5]

These results indicate that the barrier to rotation through the perpendicular conformation (ΔE₉₀) is slightly higher than the barrier to rotation through the planar conformation (ΔE₀).[4][5] This ordering of barrier heights is consistent with experimental data derived from NMR measurements of 4,4'-bipyridine in a nematic liquid crystal, although the absolute magnitudes of the calculated barriers are lower than some experimental estimates.[1][4]

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for performing a relaxed potential energy surface scan to determine the rotational barriers of this compound.

G cluster_workflow Computational Workflow for Relaxed PES Scan start Define Initial Geometry (this compound) define_coord Select Dihedral Angle as Scan Coordinate start->define_coord setup_scan Set Scan Range and Step Size (e.g., 0° to 90°, 10° steps) define_coord->setup_scan loop_start Begin Scan Loop setup_scan->loop_start constrain_geom Fix Dihedral Angle at Current Step loop_start->constrain_geom  Next Step optimize Perform Constrained Geometry Optimization constrain_geom->optimize calc_energy Calculate Single-Point Energy optimize->calc_energy loop_end All Steps Complete? calc_energy->loop_end loop_end->loop_start No plot_pes Plot Energy vs. Dihedral Angle loop_end->plot_pes Yes analyze Identify Minima (Stable Conformations) and Maxima (Transition States) plot_pes->analyze finish End analyze->finish

Caption: A flowchart of the relaxed potential energy surface scan methodology.

Conceptual Potential Energy Surface

This diagram provides a conceptual representation of the potential energy surface for the rotation of this compound, highlighting the key stationary points.

PES cluster_pes Conceptual PES of this compound Rotation Twisted_Min Twisted (Global Minimum) Planar_TS Planar (0°) (Transition State) Twisted_Min->Planar_TS ΔE₀ ≈ 1.5-1.8 kcal/mol Perp_TS Perpendicular (90°) (Transition State) Twisted_Min->Perp_TS ΔE₉₀ ≈ 2.0-2.2 kcal/mol

Caption: Energy relationship between stable and transition state conformations.

Conclusion

The rotational potential energy surface of this compound is characterized by a twisted global minimum conformation and two primary transition states corresponding to planar (0° dihedral) and perpendicular (90° dihedral) arrangements of the pyrimidine rings. High-level ab initio and DFT calculations indicate that the rotational barriers are relatively low, with the perpendicular transition state being slightly higher in energy (ΔE₉₀ ≈ 2.0-2.2 kcal/mol) than the planar one (ΔE₀ ≈ 1.5-1.8 kcal/mol).[4][5] This detailed understanding of the conformational landscape is essential for accurately modeling the behavior of this compound in various chemical and biological systems, aiding in the rational design of novel molecules for therapeutic and material science applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized 4,4'-Bipyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of functionalized 4,4'-bipyrimidine derivatives. The protocols detailed herein focus on a strategic approach, beginning with the construction of a versatile polychlorinated this compound core, followed by its sequential functionalization through nucleophilic aromatic substitution. This methodology allows for the creation of a diverse library of substituted 4,4'-bipyrimidines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction and Synthetic Strategy

The this compound scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors. The two pyrimidine rings offer multiple sites for hydrogen bonding and other interactions within the ATP-binding pocket of kinases. Functionalization of this core allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization (S N Ar) Barbituric Acid Barbituric Acid 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine 2,6-Dichloro-4-iodopyrimidine 2,6-Dichloro-4-iodopyrimidine Tetrachloro-bipyrimidine 2,2',6,6'-Tetrachloro- This compound (Key Intermediate) Amino-derivatives Amino-derivatives Tetrachloro-bipyrimidine->Amino-derivatives Step 4a: Amination (R₂NH) Alkoxy-derivatives Alkoxy-derivatives Tetrachloro-bipyrimidine->Alkoxy-derivatives Step 4b: Alkoxylation (R-OH/Base) Mixed-derivatives Mixed-derivatives Amino-derivatives->Mixed-derivatives Further Substitution Alkoxy-derivatives->Mixed-derivatives Further Substitution

Caption: Overall synthetic workflow for functionalized 4,4'-bipyrimidines.

Experimental Protocols: Synthesis of the Core Scaffold

This section details the multi-step synthesis of the key intermediate, 2,2',6,6'-tetrachloro-4,4'-bipyrimidine.

Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine (1)

This protocol is adapted from established methods for the chlorination of barbituric acid.[1][2]

Materials:

  • Barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or other tertiary amine base)

  • Ice, water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add barbituric acid (1.0 eq).

  • Add N,N-dimethylaniline (1.1 eq) to the flask.

  • Slowly add phosphorus oxychloride (5.0-10.0 eq) to the mixture with stirring. The reaction is exothermic.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 110-120 °C) for 3-4 hours.

  • After reflux, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any remaining acid and base.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2,4,6-trichloropyrimidine as a white solid.

Reagent/ParameterMolar Eq. / ValueNotes
Barbituric Acid1.0Starting material
Phosphorus Oxychloride5.0 - 10.0Reagent and solvent
N,N-Dimethylaniline1.1Catalyst/Base
Reaction Temperature110 - 120 °CReflux
Reaction Time3 - 4 hours---
Typical Yield 80 - 90% [1]
Protocol 2: Synthesis of 2,6-Dichloro-4-iodopyrimidine (2)

This procedure for halogen exchange is based on methods developed for analogous pyridine systems, leveraging the Finkelstein reaction.[3][4]

Materials:

  • 2,4,6-Trichloropyrimidine (1)

  • Sodium iodide (NaI)

  • Acetone or Acetonitrile (anhydrous)

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous acetone or acetonitrile in a round-bottom flask.

  • Add sodium iodide (1.5-2.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with aqueous sodium thiosulfate solution to remove any residual iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-dichloro-4-iodopyrimidine.

Reagent/ParameterMolar Eq. / ValueNotes
2,4,6-Trichloropyrimidine1.0Starting material
Sodium Iodide1.5 - 2.0Iodine source
SolventAcetone or AcetonitrileAnhydrous
Reaction TemperatureReflux~56 °C (Acetone)
Reaction Time12 - 24 hoursMonitor by TLC/GC-MS
Typical Yield 70 - 85% Estimated based on analogous reactions[3]
Protocol 3: Synthesis of 2,2',6,6'-Tetrachloro-4,4'-bipyrimidine (3)

This protocol employs a copper-catalyzed Ullmann homocoupling reaction, a classic method for forming biaryl bonds.[5][6]

Materials:

  • 2,6-Dichloro-4-iodopyrimidine (2)

  • Copper powder (activated)

  • Dimethylformamide (DMF) or Sand (as solvent/medium)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2,6-dichloro-4-iodopyrimidine (1.0 eq) and activated copper powder (2.0-3.0 eq).

  • Add anhydrous DMF to the flask, or alternatively, mix the reagents with sand for a solvent-free reaction.

  • Heat the reaction mixture to 150-200 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature.

  • If DMF was used, filter the mixture through a pad of Celite to remove copper residues and wash the pad with ethyl acetate. Concentrate the filtrate.

  • If sand was used, extract the mixture with a suitable solvent like hot toluene or ethyl acetate and filter through Celite.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 2,2',6,6'-tetrachloro-4,4'-bipyrimidine.

Reagent/ParameterMolar Eq. / ValueNotes
2,6-Dichloro-4-iodopyrimidine1.0Starting material
Copper Powder2.0 - 3.0Activated (e.g., with I₂)
SolventDMF or solvent-freeAnhydrous
Reaction Temperature150 - 200 °CHigh temperature required
Reaction Time6 - 12 hoursMonitor by TLC/LC-MS
Typical Yield 40 - 60% Estimated based on Ullmann coupling literature[5][7]

Experimental Protocols: Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The four chlorine atoms on the 2,2',6,6'-tetrachloro-4,4'-bipyrimidine core are activated towards SNAr. The positions are chemically equivalent, but sequential substitution can be achieved by controlling stoichiometry and reaction conditions.

Protocol 4a: Synthesis of Amino-Substituted 4,4'-Bipyrimidines

This protocol describes the substitution of chlorine atoms with primary or secondary amines.[8][9]

Materials:

  • 2,2',6,6'-Tetrachloro-4,4'-bipyrimidine (3)

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile or Dioxane

Procedure:

  • Dissolve the tetrachloro-bipyrimidine (3) (1.0 eq) in a suitable solvent like acetonitrile or dioxane in a reaction vessel.

  • Add the amine nucleophile. For mono-substitution, use 1.0-1.2 eq. For di-substitution, use 2.0-2.5 eq. For full substitution, use a larger excess (5.0-10.0 eq).

  • Add a base such as DIPEA or K₂CO₃ (1.5 eq per substitution).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Higher temperatures and excess nucleophile will favor multiple substitutions.

  • Monitor the reaction by LC-MS to observe the formation of mono-, di-, tri-, and tetra-substituted products.

  • Upon completion, remove the solvent in vacuo.

  • Purify the product mixture using column chromatography to separate the differently substituted derivatives.

Reagent/ParameterMolar Eq. / ValueNotes
Tetrachloro-bipyrimidine (3)1.0Substrate
Amine (R₂NH)1.0 - 10.0Nucleophile; stoichiometry controls substitution
Base (e.g., DIPEA)1.5 per substitutionTo scavenge HCl
Reaction Temperature25 - 80 °CHigher temp drives multiple substitutions
Reaction Time2 - 24 hoursMonitor by LC-MS
Typical Yield 60 - 95% Per substitution step[8]
Protocol 4b: Synthesis of Alkoxy-Substituted 4,4'-Bipyrimidines

This protocol details the substitution of chlorine atoms with alkoxides to form ether linkages.

Materials:

  • 2,2',6,6'-Tetrachloro-4,4'-bipyrimidine (3)

  • Desired alcohol (e.g., methanol, ethanol, phenol)

  • Strong base (e.g., Sodium Hydride (NaH), Sodium Methoxide (NaOMe))

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the alkoxide by adding the alcohol (1.0-1.2 eq per substitution) to a suspension of NaH (1.1 eq per alcohol) in anhydrous THF or DMF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of tetrachloro-bipyrimidine (3) (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution.

  • Stir the reaction at room temperature or heat gently (e.g., to 50 °C) to drive the reaction.

  • Monitor the reaction by LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product(s) by column chromatography.

Reagent/ParameterMolar Eq. / ValueNotes
Tetrachloro-bipyrimidine (3)1.0Substrate
Alcohol (R-OH)1.0 - 5.0Nucleophile precursor
Base (e.g., NaH)1.1 per alcoholTo generate alkoxide
Reaction Temperature0 - 50 °C---
Reaction Time1 - 12 hoursMonitor by LC-MS
Typical Yield 70 - 90% Per substitution step

Application: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[10][11] Many small-molecule kinase inhibitors that target components of this pathway feature nitrogen-containing heterocyclic scaffolds similar to this compound.[12][13] The functionalized derivatives synthesized through the protocols above can be screened as potential inhibitors of kinases within this pathway, such as PI3K, Akt, or mTOR.[14][15]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#FFFFFF", fontcolor="#202124"]; mTORC1 [label="mTORC1", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#FFFFFF", fontcolor="#202124"]; EIF4EBP1 [label="4E-BP1", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Growth &\n Proliferation", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivatives\n(Potential Inhibitors)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; mTORC2 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Survival [label="Promotes"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> EIF4EBP1 [label="Inhibits"]; S6K -> Proliferation; EIF4EBP1 -> Proliferation [style=dashed, arrowhead=tee, label="Inhibits"]; PTEN -> PIP3 [arrowhead=tee, label="Inhibits"];

// Inhibitor Edges Inhibitor -> PI3K [color="#EA4335", style=dashed, arrowhead=tee, label=" Inhibition"]; Inhibitor -> Akt [color="#EA4335", style=dashed, arrowhead=tee, label=" Inhibition"]; Inhibitor -> mTORC1 [color="#EA4335", style=dashed, arrowhead=tee, label=" Inhibition"]; }

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

References

Synthesis of 4,4'-Bipyrimidine-Based Coordination Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of coordination polymers based on 4,4'-bipyrimidine and its close structural analog, 4,4'-bipyridine. The methodologies outlined are primarily based on solvothermal and hydrothermal techniques, which are widely employed for the crystalline growth of these materials.

Introduction

Coordination polymers, also known as metal-organic frameworks (MOFs), are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic bridging ligands. The use of N-heterocyclic ligands like this compound and 4,4'-bipyridine is of particular interest due to their ability to form robust frameworks with diverse topologies and potential applications in gas storage, separation, catalysis, and as drug delivery vehicles. The synthesis of these materials is typically achieved under solvothermal or hydrothermal conditions, where the reaction is carried out in a sealed vessel at elevated temperatures and autogenous pressure. These conditions facilitate the dissolution of precursors and promote the growth of high-quality single crystals.

General Synthesis Principles

The formation of a specific coordination polymer is influenced by several factors, including the geometry of the metal coordination sphere, the length and flexibility of the organic linker, the metal-to-ligand ratio, the solvent system, temperature, and pH. The this compound ligand, with its four nitrogen atoms, can act as a versatile bridging ligand, connecting metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. While specific protocols for this compound are less common in the literature than for the extensively studied 4,4'-bipyridine, the synthesis principles are analogous. The protocols provided below are for 4,4'-bipyridine-based systems and can be adapted for this compound, likely with minor modifications to account for differences in solubility and coordination affinity.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Cu(II)-based Coordination Polymer

This protocol is adapted from the synthesis of a stable coordination polymer with mixed-valence copper dimers.[1]

Materials:

  • Copper(II) nitrate (Cu(NO₃)₂·xH₂O)

  • Terephthalic acid

  • 4,4'-Bipyridine

  • Ethanol

  • Deionized water

Procedure:

  • In a Teflon-lined autoclave, combine copper(II) nitrate, terephthalic acid, and 4,4'-bipyridine in a suitable molar ratio (e.g., 1:1:1).

  • Add a solvent mixture of ethanol and deionized water (e.g., 50% aqueous ethanol).

  • Seal the autoclave and heat it to 180 °C for 1-2 days.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with the mother liquor, and then with ethanol.

  • Dry the product in air.

Protocol 2: Hydrothermal Synthesis of a Cd(II)-based 3D Coordination Polymer

This protocol is based on the synthesis of [Cd(btc)(4,4′-bipyridine)]n.[2]

Materials:

  • Cadmium(II) nitrate hexahydrate (Cd(NO₃)₂·6H₂O)

  • Biphenyl-2,3,3′,5′-tetracarboxylic acid (H₄btc)

  • 4,4'-Bipyridine

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined autoclave, mix H₄btc (0.1 mmol), Cd(NO₃)₂·6H₂O (0.1 mmol), and 4,4′-bipyridine (0.1 mmol).

  • Add 8 mL of deionized water to the mixture.

  • Seal the autoclave and heat to 140 °C (413 K) for three days.

  • Cool the autoclave to room temperature slowly.

  • Filter the colorless block-like crystals and wash them with distilled water.

  • The reported yield for this procedure is 78% based on Cd.[2]

Protocol 3: Sonochemical Synthesis of a Zn(II)-based 1D Coordination Polymer

This protocol describes a rapid, room-temperature synthesis method.[3]

Materials:

  • Zinc chloride (ZnCl₂)

  • 4,4'-Bipyridine

  • Methanol

Procedure:

  • Prepare two separate methanolic solutions (25 mL each) of ZnCl₂ (25 mM) and 4,4'-bipyridine (25 mM).

  • Mix the two solutions.

  • Sonicate the resulting solution using an ultrasonicator (e.g., Soniprep 150 at 23 kHz) for 10 cycles of 10 seconds of sonication followed by 60 seconds of rest.

  • Centrifuge the obtained precipitate at 5500 rpm.

  • Wash the precipitate with methanol and allow it to dry at room temperature.

  • The reported yield for the white powder product is 63%.[3]

Data Presentation

The following tables summarize quantitative data from various reported syntheses of 4,4'-bipyridine-based coordination polymers.

Compound Metal Salt Organic Ligands Solvent Temp. (°C) Time (days) Yield (%) Ref.
[Cu₄{1,4-C₆H₄(COO)₂}₃(4,4′-bipy)₂]nCu(NO₃)₂Terephthalic acid, 4,4'-BipyridineEthanol/H₂O1801-2Not Reported[1]
[Cd(btc)(4,4′-bipyridine)]nCd(NO₃)₂·6H₂OH₄btc, 4,4'-BipyridineH₂O140378[2]
{[Zn(bpdo)(fum)(H₂O)₂]}nZnSO₄·7H₂O4,4′-Bipyridine-N,N′-dioxide, Fumaric acidH₂O/Ethanol/DMF90158[4]
{[Mn(bpdo)(fum)(H₂O)₂]}nMnCl₂4,4′-Bipyridine-N,N′-dioxide, Fumaric acidH₂O/Ethanol/DMF90151[4]
[Zn(4,4′-bipy)Cl₂]∞ZnCl₂4,4'-BipyridineMethanolRoom Temp.< 5 min63[3]
[Zn(bpy)₂(OAc)₂]nZn(OAc)₂·H₂O4,4'-BipyridineMethanolReflux3 hours79.5[5]
[Zn(DHBQ)(bpy)₂]Zn(OAc)₂·2H₂O2,5-Dimethoxy-1,4-benzoquinone (in situ hydrolysis), 4,4'-BipyridineH₂O120196[6]
[Mn(DHBQ)(bpy)₂]Mn(OAc)₂·4H₂O2,5-Dimethoxy-1,4-benzoquinone (in situ hydrolysis), 4,4'-BipyridineH₂O120167[6]

Visualizations

The following diagrams illustrate the general workflow for the synthesis of coordination polymers and the conceptual self-assembly process.

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_product Product Isolation Metal_Salt Metal Salt Mixing Mixing in Teflon-lined Autoclave Metal_Salt->Mixing Organic_Ligand Organic Ligand(s) (e.g., this compound) Organic_Ligand->Mixing Solvent Solvent System (e.g., H₂O, Ethanol, DMF) Solvent->Mixing Heating Heating (Solvothermal/Hydrothermal) Mixing->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Crystalline Coordination Polymer Drying->Final_Product

Caption: General workflow for solvothermal/hydrothermal synthesis.

G cluster_components Molecular Building Blocks Metal_Node Metal Ion / Cluster Self_Assembly Self-Assembly (Coordination Bonds) Metal_Node->Self_Assembly Ligand_Node This compound (Organic Linker) Ligand_Node->Self_Assembly Coordination_Polymer Extended 1D, 2D, or 3D Network (Coordination Polymer) Self_Assembly->Coordination_Polymer

Caption: Self-assembly of coordination polymers.

Characterization

The synthesized coordination polymers should be characterized using a variety of techniques to confirm their structure, purity, and properties.[7]

  • Single-Crystal X-ray Diffraction (SC-XRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to compare the experimental pattern with the one simulated from SC-XRD data.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Helps to identify the functional groups present in the structure and to confirm the coordination of the ligand to the metal center.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the material and can provide information about the presence of solvent molecules in the crystal lattice.

  • Elemental Analysis (CHN): Confirms the elemental composition of the synthesized compound.

Concluding Remarks

The synthesis of this compound-based coordination polymers offers a rich field for the development of new materials with tailored properties. The protocols and data presented here, primarily based on the well-studied 4,4'-bipyridine analog, provide a solid foundation for researchers to explore this class of compounds. Careful control of synthetic variables is crucial for obtaining crystalline materials with desired structures and functionalities.

References

Application Notes and Protocols for 4,4'-Bipyrimidine in MOF Synthesis for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of 4,4'-bipyrimidine as a versatile ligand in the synthesis of Metal-Organic Frameworks (MOFs) for applications in drug delivery. It includes detailed application notes, experimental protocols, and data presented in a structured format to facilitate research and development in this promising field.

Introduction to this compound in MOF Synthesis

This compound is a rigid N-donor ligand that has been extensively utilized in the construction of coordination polymers and MOFs. Its linear geometry and the presence of two coordinating nitrogen atoms make it an excellent building block for creating diverse network topologies, ranging from one-dimensional chains to complex three-dimensional frameworks. The resulting MOFs often exhibit high thermal and chemical stability, tunable porosity, and large surface areas, which are desirable characteristics for drug delivery systems.

The choice of metal ions, including transition metals and lanthanides, in conjunction with this compound and other co-ligands, allows for the fine-tuning of the MOF's properties, such as pore size and functionality. This versatility makes this compound-based MOFs promising candidates for the encapsulation and controlled release of therapeutic agents.

Application Notes

Advantages of this compound-Based MOFs in Drug Delivery
  • Structural Versatility: The rigid and linear nature of this compound facilitates the formation of well-defined and predictable porous structures.

  • Tunable Porosity: By combining this compound with other organic linkers of varying lengths and functionalities, the pore size and chemical environment of the MOF can be tailored to accommodate a wide range of drug molecules.

  • High Stability: Many this compound-based MOFs exhibit good thermal and chemical stability, which is crucial for maintaining their structural integrity during drug loading and release in physiological environments.

  • Potential for Stimuli-Responsive Release: The incorporation of specific metal ions or functional groups can render the MOFs responsive to internal or external stimuli such as pH, temperature, or light, enabling targeted and controlled drug release.[1]

  • Biocompatibility: While the biocompatibility of each specific MOF needs to be assessed, the use of biocompatible metal ions (e.g., Zn²⁺, Fe³⁺) can lead to materials with low cytotoxicity.[2][3]

Key Considerations for Drug Delivery Applications
  • Toxicity: The potential toxicity of the metal ions and the organic ligand, as well as the degradation products of the MOF, must be thoroughly evaluated.[2][4] In vitro and in vivo studies are essential to ensure the safety of the material for biomedical applications.[2]

  • Drug Loading and Encapsulation Efficiency: The method of drug loading (e.g., post-synthetic encapsulation or in-situ synthesis) significantly impacts the amount of drug that can be incorporated into the MOF.[5] Optimization of loading conditions is critical to achieve high encapsulation efficiencies.

  • Release Kinetics: The rate and mechanism of drug release are key parameters for therapeutic efficacy. Release studies should be conducted under conditions that mimic the physiological environment to understand the release profile.

  • Cellular Uptake and Trafficking: For intracellular drug delivery, the mechanism of MOF nanoparticle uptake by cells (e.g., endocytosis) and their subsequent intracellular fate are important factors to consider.[6][7][8]

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of this compound-based MOFs and subsequent drug loading. It is important to note that specific parameters may need to be optimized for each unique MOF and drug combination.

General Synthesis of a this compound-Based MOF

This protocol describes a typical solvothermal synthesis method.

Materials:

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Lanthanide salt)

  • This compound

  • Co-ligand (e.g., a dicarboxylic acid like 1,4-benzenedicarboxylic acid)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

Procedure:

  • In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL).

  • In a separate vial, dissolve this compound (e.g., 0.1 mmol) and the co-ligand (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL).

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool down to room temperature slowly.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted precursors.

  • Dry the synthesized MOF, for example, in a vacuum oven at a moderate temperature.

Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification and Drying Metal_Salt Dissolve Metal Salt in Solvent Combine Combine Solutions in Autoclave Metal_Salt->Combine Ligands Dissolve this compound and Co-ligand in Solvent Ligands->Combine Heat Heat in Oven (e.g., 80-150°C, 24-72h) Combine->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter and Wash with Solvent Cool->Filter Dry Dry MOF Crystals Filter->Dry

Caption: General workflow for the solvothermal synthesis of a this compound-based MOF.

Protocol for Drug Loading into a this compound-Based MOF (Post-Synthetic Encapsulation)

This protocol describes the loading of a drug into a pre-synthesized MOF.

Materials:

  • Synthesized and activated this compound-based MOF

  • Drug (e.g., Doxorubicin, 5-Fluorouracil)

  • Appropriate solvent for the drug (e.g., water, ethanol, phosphate-buffered saline (PBS))

Procedure:

  • Activate the MOF to remove any guest molecules from the pores. This is typically done by solvent exchange followed by heating under vacuum.

  • Prepare a solution of the drug in the chosen solvent at a known concentration.

  • Immerse a known amount of the activated MOF in the drug solution.

  • Stir or gently agitate the mixture at a specific temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 24-48 hours) to allow for drug diffusion into the MOF pores.

  • Separate the drug-loaded MOF from the solution by centrifugation.

  • Wash the drug-loaded MOF with fresh solvent to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of loaded drug by measuring the concentration of the drug remaining in the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Workflow for Drug Loading

Drug_Loading_Workflow cluster_activation MOF Activation cluster_loading Drug Encapsulation cluster_purification_quantification Purification & Quantification Activate_MOF Activate MOF (Solvent Exchange & Heat) Immerse_MOF Immerse Activated MOF in Drug Solution Activate_MOF->Immerse_MOF Prepare_Drug_Solution Prepare Drug Solution Prepare_Drug_Solution->Immerse_MOF Agitate Agitate Mixture (e.g., 24-48h) Immerse_MOF->Agitate Separate Separate by Centrifugation Agitate->Separate Wash Wash Drug-Loaded MOF Separate->Wash Quantify Quantify Drug Loading (UV-Vis/HPLC) Separate->Quantify Supernatant Dry Dry Drug-Loaded MOF Wash->Dry

Caption: General workflow for post-synthetic drug loading into a this compound-based MOF.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound-based MOFs to illustrate the type of information that should be collected and presented.

Table 1: Physicochemical Properties of this compound-Based MOFs

MOF DesignationMetal IonCo-LigandBET Surface Area (m²/g)Pore Volume (cm³/g)
Bipy-MOF-1 Zn²⁺1,4-Benzenedicarboxylate8500.45
Bipy-MOF-2 Cd²⁺1,3,5-Benzenetricarboxylate12000.62
Bipy-MOF-3 Eu³⁺2,6-Naphthalenedicarboxylate6500.38

Table 2: Drug Loading and Release Characteristics of Doxorubicin-Loaded MOFs

MOF DesignationDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Release at pH 5.5 (%, 24h)Release at pH 7.4 (%, 24h)
Bipy-MOF-1-Dox 15.2766520
Bipy-MOF-2-Dox 21.5867825
Bipy-MOF-3-Dox 12.8645515

Cellular Uptake and Drug Release Mechanism

While specific signaling pathways for this compound-based MOFs are not yet well-documented in the literature, a general mechanism for cellular uptake and pH-responsive drug release can be proposed. Nanoparticles of these MOFs are typically internalized by cells through endocytosis.[6][7] Once inside the acidic environment of endosomes or lysosomes, the coordination bonds within the MOF structure can be partially or fully disrupted, leading to the degradation of the framework and the subsequent release of the encapsulated drug.[9][10]

Logical Relationship of Cellular Uptake and Drug Release

Cellular_Uptake_Release cluster_extracellular Extracellular Space cluster_cellular Intracellular Space MOF_NP Drug-Loaded This compound MOF Nanoparticle Endocytosis Endocytosis MOF_NP->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Degradation MOF Degradation Endosome->Degradation pH-Triggered Drug_Release Drug Release Degradation->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Proposed mechanism of cellular uptake and pH-triggered drug release from a this compound-based MOF.

Conclusion

This compound is a valuable and versatile building block for the synthesis of MOFs with potential applications in drug delivery. The ability to systematically tune their structural and chemical properties allows for the design of sophisticated drug carriers. Further research focusing on the in-depth biological evaluation, including detailed toxicity studies and the elucidation of specific cellular signaling pathways, will be crucial for the translation of these promising materials into clinical applications.

References

Application Notes: 4,4'-Bipyrimidine in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Current Literature: Published research focusing specifically on the application of 4,4'-bipyrimidine as a primary ligand in photocatalysis is notably limited compared to its analogue, 4,4'-bipyridine. Therefore, these application notes are composed by drawing parallels from well-studied bipyridine and pyrimidine-based systems. The protocols and performance data provided are based on these analogous systems and should be considered a starting point for the design and evaluation of this compound-based photocatalysts.

Introduction to this compound in Photocatalysis

This compound is an aromatic heterocyclic organic compound that can serve as a bidentate bridging ligand in coordination chemistry. Structurally similar to the widely used 4,4'-bipyridine, it features two pyrimidine rings linked at the 4-positions. The presence of four nitrogen atoms (compared to two in bipyridine) makes this compound a more electron-deficient (π-acidic) ligand. This fundamental electronic difference can significantly influence the properties of the resulting metal complexes and materials:

  • Redox Potentials: The electron-withdrawing nature of the pyrimidine rings can stabilize lower oxidation states of a coordinated metal center, thereby tuning the redox potentials of the photocatalyst.

  • Light Absorption: Altering the ligand's electronic structure affects the energy of metal-to-ligand charge transfer (MLCT) transitions, which can shift the absorption spectrum of the photocatalyst, potentially enhancing visible light harvesting.[1][2]

  • Coordination and Supramolecular Chemistry: The additional nitrogen atoms offer alternative or supplementary coordination sites, potentially leading to novel structural motifs in Metal-Organic Frameworks (MOFs) or coordination polymers.

These properties make this compound a theoretically promising, albeit underexplored, building block for designing novel photocatalysts for various applications, including solar fuel production and organic synthesis.[3]

Potential Photocatalytic Applications

Based on analogous systems, this compound could be integrated into photocatalysts for the following applications:

2.1. Carbon Dioxide (CO₂) Reduction: Molecular catalysts, particularly Rhenium(I) and Ruthenium(II) complexes with diimine ligands, are benchmark systems for the photocatalytic reduction of CO₂ to carbon monoxide (CO) or formic acid.[4] A hypothetical [Re(4,4'-bipym)(CO)₃Cl] complex would follow a well-established catalytic cycle. Upon visible light absorption, the complex reaches an excited state and is then reduced by a sacrificial electron donor (e.g., triethanolamine, TEOA). The one-electron reduced species is a key intermediate that binds and activates CO₂ for subsequent reduction.[1][2] The electron-deficient nature of the this compound ligand could potentially facilitate the crucial CO₂ binding step.

2.2. Hydrogen Evolution Reaction (HER): MOFs and coordination polymers constructed with N-heterocyclic linkers have been successfully employed as platforms for photocatalytic hydrogen production.[5] By incorporating this compound as a structural linker, it is possible to create robust, porous materials. These frameworks can act as semiconductor-like materials that, upon irradiation, generate electron-hole pairs. In the presence of a sacrificial electron donor (like ascorbic acid or TEOA) and often a co-catalyst (like platinum or nickel phosphide nanoparticles), the photogenerated electrons can reduce protons from water to produce H₂.[6] The high surface area of MOFs facilitates reactant diffusion and provides ample active sites.[7]

2.3. Organic Synthesis: Visible-light photoredox catalysis has become a powerful tool in organic synthesis.[4] Ruthenium or Iridium complexes containing bipyridine-type ligands are commonly used to initiate single-electron transfer (SET) processes, enabling a wide range of transformations under mild conditions.[8][9] A this compound-based complex could offer different redox potentials compared to its bipyridine counterparts, potentially enabling new reactivity or improving efficiency for specific substrate classes.

Quantitative Data from Analogous Systems

The following table summarizes quantitative data for photocatalytic systems based on the closely related 4,4'-bipyridine and its derivatives. This data serves as a benchmark for performance expectations when designing experiments with this compound.

Photocatalyst/SystemApplicationSacrificial DonorKey Performance Metric(s)Light SourceReference
[Re(4,4'-X₂bpy)(CO)₃PR₃]⁺CO₂ Reduction to COTriethanolamine (TEOA)Quantum Yield (Φ): 0.16 - 0.20365 nm[10]
fac-[Re(4,4'-CH₃-bpy)(CO)₃Cl]CO₂ Reduction to COTEOATurnover Number (TON): ~16 (after 4h)≥ 420 nm[1][2]
fac-[Re(4,4'-CH₃-bpy)(CO)₃Cl]CO₂ Reduction to COBIHTurnover Number (TON): ~110 (after 4h)≥ 420 nm[1][2]
Ni-MOF with ferrocenyl diphosphinate and 4,4'-bipyridineH₂ Evolution (Electrocatalysis)N/AOverpotential: 350 mV @ 10 mA cm⁻²N/A[5]
Co-MOF with ferrocenyl diphosphinate and 4,4'-bipyridineH₂ Evolution (Electrocatalysis)N/ATafel Slope: 65 mV dec⁻¹N/A[5]
Pt/CCNU-1 (BODIPY-based MOF)H₂ EvolutionL-ascorbic acidRate: 4680 µmol g⁻¹ h⁻¹; AQY: 9.06% @ 420 nmVisible Light[7]
MIL-125-NH₂ with Ni₂P co-catalystH₂ EvolutionTriethanolamine (TEOA)Rate: 2980 - 4327 µmol h⁻¹ g⁻¹Not Specified[6]

Note: bpy = bipyridine; BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole; AQY = Apparent Quantum Yield.

Experimental Protocols

The following are generalized protocols based on established procedures for bipyridine-based systems. These must be adapted and optimized for specific this compound-based catalysts.

Protocol 1: Representative Synthesis of a MOF with a Bipyridine-Type Ligand

This protocol is adapted from the synthesis of a Mo-Fe bimetallic MOF and should be considered a general guideline.[11]

Materials:

  • Metal Salt 1 (e.g., (NH₄)₆Mo₇O₂₄·4H₂O)

  • Metal Salt 2 (e.g., FeCl₃·6H₂O)

  • Bridging Ligand (e.g., this compound)

  • Solvent (e.g., Deionized water)

  • Acid for pH adjustment (e.g., HCl)

  • Hydrothermal reactor (stainless steel with Teflon liner)

Procedure:

  • In a beaker, dissolve Metal Salt 1 (e.g., 0.5 mmol) and Metal Salt 2 (e.g., 1.0 mmol) in deionized water (e.g., 15 mL) with stirring.

  • In a separate beaker, dissolve the this compound ligand (e.g., 1.0 mmol) in deionized water.

  • Slowly add the ligand solution to the metal salt solution under continuous stirring.

  • Adjust the pH of the resulting mixture to a desired value (e.g., ~1.8) using dilute HCl. Stir for an additional 20 minutes.

  • Transfer the final mixture into a 25 mL Teflon-lined stainless steel reactor.

  • Seal the reactor and heat it in an oven at a specified temperature (e.g., 150 °C) for a set duration (e.g., 4 days).

  • After cooling to room temperature, collect the resulting crystals by filtration.

  • Wash the crystals thoroughly with deionized water and then with a solvent like ethanol.

  • Dry the product in an oven at a mild temperature (e.g., 60 °C) overnight.

  • Characterize the final product using techniques such as Powder X-ray Diffraction (PXRD), Infrared Spectroscopy (IR), and Thermogravimetric Analysis (TGA).

Protocol 2: General Procedure for Photocatalytic CO₂ Reduction

This protocol is based on methodologies for Rhenium-bipyridine complexes.[1][2]

Materials:

  • Photocatalyst (e.g., [Re(4,4'-bipym)(CO)₃Cl])

  • Solvent (e.g., Acetonitrile or DMF, high purity, degassed)

  • Sacrificial Electron Donor (e.g., Triethanolamine, TEOA)

  • High-purity CO₂ gas (≥99.995%)

  • Quartz or Pyrex reaction vessel with a rubber septum

  • Gas-tight syringe

  • Light source (e.g., 300W Xenon lamp with a cutoff filter, λ > 420 nm, or blue LEDs)

  • Gas Chromatograph (GC) for product analysis

Procedure:

  • Add the photocatalyst (e.g., 1-5 µmol) to the reaction vessel.

  • Add the solvent (e.g., 4 mL of acetonitrile) and the sacrificial donor (e.g., 1 mL of TEOA).

  • Seal the vessel and purge the solution by bubbling with CO₂ gas for at least 20-30 minutes to ensure saturation and removal of air.

  • Place the vessel in a thermostatted water bath (e.g., 25 °C) at a fixed distance from the light source.

  • Before irradiation, take a 100 µL headspace sample with a gas-tight syringe and inject it into the GC to establish a baseline (t=0).

  • Turn on the light source to begin the reaction.

  • At regular time intervals (e.g., every hour), take 100 µL headspace samples and inject them into the GC to quantify the amount of CO and H₂ produced.

  • Calculate the turnover number (TON) using the formula: TON = (moles of product) / (moles of catalyst).

  • After the experiment, the remaining solution can be analyzed by UV-Vis or NMR spectroscopy to assess catalyst stability.

Visualizations

Diagram 1: Generalized Photocatalytic Cycle

Photocatalytic_CO2_Reduction cluster_top cluster_bottom PC Catalyst [M(bipym)] PC_star Excited Catalyst [M(bipym)] PC->PC_star 1. Light     Absorption PC_red Reduced Catalyst [M(bipym)]⁻ PC_star->PC_red 2. Reductive     Quenching PC_CO2 CO₂ Adduct [M(bipym)-CO₂]⁻ PC_red->PC_CO2 3. CO₂     Binding PC_CO2->PC 4. Product Release &     Catalyst Regeneration Donor->PC_star D⁺

Caption: Generalized cycle for photocatalytic CO₂ reduction by a molecular complex.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis synthesis Catalyst Synthesis (e.g., 4,4'-bipym complex/MOF) characterization Characterization (XRD, IR, UV-Vis, etc.) synthesis->characterization setup Reactor Setup (Catalyst, Solvent, Donor) characterization->setup purge Gas Purge / Saturation (e.g., with CO₂) setup->purge irradiate Irradiation (Visible Light Source) purge->irradiate sampling Periodic Sampling (Headspace via Gas-Tight Syringe) irradiate->sampling stability Post-Reaction Analysis (UV-Vis, NMR of solution) irradiate->stability sampling->irradiate Continue reaction gc Product Quantification (Gas Chromatography) sampling->gc data Data Processing (Calculate TON, Rate, etc.) gc->data

Caption: Standard workflow for a photocatalytic gas evolution experiment.

References

Application Notes and Protocols: 4,4'-Bipyrimidine as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-bipyrimidine and its derivatives as fundamental building blocks in the synthesis of advanced functional materials. The following sections detail the synthesis, properties, and applications of materials derived from this compound, including metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. Detailed experimental protocols and quantitative data are provided to facilitate the replication and further development of these materials for various applications, including gas storage, catalysis, sensing, and luminescence.

Porous Materials for Gas Adsorption

This compound is a popular choice as a linear N-donor ligand for the construction of porous coordination polymers and MOFs. The rigid and well-defined geometry of this compound allows for the predictable assembly of porous structures with tunable pore sizes and functionalities, making them suitable for gas storage and separation applications.

Quantitative Data for Gas Adsorption
MaterialGasUptake CapacityConditionsReference
[{CuSiF6(4,4′-bipyridine)2}n]Methane (CH4)0.21 g/mL36 atm[1]
Ni2(4,4'-bipyridine)3(NO3)4Nitrogen (N2)Not adsorbed77 K[2]
Ni2(4,4'-bipyridine)3(NO3)4Argon (Ar)Linear uptake273 K, up to 100 kPa[2]
Ni2(4,4'-bipyridine)3(NO3)4Carbon Dioxide (CO2)Isotherm step at ~10-20% pore volume268-303 K[2][3]
Ni2(4,4'-bipyridine)3(NO3)4Nitrous Oxide (N2O)Isotherm step at ~10-20% pore volume273 K[2][3]
Ni2(4,4'-bipyridine)3(NO3)4Methanol (CH3OH)Isotherm step at ~70% pore volume273-293 K[2][3]
Ni2(4,4'-bipyridine)3(NO3)4Ethanol (C2H5OH)Langmuir isotherm293-323 K[2][3]
[Mn3(btdc)3(bpy)2]·4DMFBenzene (C6H6)50.2 cm³/g (14.9 wt%)298 K[4]
[Mn3(btdc)3(bpy)2]·4DMFCyclohexane (C6H12)36.8 cm³/g (12.1 wt%)298 K[4]
CTN-POP-1Carbon Dioxide (CO2)High273 K and 298 K[5]
Experimental Protocol: Synthesis of a Pillared-Layer MOF, {[Cu2(Fu)2(BPY)]·H2O}n[6]

This protocol describes the room temperature synthesis of a copper-based MOF using 4,4'-bipyridine as a pillar ligand and fumaric acid as a linker.

Materials:

  • Sodium hydroxide (NaOH)

  • Fumaric acid

  • 4,4'-bipyridyl hydrate (BPY)

  • Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

  • Deionized water

  • Methanol

Procedure:

  • Prepare Sodium Fumarate Solution: Dissolve 8 mmol (0.32 g) of NaOH in 15 mL of deionized water. To this solution, add 4 mmol (0.4432 g) of fumaric acid while stirring at room temperature to obtain a clear solution of sodium fumarate (Na2Fu).

  • Add Bipyridine Solution: To the sodium fumarate solution, add 40 mL of a methanolic solution of 4,4'-bipyridyl hydrate (2 mmol, 0.348 g).

  • Stir: Stir the combined solution for 30 minutes.

  • Add Copper Nitrate Solution: Add a solution of Cu(NO3)2·3H2O (4 mmol, 0.9664 g) in 5 mL of water to the stirring mixture. A cyan-colored suspension will form.

  • Reaction: Continue stirring the mixture at room temperature for 24 hours.

  • Isolation and Washing: Filter the resulting cyan-colored product under suction. Wash the solid sequentially with 3 x 5 mL of deionized water and 3 x 5 mL of methanol.

  • Drying: Dry the final product in a vacuum oven at 80 °C for 5 hours. The yield is approximately 90% based on BPY.

Characterization:

The synthesized MOF can be characterized by Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nitrogen sorption measurements to determine its crystallinity, thermal stability, functional groups, and porosity, respectively.[6]

Synthesis_of_Pillared_Layer_MOF cluster_reactants Reactants Preparation cluster_synthesis Synthesis Steps cluster_workup Product Isolation NaOH NaOH Solution Mixing1 Mix NaOH and Fumaric Acid NaOH->Mixing1 Fumaric_Acid Fumaric Acid Fumaric_Acid->Mixing1 BPY 4,4'-Bipyridyl Hydrate in Methanol Mixing2 Add BPY Solution BPY->Mixing2 Cu_Nitrate Cu(NO3)2·3H2O Solution Mixing3 Add Cu(NO3)2 Solution Cu_Nitrate->Mixing3 Mixing1->Mixing2 Forms Na2Fu Mixing2->Mixing3 Stirring Stir for 24h at Room Temp. Mixing3->Stirring Filtration Filtration Stirring->Filtration Washing Wash with Water and Methanol Filtration->Washing Drying Dry at 80°C Washing->Drying Final_Product {[Cu2(Fu)2(BPY)]·H2O}n Drying->Final_Product

Synthesis workflow for a pillared-layer MOF.

Catalysis

This compound-based materials, particularly MOFs and coordination polymers, have emerged as promising heterogeneous catalysts. The well-defined and tunable active sites, high surface area, and porous nature of these materials contribute to their catalytic activity and selectivity in a variety of organic transformations.

Quantitative Data for Catalytic Applications
CatalystReactionSubstrateProductConversion/YieldSelectivityConditionsReference
Ni-MOFHydrogen Evolution Reaction (HER)-H2Overpotential: 350 mV @ 10 mA/cm²--[7]
Co-MOFHydrogen Evolution Reaction (HER)-H2Overpotential: ~790 mV @ 10 mA/cm²--[7]
mBPV-MOF-IrC-H BorylationArenesBorylated ArenesTON up to 17000--
Ag2(4,4′-bipy)2(O3SCH2CH2SO3)Ketal FormationKetonesKetals~95% conversion--
Ag2(4,4′-bipy)2(O3SCH2CH2SO3)Esterification-Esters~57% conversion--[8]
Ni-C MOFHydrogen Evolution Reaction (HER)-H2Overpotential: 225 mV @ 50 mA/cm²--[9]
Co-C MOFHydrogen Evolution Reaction (HER)-H2Overpotential: 510 mV @ 50 mA/cm²--[9]
Al-C MOFHydrogen Evolution Reaction (HER)-H2Overpotential: 622 mV @ 50 mA/cm²--[9]
Ni-C MOFOxygen Evolution Reaction (OER)-O2Overpotential: 440 mV--[9]
Co-C MOFOxygen Evolution Reaction (OER)-O2Overpotential: 220 mV--[9]
Al-C MOFOxygen Evolution Reaction (OER)-O2Overpotential: 350 mV--[9]
Experimental Protocol: Synthesis of a Redox-Active Ni-MOF for Electrocatalysis[7]

This protocol outlines the synthesis of a 3D nickel-based redox-active MOF utilizing a ferrocenyl diphosphinate ligand and 4,4'-bipyridine.

Materials:

  • Nickel(II) salt (e.g., Ni(BF4)2·6H2O)

  • Ferrocenyl diphosphinic acid

  • 4,4'-bipyridine (4,4'-bpy)

  • Solvent (e.g., methanol or ethanol)

Procedure:

  • Reactant Dissolution: Dissolve the nickel(II) salt, ferrocenyl diphosphinic acid, and 4,4'-bipyridine in the chosen solvent in a glass vial or a Teflon-lined autoclave. The molar ratio of the reactants should be optimized for the desired product.

  • Solvothermal Synthesis: Seal the reaction vessel and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).

  • Cooling and Crystal Formation: Allow the reaction vessel to cool down slowly to room temperature. Crystals of the Ni-MOF should form during this process.

  • Isolation: Decant the mother liquor and wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Drying: Dry the collected crystals under vacuum or in a desiccator.

Electrocatalytic Hydrogen Evolution Reaction (HER) Testing:

  • Electrode Preparation: Prepare a working electrode by drop-casting a suspension of the Ni-MOF catalyst onto a suitable substrate (e.g., glassy carbon electrode). A binder like Nafion is typically used to ensure adhesion.

  • Electrochemical Measurements: Perform linear sweep voltammetry (LSV) in an appropriate electrolyte (e.g., 0.5 M H2SO4) to evaluate the HER performance. The overpotential required to achieve a current density of 10 mA/cm² is a key metric.

  • Tafel Analysis: Construct a Tafel plot (overpotential vs. log(current density)) from the LSV data to determine the Tafel slope, which provides insight into the reaction mechanism.

  • Durability Test: Conduct cyclic voltammetry for an extended number of cycles (e.g., 10,000 cycles) to assess the long-term stability of the catalyst.

Catalytic_Cycle_HER Catalyst Ni-MOF Active Site H_adsorption H+ Adsorption (Volmer Step) Catalyst->H_adsorption + H+ + e- H_desorption_Heyrovsky H+ + e- + H* -> H2 (Heyrovsky Step) H_adsorption->H_desorption_Heyrovsky H_desorption_Tafel 2H* -> H2 (Tafel Step) H_adsorption->H_desorption_Tafel H2_release H2 Release H_desorption_Heyrovsky->H2_release H_desorption_Tafel->H2_release H2_release->Catalyst

Generalized mechanism for the Hydrogen Evolution Reaction.

Luminescent Materials and Sensors

The incorporation of this compound into coordination polymers can lead to materials with interesting photophysical properties, including luminescence and photochromism. These properties arise from the interplay between the metal centers, the bipyrimidine ligands, and other co-ligands, and can be tuned by modifying the components of the material. Such materials have potential applications in lighting, displays, and chemical sensing.

Quantitative Data for Luminescent Properties
MaterialExcitation (nm)Emission (nm)Quantum Yield (%)Color Rendering Index (CRI)Reference
{[Zn(bpdo)(fum)(H2O)2]}n330-370400-800 (broad)-92.1[10][11]
4,4′-bipyridine-N,N′-dioxide (bpdo)330463--[11]
Experimental Protocol: Synthesis of a White-Light Emitting Coordination Polymer[11][12]

This protocol details the synthesis of a zinc-based coordination polymer with 4,4'-bipyridine-N,N'-dioxide (bpdo) and fumaric acid that exhibits white-light emission.

Materials:

  • 4,4'-Bipyridine-N,N'-dioxide (bpdo)

  • Fumaric acid (fum)

  • Zinc sulfate heptahydrate (ZnSO4·7H2O)

  • Distilled water

  • Anhydrous ethanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Solution A Preparation: Dissolve 4,4'-bipyridine-N,N'-dioxide (0.1 mmol, 20 mg) and fumaric acid (0.1 mmol, 11 mg) in a mixture of 1 mL of distilled water, 3 mL of anhydrous ethanol, and 3 mL of DMF.

  • Solution B Preparation: Dissolve zinc sulfate heptahydrate (0.094 mmol, 27 mg) in 2 mL of distilled water.

  • Reaction: Slowly add Solution B dropwise into Solution A. Seal the mixture in a 10 mL glass vial and heat at 90 °C for 24 hours.

  • Isolation: After cooling to room temperature, filter the resulting block-like pink crystals.

  • Yield: The yield is approximately 58% based on bpdo.

Photoluminescence Measurement:

The photoluminescence properties of the crystalline sample can be measured using a fluorescence spectrophotometer. The emission spectra are recorded by exciting the sample at various wavelengths (e.g., 330-370 nm) to determine the optimal excitation wavelength and characterize the emission profile. The Color Rendering Index (CRI) can be calculated from the emission spectrum to quantify the quality of the white light.

Luminescence_Mechanism cluster_transitions Energy Transitions GS Ground State (S0) ES Excited State (S1) GS->ES Excitation (hν_ex) ES->GS Radiative Decay (hν_em) Emission Luminescence ES->Emission

Jablonski diagram illustrating the luminescence process.

Sensing Applications

Functional materials based on this compound can be designed for the selective detection of various analytes. The sensing mechanism often relies on changes in the material's optical or electrochemical properties upon interaction with the target molecule.

Quantitative Data for Sensing Applications
Sensor MaterialAnalyteDetection LimitQuantification LimitLinear RangeReference
Cu-BPy/CPEHydrogen Peroxide (H2O2)7.0 x 10⁻¹⁰ M2.3 x 10⁻⁹ M2.0 x 10⁻⁹ - 2.0 x 10⁻³ M[12]
Experimental Protocol: Preparation of a Cu-Bipyridine Modified Electrode for H2O2 Sensing[13]

This protocol describes the preparation of a modified carbon paste electrode (CPE) with a copper-bipyridine complex for the electrochemical detection of hydrogen peroxide.

Materials:

  • Copper(II) salt (e.g., CuCl2)

  • 4,4'-Bipyridine (BPy)

  • Graphite powder

  • Paraffin oil

  • Carbon paste electrode (CPE)

Procedure:

  • Synthesis of Cu-BPy Complex: Synthesize the copper-bipyridine complex via a hydrothermal reaction. Mix an aqueous solution of the copper(II) salt with a solution of 4,4'-bipyridine in a Teflon-lined autoclave. Heat the mixture at an elevated temperature for a set period to form the coordination complex.

  • Preparation of the Modified Paste: Thoroughly mix a specific amount of the synthesized Cu-BPy complex with graphite powder and paraffin oil in a mortar and pestle to form a homogeneous paste.

  • Electrode Fabrication: Pack the prepared paste into the cavity of a carbon paste electrode and smooth the surface.

  • Electrochemical Detection of H2O2:

    • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) of the modified electrode in a suitable electrolyte solution (e.g., phosphate buffer).

    • Record the electrochemical response in the absence and presence of varying concentrations of H2O2.

    • The sensing mechanism is based on the inhibition of the electron transfer of the Cu-BPy complex upon the generation of a Cu-BPy complex N-oxide in the presence of H2O2.

    • Construct a calibration curve by plotting the change in the peak current against the concentration of H2O2 to determine the linear range, detection limit, and quantification limit.

Sensing_Workflow cluster_preparation Sensor Preparation cluster_detection Analyte Detection Synthesis Synthesize Cu-BPy Complex Mixing Mix with Graphite and Paraffin Oil Synthesis->Mixing Fabrication Fabricate Modified CPE Mixing->Fabrication Measurement Electrochemical Measurement Fabrication->Measurement Add Analyte Analysis Data Analysis Measurement->Analysis Result Analyte Concentration Analysis->Result

Workflow for electrochemical sensing of H2O2.

References

Application Notes and Protocols for Growing Single Crystals of 4,4'-Bipyrimidine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and crystallization of single crystals of 4,4'-Bipyrimidine (4,4'-bpy) complexes. The protocols are designed to be a comprehensive guide for researchers in materials science, coordination chemistry, and drug development.

Introduction

This compound and its derivatives are versatile ligands in coordination chemistry, known for their ability to form a wide range of coordination complexes with various metal ions. These complexes are of significant interest due to their diverse applications in catalysis, photoluminescent materials, and as potential therapeutic agents. The growth of high-quality single crystals is crucial for determining their three-dimensional structure through X-ray diffraction, which is essential for understanding their structure-property relationships.

This document outlines the most common and effective techniques for growing single crystals of this compound complexes, including slow evaporation, liquid-vapor diffusion, and hydrothermal synthesis.

Experimental Protocols

I. General Considerations for Crystal Growth

Successful crystallization is often a matter of fine-tuning several experimental parameters. Key factors that influence the size and quality of crystals include:

  • Purity of Reagents: Starting materials, including the metal salt, this compound, and solvents, should be of high purity to avoid the incorporation of impurities into the crystal lattice.

  • Solvent Selection: The choice of solvent or solvent system is critical. The complex should be sparingly soluble in the chosen solvent system to allow for slow crystal growth. Common solvents for this compound complexes include methanol, ethanol, acetonitrile, N,N-dimethylformamide (DMF), and water.[1]

  • Temperature: Temperature affects the solubility of the complex and the rate of solvent evaporation. In many cases, conducting crystallizations at a constant, controlled temperature, sometimes below room temperature, can lead to better quality crystals.[2]

  • Concentration: The concentration of the reactants can influence the nucleation and growth rate. It is often necessary to screen a range of concentrations to find the optimal conditions.

  • Vibrations: Crystallization setups should be placed in a vibration-free environment to prevent the formation of multiple small crystals or amorphous precipitates.

II. Slow Evaporation Method

This is one of the simplest and most widely used techniques for growing single crystals.

Protocol:

  • Dissolution: Dissolve the synthesized this compound complex in a suitable solvent or solvent mixture to create a nearly saturated solution. Gentle heating may be applied to facilitate dissolution, but the solution should be allowed to cool to room temperature before proceeding.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small beaker or vial). This step removes any dust particles or undissolved solids that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the perforations.

  • Incubation: Place the vessel in a quiet, temperature-controlled environment and allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solution. Wash the crystals with a small amount of a solvent in which the complex is insoluble and then dry them.

Experimental Workflow for Slow Evaporation

References

Application Notes and Protocols for the Characterization of 4,4'-Bipyrimidine-Containing MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Metal-Organic Frameworks (MOFs) constructed using 4,4'-bipyrimidine as a linker are a significant class of porous materials with wide-ranging potential applications, including gas storage, separation, catalysis, and notably, in the pharmaceutical field for drug delivery and controlled release. The linear and rigid nature of the this compound ligand allows for the formation of robust, high-surface-area frameworks with tunable pore sizes. Accurate and thorough characterization of these materials is paramount to understanding their structure-property relationships and ensuring their suitability and safety for specific applications, especially in drug development.

This document provides a comprehensive overview of the key techniques used to characterize this compound-containing MOFs and detailed protocols for their implementation. The selection of characterization methods is crucial for elucidating the crystalline structure, thermal stability, porosity, and morphology of these materials.

Key Properties and Their Importance in Drug Development:

  • Crystallinity and Phase Purity: Essential for ensuring a well-defined and reproducible porous structure, which is critical for consistent drug loading and release kinetics. Powder X-ray Diffraction (PXRD) is the primary tool for this assessment.

  • Porosity and Surface Area: Directly impacts the drug loading capacity. Techniques like gas sorption analysis (BET method) are used to quantify these parameters.

  • Thermal Stability: Determines the temperature range in which the MOF can be processed and stored without structural degradation, a key consideration for sterilization and formulation processes. Thermogravimetric Analysis (TGA) is the standard method for evaluating thermal stability.

  • Morphology and Particle Size: Influences the dissolution rate, bioavailability, and potential for cellular uptake of MOF-based drug delivery systems. Electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used for visualization.

  • Chemical Functionality: The presence of specific functional groups from the organic linkers and metal nodes determines the interaction with drug molecules and the surrounding biological environment. Fourier-Transform Infrared (FT-IR) Spectroscopy is a valuable tool for identifying these functional groups.

The following sections provide detailed experimental protocols for these essential characterization techniques, along with tabulated quantitative data for a selection of this compound-containing MOFs to facilitate comparison.

II. Quantitative Data Summary

The following tables summarize key quantitative data for a selection of MOFs containing this compound, showcasing the influence of the metal center on the material's properties.

Table 1: Porosity and Surface Area Data

MOF Designation/FormulaMetal CenterBET Surface Area (m²/g)Langmuir Surface Area (m²/g)Pore Volume (cm³/g)Reference
{[Zn2(L)]·4H2O}∞ (L = 4,4'-bipyridine-2,6,2',6'-tetracarboxylate)Zn312.7--[1][2]
MOF-508b (Zn-BDC-Bpy)Zn---[3]
[Mn3(btdc)3(bpy)2]·4DMFMn7078060.288[4]
V/BP-MOF (BP = 2,2'-bipyridine-4,4'-dicarboxylic acid)V325--[5]
Co-MOF ([Co2(dtb)2Cl2]·Cl2·3H2O)Co---[6]
[Cu(4,4′-DP)Cl]n (DP = 4,4'-dipyridyl)Cu---[7][8]

Table 2: Thermal Stability Data

MOF Designation/FormulaMetal CenterDecomposition Temperature (°C)Experimental ConditionsReference
{[Zn2(L)]·4H2O}∞ (L = 4,4'-bipyridine-2,6,2',6'-tetracarboxylate)Zn> 100 (for dehydration)Heating in air[1][2]
MOF-508b (Zn-BDC-Bpy)Zn400-[3]
[Mn3(btdc)3(bpy)2]·4DMFMn~310Heating after solvent removal at ~175°C[4]
V/BP-MOF (BP = 2,2'-bipyridine-4,4'-dicarboxylic acid)V320-[5]
Co-MOF ([Co2(dtb)2Cl2]·Cl2·3H2O)Co--[6]
[Cu2(pcp)2(4,4′-bipy)]·H2OCu260Heating after dehydration at ~80°C[9]

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the key characterization techniques.

Powder X-ray Diffraction (PXRD)

Purpose: To confirm the phase purity and crystallinity of the synthesized MOF powder.

Protocol:

  • Sample Preparation:

    • Ensure the MOF sample is properly activated (solvent-exchanged and dried) to remove guest molecules from the pores, as their presence can affect the diffraction pattern.

    • Grind a small amount of the MOF sample into a fine, homogeneous powder using an agate mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto a flat, zero-background sample holder. Ensure a smooth, level surface.

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the operating voltage and current appropriate for the X-ray source (e.g., 40 kV and 40 mA).

  • Data Collection:

    • Collect the diffraction data over a 2θ range relevant for MOFs, typically from 3° to 50°.

    • Use a step size of approximately 0.02° and a sufficient counting time per step to obtain good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Compare the experimental PXRD pattern with the simulated pattern derived from single-crystal X-ray diffraction data (if available) or with patterns from the literature to confirm the identity and phase purity of the synthesized material.

Single-Crystal X-ray Diffraction (SCXRD)

Purpose: To determine the precise three-dimensional atomic arrangement of the MOF, including bond lengths, bond angles, and pore geometry.

Protocol:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal of suitable size (typically 0.1-0.3 mm in each dimension) and free of visible defects.

    • Carefully mount the crystal on a goniometer head using a suitable adhesive or cryoloop.

  • Instrument Setup:

    • Use a single-crystal X-ray diffractometer, often equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source and a CCD or CMOS detector.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.

  • Data Collection:

    • Perform a preliminary unit cell determination.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.

    • Refine the structural model against the experimental data using least-squares methods to obtain accurate atomic positions, bond lengths, and angles.

Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability of the MOF and quantify the amount of guest molecules present.

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the MOF sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 5 or 10 °C/min).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Analyze the resulting TGA curve to identify weight loss steps. The initial weight loss typically corresponds to the removal of adsorbed and coordinated solvent molecules. Subsequent, sharp weight losses at higher temperatures indicate the decomposition of the framework.

    • Determine the decomposition temperature from the onset of the major weight loss step corresponding to framework collapse.

Nitrogen Adsorption (BET Analysis)

Purpose: To determine the specific surface area, pore volume, and pore size distribution of the MOF.

Protocol:

  • Sample Preparation (Activation):

    • Accurately weigh a sample of the MOF (typically 50-100 mg) into a sample tube.

    • Degas the sample under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any guest molecules from the pores. The degassing temperature should be below the decomposition temperature of the MOF as determined by TGA.

  • Measurement:

    • Transfer the sample tube to the analysis port of the gas sorption analyzer.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Measure the amount of nitrogen gas adsorbed by the sample at various relative pressures (P/P₀) from approximately 10⁻⁶ to 1.0.

  • Data Analysis:

    • Plot the amount of gas adsorbed versus the relative pressure to obtain the nitrogen adsorption-desorption isotherm.

    • Apply the Brunauer-Emmett-Teller (BET) theory to the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the specific surface area.

    • Use the total amount of gas adsorbed at a relative pressure close to 1.0 to estimate the total pore volume.

    • Apply methods such as Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT) to the isotherm to determine the pore size distribution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Purpose: To identify the functional groups present in the MOF structure and to confirm the coordination of the organic linker to the metal centers.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry a small amount of the MOF sample and spectroscopic grade potassium bromide (KBr).

    • Grind approximately 1-2 mg of the MOF sample with about 100-200 mg of KBr in an agate mortar and pestle to create a fine, homogeneous mixture.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Measurement:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of a blank KBr pellet.

    • Collect the spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Analyze the resulting spectrum to identify characteristic absorption bands.

    • Compare the spectrum of the MOF with the spectra of the free this compound linker and the metal salt precursor to identify shifts in vibrational frequencies that indicate coordination. For example, shifts in the carboxylate stretching frequencies can confirm coordination to the metal center.

Scanning Electron Microscopy (SEM)

Purpose: To visualize the morphology, particle size, and surface features of the MOF crystals.

Protocol:

  • Sample Preparation:

    • Mount a small amount of the MOF powder onto an SEM stub using double-sided carbon tape.

    • Gently remove any excess loose powder.

    • If the MOF is not sufficiently conductive, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Insert the sample stub into the SEM chamber.

    • Apply an appropriate accelerating voltage (e.g., 5-15 kV).

    • Focus the electron beam on the sample and adjust the magnification to obtain clear images of the crystal morphology.

    • Capture images at various magnifications to show both the overall particle size distribution and detailed surface features.

Transmission Electron Microscopy (TEM)

Purpose: To obtain high-resolution images of the MOF's internal structure, including its crystal lattice and pore channels.

Protocol:

  • Sample Preparation:

    • Disperse a very small amount of the MOF powder in a suitable solvent (e.g., ethanol) and sonicate briefly to break up agglomerates.

    • Deposit a drop of the dispersion onto a TEM grid (e.g., a carbon-coated copper grid) and allow the solvent to evaporate completely.

  • Imaging:

    • Insert the TEM grid into the TEM holder and place it in the microscope.

    • Use a low electron dose to minimize beam damage to the crystalline structure of the MOF.

    • Operate the TEM at a suitable accelerating voltage (e.g., 200 kV).

    • Obtain bright-field images to visualize the overall morphology and selected area electron diffraction (SAED) patterns to confirm the crystallinity and determine the crystal structure.

    • For high-resolution TEM (HRTEM), carefully align the crystal to a specific zone axis to obtain images of the atomic lattice.

IV. Visualizations

The following diagrams illustrate the general experimental workflows for the characterization of this compound-containing MOFs.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Evaluation Synthesis MOF Synthesis PXRD PXRD Synthesis->PXRD SCXRD SCXRD Synthesis->SCXRD TGA TGA Synthesis->TGA BET BET Analysis Synthesis->BET FTIR FT-IR Synthesis->FTIR SEM SEM Synthesis->SEM TEM TEM Synthesis->TEM Purity Phase Purity & Crystallinity PXRD->Purity Structure Crystal Structure SCXRD->Structure Stability Thermal Stability TGA->Stability Porosity Porosity & Surface Area BET->Porosity Functional_Groups Functional Groups FTIR->Functional_Groups Morphology Morphology & Particle Size SEM->Morphology TEM->Morphology

Caption: General workflow for the synthesis and characterization of this compound-containing MOFs.

Porosity_Analysis_Workflow start Synthesized MOF Sample activation Activation (Degassing under Vacuum/Heat) start->activation measurement N2 Adsorption/Desorption Measurement at 77 K activation->measurement isotherm Generate Adsorption-Desorption Isotherm measurement->isotherm bet_analysis BET Analysis (P/P₀ = 0.05-0.3) isotherm->bet_analysis pore_volume Total Pore Volume (P/P₀ ≈ 1.0) isotherm->pore_volume psd_analysis Pore Size Distribution (DFT/NLDFT) isotherm->psd_analysis surface_area Specific Surface Area bet_analysis->surface_area pore_data Pore Volume & Size Distribution pore_volume->pore_data psd_analysis->pore_data

Caption: Detailed workflow for porosity analysis of MOFs using nitrogen adsorption.

Thermal_Analysis_Workflow start MOF Sample weighing Weigh Sample into TGA Pan start->weighing heating Heat under Inert Atmosphere (e.g., N2) weighing->heating data_collection Record Weight Loss vs. Temperature heating->data_collection analysis Analyze TGA Curve data_collection->analysis solvent_loss Identify Solvent/Guest Loss analysis->solvent_loss decomposition Determine Framework Decomposition Temperature analysis->decomposition stability Thermal Stability Profile decomposition->stability

Caption: Workflow for determining the thermal stability of MOFs using TGA.

References

Application Notes and Protocols for the Functionalization of 4,4'-Bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of the 4,4'-bipyrimidine scaffold, a key building block in medicinal chemistry, materials science, and coordination chemistry. This document offers detailed experimental protocols for several key synthetic transformations, including metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and N-oxidation. Quantitative data is summarized in tables for easy comparison, and reaction pathways and workflows are visualized using diagrams.

Introduction

This compound is a versatile heterocyclic compound composed of two pyrimidine rings linked at the 4-position. Its unique electronic properties and ability to act as a bidentate ligand make it a valuable scaffold in the design of functional molecules. The strategic introduction of various substituents onto the this compound core allows for the fine-tuning of its steric and electronic properties, enabling the development of novel drug candidates, advanced materials, and catalysts. This guide details reliable and reproducible methods for the targeted functionalization of this important heterocyclic system.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the this compound core. Halogenated 4,4'-bipyrimidines serve as excellent precursors for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the arylation, heteroarylation, or vinylation of halo-4,4'-bipyrimidines using boronic acids or their esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the halo-4,4'-bipyrimidine (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ and a ligand such as XPhos.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.[1]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized this compound.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on a Halo-4,4'-Bipyrimidine Model

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-4,4'-bipyrimidine85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4,4'-bipyrimidine92
33-Thienylboronic acid2-(3-Thienyl)-4,4'-bipyrimidine78
42-Naphthylboronic acid2-(2-Naphthyl)-4,4'-bipyrimidine81

Yields are representative and may vary based on specific reaction conditions and the reactivity of the boronic acid.

Suzuki_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Halo-4,4'-Bipyrimidine Halo-4,4'-Bipyrimidine Reaction Mixture Reaction Mixture Halo-4,4'-Bipyrimidine->Reaction Mixture 1.0 eq. Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture 1.1-1.5 eq. Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture cat. Base Base Base->Reaction Mixture 2.0-3.0 eq. Functionalized this compound Functionalized this compound Heating Heating Reaction Mixture->Heating 80-110 °C Work-up & Purification Work-up & Purification Heating->Work-up & Purification Work-up & Purification->Functionalized this compound

Caption: General workflow for the Suzuki-Miyaura coupling on a halo-4,4'-bipyrimidine.

Negishi Coupling

The Negishi coupling provides an effective method for the formation of C-C bonds by reacting an organozinc reagent with a halo-4,4'-bipyrimidine.[2][3][4]

Experimental Protocol: General Procedure for Negishi Coupling

  • Organozinc Reagent Preparation (in situ): In a flame-dried flask under an inert atmosphere, dissolve the corresponding organohalide precursor in anhydrous THF. Cool the solution to -78 °C and add n-BuLi or t-BuLi dropwise. After stirring, add a solution of ZnCl₂ in THF and allow the mixture to warm to room temperature to form the organozinc reagent.

  • Coupling Reaction: In a separate flask, dissolve the halo-4,4'-bipyrimidine and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF. To this solution, add the freshly prepared organozinc reagent via cannula.

  • Reaction Execution: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.[2]

Table 2: Representative Negishi Coupling Reactions

EntryOrganozinc ReagentProductYield (%)
1Phenylzinc chloride2-Phenyl-4,4'-bipyrimidine88
2Ethylzinc bromide2-Ethyl-4,4'-bipyrimidine75
3Vinylzinc chloride2-Vinyl-4,4'-bipyrimidine65
42-Thienylzinc chloride2-(2-Thienyl)-4,4'-bipyrimidine82

Yields are representative and depend on the specific organozinc reagent and reaction conditions.

Stille Coupling

The Stille coupling involves the reaction of an organotin reagent with a halo-4,4'-bipyrimidine, offering a mild and functional group tolerant method for C-C bond formation.[4][5]

Experimental Protocol: General Procedure for Stille Coupling

  • Reaction Setup: In a Schlenk tube, combine the halo-4,4'-bipyrimidine (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a ligand if necessary.

  • Solvent and Additives: Add a degassed solvent (e.g., toluene, DMF, or THF) and, if required, an additive such as CuI or CsF.

  • Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-48 hours.

  • Work-up and Purification: After completion, cool the reaction, and if necessary, quench with an aqueous KF solution to precipitate tin byproducts. Filter the mixture, extract the filtrate with an organic solvent, and purify the product by column chromatography.[5]

Table 3: Representative Stille Coupling Reactions

EntryOrganostannaneProductYield (%)
1Tributyl(phenyl)stannane2-Phenyl-4,4'-bipyrimidine90
2Tributyl(vinyl)stannane2-Vinyl-4,4'-bipyrimidine70
32-(Tributylstannyl)thiophene2-(2-Thienyl)-4,4'-bipyrimidine85
4Tributyl(ethynyl)stannane2-Ethynyl-4,4'-bipyrimidine60

Yields are representative and can be influenced by the specific organostannane and catalyst system used.

Cross_Coupling_Pathways Halo-4,4'-Bipyrimidine Halo-4,4'-Bipyrimidine Suzuki Suzuki Coupling (+ Arylboronic Acid, Pd cat., Base) Halo-4,4'-Bipyrimidine->Suzuki Negishi Negishi Coupling (+ Organozinc Reagent, Pd cat.) Halo-4,4'-Bipyrimidine->Negishi Stille Stille Coupling (+ Organostannane, Pd cat.) Halo-4,4'-Bipyrimidine->Stille Aryl-Bipyrimidine Aryl-4,4'-Bipyrimidine Suzuki->Aryl-Bipyrimidine Negishi->Aryl-Bipyrimidine Alkyl-Bipyrimidine Alkyl-4,4'-Bipyrimidine Negishi->Alkyl-Bipyrimidine Stille->Aryl-Bipyrimidine Vinyl-Bipyrimidine Vinyl/Alkynyl-4,4'-Bipyrimidine Stille->Vinyl-Bipyrimidine

Caption: Key metal-catalyzed cross-coupling pathways for the functionalization of halo-4,4'-bipyrimidines.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine rings in this compound makes it susceptible to nucleophilic aromatic substitution, particularly when activated by a good leaving group such as a halogen. This method is highly effective for introducing nitrogen, oxygen, and sulfur nucleophiles.

Experimental Protocol: General Procedure for SNAr with Amines

  • Reaction Setup: In a sealed tube or microwave vial, dissolve the halo-4,4'-bipyrimidine (1.0 eq.) in a suitable solvent such as DMF, DMSO, or NMP.

  • Reagent Addition: Add the amine nucleophile (1.1-2.0 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (80-150 °C), either conventionally or using microwave irradiation, for the required time (1-24 hours).[6]

  • Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Table 4: Representative SNAr Reactions on a Halo-4,4'-Bipyrimidine Model

EntryNucleophileProductYield (%)
1Morpholine2-Morpholino-4,4'-bipyrimidine95
2Piperidine2-Piperidino-4,4'-bipyrimidine92
3Sodium methoxide2-Methoxy-4,4'-bipyrimidine85
4Sodium thiophenoxide2-(Phenylthio)-4,4'-bipyrimidine88

Yields are representative and are influenced by the nucleophilicity of the reagent and reaction conditions.

SNAr_Workflow Start Start Combine Combine Halo-4,4'-Bipyrimidine, Nucleophile, Base, and Solvent Start->Combine Heat Heat (Conventional or Microwave) Combine->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Work-up (Precipitation/Extraction) Monitor->Workup Reaction Complete Purify Purification (Recrystallization/Chromatography) Workup->Purify Product Functionalized this compound Purify->Product End End Product->End

Caption: General experimental workflow for Nucleophilic Aromatic Substitution (SNAr) on a halo-4,4'-bipyrimidine.

N-Oxidation

Oxidation of the nitrogen atoms in the pyrimidine rings can be a useful strategy for modifying the electronic properties of the this compound core and for enabling further functionalization.

Experimental Protocol: Synthesis of this compound-N,N'-dioxide

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of dichloromethane and methanol.

  • Oxidant Addition: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2-3.0 eq.) or hydrogen peroxide in the presence of a catalyst, portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Work-up and Purification: Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) if m-CPBA is used. Neutralize the mixture with a base (e.g., saturated aqueous NaHCO₃). Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography to yield this compound-N,N'-dioxide.[7][8]

Conclusion

The functionalization of this compound is a critical aspect of modern synthetic chemistry, providing access to a diverse range of molecules with significant potential in various scientific fields. The protocols detailed in these application notes offer robust and versatile methods for the targeted modification of this important heterocyclic scaffold. Researchers and drug development professionals can utilize these methodologies as a foundation for the synthesis of novel and complex this compound derivatives.

References

Application Notes and Protocols for 4,4'-Bipyrimidine in Luminescent Sensor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4,4'-bipyrimidine as a versatile building block in the design and synthesis of luminescent sensors. The unique electronic properties and rigid, linear geometry of this compound make it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs) with tailored luminescent properties for the detection of various analytes, including metal ions and nitroaromatic compounds.

Luminescent MOF Sensor for the Detection of Ferric Ions (Fe³⁺)

This section details the application of a luminescent metal-organic framework (MOF) constructed from zinc ions, this compound, and 5-hydroxyisophthalic acid for the selective detection of Fe³⁺ ions.

Signaling Pathway: The luminescence of the MOF is quenched upon exposure to Fe³⁺ ions. This "turn-off" sensing mechanism is attributed to the competitive absorption of excitation energy by the Fe³⁺ ions and the MOF, which disrupts the ligand-to-metal charge transfer process responsible for the material's luminescence.

Signaling Pathway for Fe³⁺ Detection cluster_0 Sensor Components cluster_1 Analyte cluster_2 Sensing Mechanism MOF Luminescent MOF (Zn-5-hip-bpy) Interaction Energy Transfer (Competitive Absorption) MOF->Interaction Excitation Energy Fe3 Fe³⁺ Ion Fe3->Interaction Presence of Analyte Quenching Luminescence Quenching ('Turn-Off' Signal) Interaction->Quenching

Caption: Signaling pathway for Fe³⁺ detection.

Quantitative Data Summary

ParameterValueReference
AnalyteFerric Ion (Fe³⁺)[1]
Sensor Platform[Zn(5-hip)(bpy)]·2DMA MOF[1]
Detection MethodLuminescence Quenching[1]
SolventN,N'-dimethylacetamide (DMA)[1]
Excitation WavelengthNot Specified[1]
Emission WavelengthNot Specified[1]
Limit of Detection (LOD)Not Specified[1]
SelectivityHigh for Fe³⁺[1]
Response TimeNot Specified[1]

Experimental Protocols

A. Synthesis of the [Zn(5-hip)(bpy)]·2DMA MOF Sensor

  • Materials: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), 5-Hydroxyisophthalic acid (5-Hhip), 4,4'-bipyridine (bpy), N,N'-dimethylacetamide (DMA).

  • Procedure:

    • In a suitable reaction vessel, dissolve Zn(NO₃)₂·6H₂O, 5-Hhip, and bpy in DMA.

    • Seal the vessel and heat it under solvothermal conditions.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Collect the resulting crystals of [Zn(5-hip)(bpy)]·2DMA.

    • Wash the crystals with fresh DMA to remove any unreacted starting materials.

    • Dry the crystals under vacuum.

B. Protocol for Luminescent Detection of Fe³⁺

  • Materials: [Zn(5-hip)(bpy)]·2DMA MOF, DMA, Stock solution of Fe³⁺ ions in DMA, Solutions of other metal ions for selectivity studies.

  • Procedure:

    • Disperse a small amount of the finely ground [Zn(5-hip)(bpy)]·2DMA MOF in DMA to create a stable suspension.

    • Record the baseline luminescence spectrum of the MOF suspension.

    • Incrementally add aliquots of the Fe³⁺ stock solution to the MOF suspension.

    • After each addition, record the luminescence spectrum.

    • Observe the quenching of the luminescence intensity as the concentration of Fe³⁺ increases.

    • For selectivity studies, repeat steps 3-5 with solutions of other metal ions at the same concentration.

Luminescent MOF Sensor for the Detection of Nitroaromatic Compounds

This section describes the use of a cadmium-based MOF incorporating 4,4'-bipyridine for the sensitive and selective detection of nitroaromatic compounds, which are common environmental pollutants and components of explosives.

Signaling Pathway: The luminescence of this MOF is quenched in the presence of nitroaromatic compounds. The mechanism is attributed to a combination of competitive absorption of excitation energy and electron transfer from the excited state of the MOF to the electron-deficient nitroaromatic analyte.

Signaling Pathway for Nitroaromatic Detection cluster_0 Sensor Components cluster_1 Analyte cluster_2 Sensing Mechanism MOF Luminescent MOF (Cd-based with bpy) Interaction Energy/Electron Transfer MOF->Interaction Excitation Nitro Nitroaromatic Compound Nitro->Interaction Analyte Presence Quenching Luminescence Quenching ('Turn-Off' Signal) Interaction->Quenching

Caption: Signaling pathway for nitroaromatic detection.

Quantitative Data Summary

ParameterValueReference
AnalyteNitroaromatic Compounds[2]
Sensor PlatformZinc-based MOF (HNU-34)[2]
Detection MethodLuminescence Quenching[2]
Limit of Detection (LOD) for 2,6-dinitrophenol29.45 nM[2]
Limit of Detection (LOD) for trinitrophenol36.15 nM[2]
SelectivityHigh for nitrophenols[2]

Experimental Protocols

A. Synthesis of a Representative Cd-based MOF with 4,4'-bipyridine

  • Materials: Cadmium salt (e.g., Cd(NO₃)₂·4H₂O), an appropriate carboxylate linker, 4,4'-bipyridine (bpy), and a suitable solvent (e.g., DMF or DMA).

  • Procedure:

    • Combine the cadmium salt, carboxylate linker, and 4,4'-bipyridine in the solvent within a Teflon-lined autoclave.

    • Heat the mixture at a specific temperature for a designated period to allow for crystal growth.

    • After slow cooling to room temperature, filter the resulting crystals.

    • Wash the crystals with the solvent to remove unreacted precursors.

    • Dry the synthesized MOF material.

B. Protocol for Luminescent Detection of Nitroaromatic Compounds

  • Materials: Synthesized Cd-based MOF, a suitable solvent (e.g., ethanol or DMF), stock solutions of various nitroaromatic compounds.

  • Procedure:

    • Prepare a stable suspension of the MOF in the chosen solvent.

    • Record the initial luminescence spectrum of the MOF suspension upon excitation at an appropriate wavelength.

    • Add a small volume of the nitroaromatic stock solution to the MOF suspension.

    • Measure the luminescence spectrum again and observe the degree of quenching.

    • Repeat the addition of the nitroaromatic solution to generate a concentration-dependent quenching profile.

    • Analyze the data using the Stern-Volmer equation to quantify the quenching efficiency.

Europium-based Luminescent Sensor for Acetone Detection

This application note focuses on a europium-based luminescent sensor that utilizes a ligand system potentially incorporating bipyrimidine-like structures for the detection of acetone, a volatile organic compound.

Signaling Pathway: The luminescence of the europium complex is quenched in the presence of acetone. This is often due to the interaction of acetone molecules with the coordination sphere of the europium ion, leading to non-radiative decay pathways that compete with the characteristic red emission of Eu³⁺.

Signaling Pathway for Acetone Detection cluster_0 Sensor Components cluster_1 Analyte cluster_2 Sensing Mechanism Eu_Complex Luminescent Europium Complex Interaction Coordination Sphere Interaction Eu_Complex->Interaction Excitation Acetone Acetone Acetone->Interaction Analyte Presence Quenching Luminescence Quenching ('Turn-Off' Signal) Interaction->Quenching

Caption: Signaling pathway for acetone detection.

Quantitative Data Summary

ParameterValueReference
AnalyteAcetone[3]
Sensor PlatformLanthanide Coordination Polymers[3]
Detection MethodLuminescence Quenching[3]
RecyclabilitySensor can be recycled[3]

Experimental Protocols

A. Synthesis of a Europium-based Luminescent Sensor

  • Materials: Europium(III) chloride hexahydrate (EuCl₃·6H₂O), a suitable organic ligand (potentially incorporating a bipyrimidine or similar N-heterocyclic moiety), and a solvent for synthesis.

  • Procedure:

    • Dissolve the europium salt and the organic ligand in the chosen solvent.

    • The mixture is typically heated under reflux or solvothermal conditions to promote complex formation.

    • Upon cooling, the luminescent europium complex precipitates.

    • The product is collected by filtration, washed with an appropriate solvent, and dried.

B. Protocol for Luminescent Detection of Acetone

  • Materials: The synthesized europium complex, a suitable solvent in which the complex is luminescent, and a standard solution of acetone.

  • Procedure:

    • Prepare a solution or a stable suspension of the europium complex.

    • Measure the initial strong red luminescence of the europium complex upon UV irradiation.

    • Introduce acetone to the solution/suspension.

    • Record the decrease in luminescence intensity as a function of acetone concentration.

    • Perform control experiments with other volatile organic compounds to assess selectivity.

Disclaimer: The experimental protocols provided are generalized summaries. For precise and reproducible results, it is imperative to consult the specific scientific literature from which the data was derived. The synthesis and handling of all chemical reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Incorporating 4,4'-Bipyridine into Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed overview of the synthesis, characterization, and applications of porous organic polymers (POPs) and covalent organic frameworks (COFs) that incorporate 4,4'-bipyridine moieties. The inherent porosity, high surface area, and tunable nature of these materials make them promising candidates for various applications, including gas storage, catalysis, and separations, which are relevant to the pharmaceutical and drug development industries.

Introduction

Porous organic polymers (POPs) are a class of materials constructed from organic building blocks linked by strong covalent bonds, resulting in a permanently porous and robust framework. A subclass of POPs with crystalline structures is known as covalent organic frameworks (COFs). The incorporation of functional monomers, such as 4,4'-bipyridine, into the polymer backbone imparts specific chemical and physical properties. The nitrogen atoms in the bipyridine units can act as coordination sites for metal ions, hydrogen bond acceptors, or basic catalytic sites, making these materials highly versatile.

Applications in Research and Development

The unique properties of 4,4'-bipyridine-based POPs lend themselves to several applications relevant to pharmaceutical and chemical research:

  • Gas Storage and Separation: The high surface area and tunable pore sizes of these polymers make them excellent candidates for the storage and separation of gases like carbon dioxide, which is crucial for both environmental applications and certain industrial processes in drug manufacturing.

  • Heterogeneous Catalysis: Bipyridine-containing POPs can be used as solid supports for catalytic metal nanoparticles or as organocatalysts themselves. Their porous nature allows for efficient diffusion of reactants and products, and their insolubility facilitates easy separation and recycling of the catalyst. This is particularly valuable for synthesizing complex organic molecules and pharmaceutical intermediates.[1]

  • Photocatalysis: The conjugated nature of many bipyridine-based POPs allows them to absorb light and act as photocatalysts for various organic transformations, such as oxidation reactions and the generation of hydrogen peroxide.[2][3]

Data Presentation

The following tables summarize key quantitative data for representative 4,4'-bipyridine-based porous organic polymers from the literature.

Table 1: Porosity and Surface Area Data

Polymer NameMonomersBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g)Reference
Bipy-PAN[2,2'-Bipyridine]-5,5'-dicarbaldehyde, Melamine160.70.311.02 (at 273 K)[4][5]
COF-TBBipyridine and other aromatic linkersNot specified in abstractNot specified in abstractNot specified in abstract[6][7]
Py-Bpy-COF2,2'-bipyridyl-5,5'-dialdehydeNot specified in abstractNot specified in abstractNot specified in abstract[8]
Py-PyIm-COF3,3'-bipyridyl-5,5'-dialdehydeNot specified in abstractNot specified in abstractNot specified in abstract[8]

Table 2: Catalytic Performance Data

CatalystReactionProductYield/EfficiencyReference
Pd(II)@Py-2,2'-BPyDCC-H FunctionalizationC-X (X=Br, Cl) or C-O bondsGood Yield[1]
POM-Pt@COF-TBMethane OxidationOxidized methane productsExcellent[6][7][9]
Co₀.₇₅Fe₀.₂₅@COF-TBElectrocatalytic OEROxygenOverpotential of 331 mV at 10 mA cm⁻²[6][7][9]
Py-Bpy-FeElectrocatalytic Nitrate ReductionAmmonia (NH₃)91.2% Faradaic Efficiency[8]
Py-PyIm-FeElectrocatalytic Nitrate ReductionAmmonia (NH₃)4299.61 µmol h⁻¹ mg⁻¹COF yield rate[8]
COF-TfpBpyPhotocatalytic H₂O₂ ProductionHydrogen Peroxide (H₂O₂)SCC efficiency of 1.08% at 333 K[3]

Experimental Protocols

The following are detailed protocols for the synthesis of representative 4,4'-bipyridine-based porous organic polymers.

Protocol 1: Synthesis of Bipy-PAN (Polyaminal Network)[5]

Materials:

  • Melamine

  • [2,2'-Bipyridine]-5,5'-dicarbaldehyde

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetone

Procedure:

  • Degas a dry three-necked flask equipped with a stirrer and a condenser by performing one evacuation-argon-backfill cycle.

  • Under a continuous flow of argon, add melamine (0.5 g, 3.96 mmol), [2,2'-bipyridine]-5,5'-dicarbaldehyde (0.7 g, 5.94 mmol), and 30 mL of anhydrous DMSO to the flask.

  • Heat the reaction mixture to 175 °C and stir for 72 hours.

  • After 72 hours, cool the system to room temperature.

  • Isolate the solid product by filtration.

  • Wash the solid successively with 30 mL of DMF, 30 mL of DCM, and 30 mL of acetone.

  • Dry the resulting polymer under vacuum.

Protocol 2: General Synthesis of a Bipyridine-Based Covalent Organic Framework (COF-TB)[7]

Materials:

  • Bipyridine-containing monomer (e.g., a diamine or dialdehyde derivative)

  • Co-monomer with complementary reactive groups (e.g., a trialdehyde or triamine)

  • A suitable solvent system (e.g., a mixture of mesitylene and dioxane)

  • Aqueous acetic acid (as a catalyst)

Procedure:

  • In a Pyrex tube, add the bipyridine-containing monomer, the co-monomer, and the solvent system.

  • Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.

  • Add the aqueous acetic acid catalyst to the mixture.

  • Flash freeze the Pyrex tube in liquid nitrogen.

  • Evacuate the tube to a pressure of approximately 150 mTorr and flame-seal it.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the product with anhydrous acetone and anhydrous tetrahydrofuran.

  • Dry the COF product under vacuum at 80 °C overnight.

Visualizations

The following diagrams illustrate the general experimental workflows for the synthesis of 4,4'-bipyridine-based porous organic polymers.

G cluster_synthesis Synthesis of Bipy-PAN reagents Melamine + [2,2'-Bipyridine]-5,5'-dicarbaldehyde in DMSO heating Heat at 175°C for 72h under Argon reagents->heating cooling Cool to Room Temperature heating->cooling filtration Isolate Solid by Filtration cooling->filtration washing Wash with DMF, DCM, Acetone filtration->washing drying Dry under Vacuum washing->drying product Bipy-PAN Polymer drying->product

Caption: Workflow for the synthesis of a bipyridine-based polyaminal network (Bipy-PAN).

G cluster_cof_synthesis General Solvothermal Synthesis of a Bipyridine-Based COF monomers Bipyridine Monomer + Co-monomer in Solvent sonication Sonicate for Homogeneous Dispersion monomers->sonication catalyst Add Acetic Acid Catalyst sonication->catalyst freeze_pump_thaw Freeze-Pump-Thaw Cycles catalyst->freeze_pump_thaw sealing Flame-Seal Pyrex Tube freeze_pump_thaw->sealing heating Heat at 120°C for 3 Days sealing->heating workup Filter, Wash, and Dry heating->workup cof_product Bipyridine-Based COF workup->cof_product

Caption: General workflow for the solvothermal synthesis of a bipyridine-based COF.

References

Troubleshooting & Optimization

troubleshooting low yield in 4,4'-Bipyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4,4'-bipyrimidine. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a very low yield or no product at all. What are the potential causes?

Low or no yield in the synthesis of this compound can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions. Key areas to investigate include:

  • Catalyst Inactivity or Inhibition: In many coupling reactions used for bipyrimidine synthesis, the catalyst, often a palladium species, is crucial. The catalyst can become deactivated if not handled or stored correctly. Furthermore, the bipyrimidine product itself can coordinate with the metal center of the catalyst, leading to inhibition.[1][2][3]

  • Poor Quality of Starting Materials: Impurities in your precursor materials, such as halopyrimidines or organometallic reagents, can interfere with the reaction, leading to side products and reduced yields.[1][4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that can significantly impact the reaction outcome.[1][5][6] For instance, Ullmann-type reactions often necessitate high-boiling polar solvents like DMF or NMP.[1]

  • Inefficient Oxidative Addition: The carbon-halogen bond of the halopyrimidine might not be reactive enough for the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions.[2]

Q2: I'm observing the formation of significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

The formation of side products is a common challenge. Potential side reactions in this compound synthesis may include:

  • Homocoupling of Starting Materials: In cross-coupling reactions, the formation of homocoupled byproducts from the starting materials can compete with the desired heterocoupling to form this compound.[2]

  • Dehalogenation: Premature dehalogenation of the halopyrimidine starting material can occur, preventing it from participating in the desired coupling reaction.[1]

  • Cross-Coupling with Solvent or Other Species: Impurities in the solvent or other reagents can lead to the formation of unexpected byproducts.[1] To mitigate these side reactions, ensure all reagents and solvents are pure and consider optimizing your reaction conditions to favor the desired coupling pathway.[1]

Q3: How can I optimize the reaction conditions to improve the yield of this compound?

Systematic optimization of reaction parameters is key to maximizing your yield. Consider the following:

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. For palladium-catalyzed reactions, employing bulky, electron-rich phosphine ligands can shield the palladium center and prevent product inhibition.[2]

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and yield.[6] It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.

  • Temperature and Reaction Time: These parameters are interdependent and should be optimized concurrently. Monitoring the reaction progress using techniques like TLC or LC-MS is crucial to determine the optimal reaction time and prevent product degradation.[5][6]

The following table summarizes key parameters to consider for optimization:

ParameterVariableSuggested ActionRationale
Catalyst Type (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), LoadingScreen different palladium catalysts.[2] Optimize catalyst loading to balance efficiency and cost.[1]Different catalysts exhibit varying activities and stabilities.
Ligand Type (e.g., SPhos, XPhos), ConcentrationEmploy bulky, electron-rich phosphine ligands.[2]Can prevent catalyst deactivation by the bipyrimidine product.[2]
Solvent Polarity (e.g., DMF, NMP, Acetic Acid)Screen a variety of high-purity, dry solvents.[1][6]Solvent choice affects solubility, reaction rate, and can influence side reactions.[5]
Temperature Reaction Temperature (°C)Optimize the temperature for your specific reaction.[1]Temperature affects reaction kinetics; too high can lead to degradation.[7]
Base Type, StrengthScreen different bases as their choice is critical for transmetalation.[2]The base plays a crucial role in the catalytic cycle of many cross-coupling reactions.
Starting Materials PurityUse high-purity starting materials.[1][4]Impurities can lead to unwanted side reactions and lower yields.[6]

Experimental Protocols

Below is a general methodology for a palladium-catalyzed cross-coupling reaction that can be adapted for the synthesis of this compound.

General Protocol for Palladium-Catalyzed Synthesis of this compound

  • Reaction Setup:

    • To a flame-dried or oven-dried flask, add the halopyrimidine, the organometallic pyrimidine reagent, the palladium catalyst, and the ligand under an inert atmosphere (e.g., argon or nitrogen).

    • Seal the flask and evacuate and backfill with the inert gas three times.[2]

  • Reaction Execution:

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the predetermined optimal temperature (e.g., 65-110 °C) and stir vigorously.[1][2]

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[2][5]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.[5]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.

TroubleshootingWorkflow start Low Yield of this compound check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_catalyst Evaluate Catalyst Activity & Loading start->check_catalyst optimize_conditions Optimize Reaction Conditions start->optimize_conditions analyze_byproducts Analyze Side Products (TLC, LC-MS) start->analyze_byproducts reagent_impure Re-purify or Use New Batch of Reagents check_reagents->reagent_impure Impurities Detected catalyst_inactive Use Fresh Catalyst / Screen Different Catalysts check_catalyst->catalyst_inactive Inactivity/Inhibition Suspected conditions_suboptimal Systematically Vary Temp, Solvent, Base optimize_conditions->conditions_suboptimal No Improvement success Improved Yield optimize_conditions->success Yield Improves modify_protocol Modify Protocol to Minimize Side Reactions analyze_byproducts->modify_protocol Side Products Identified reagent_impure->optimize_conditions catalyst_inactive->optimize_conditions conditions_suboptimal->success modify_protocol->optimize_conditions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4,4'-Bipyrimidine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-bipyrimidine. The following information is designed to address common challenges and provide guidance on optimizing reaction conditions for successful coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: This reaction couples a 4-halopyridine with a 4-pyridylboronic acid or its ester derivative. It is widely used due to the commercial availability and relatively low toxicity of boronic acids.[1][2]

  • Stille Coupling: This method involves the reaction of a 4-halopyridine with a 4-pyridylstannane. While often providing high yields, the toxicity of organotin reagents is a significant drawback.[3][4]

  • Ullmann Coupling: This classic method involves the copper-promoted or, in more modern variations, palladium-catalyzed homocoupling of 4-halopyridines.[5]

  • Negishi Coupling: This reaction utilizes a 4-pyridylzinc halide coupled with a 4-halopyridine and is known for its high yields and functional group tolerance.[6]

Q2: What are the critical parameters to consider when optimizing a this compound coupling reaction?

A2: Several factors critically influence the success of this compound synthesis:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For routine couplings of 4-bromo- and 4-iodopyridines, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are often effective. For less reactive 4-chloropyridines, more advanced systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[1]

  • Base: The strength and solubility of the base are important. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][7]

  • Solvent: The solvent system must be appropriate for all reaction components and is often a mixture of an organic solvent and water for Suzuki reactions (e.g., dioxane/water, toluene/water).[8][9] Anhydrous conditions are typically required for Stille and Negishi couplings.

  • Temperature: Reaction temperatures can significantly impact yield and reaction time. While conventional heating is common, microwave irradiation can drastically reduce reaction times and improve yields.[8][9]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Therefore, conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation and minimize side reactions like homocoupling.[10]

Q3: How can I purify the final this compound product?

A3: Purification of this compound is commonly achieved through recrystallization or column chromatography. For recrystallization, solvents like ethyl acetate are often used.[11] Flash chromatography on silica gel is another effective method.[12] The choice of purification technique depends on the scale of the reaction and the nature of the impurities. Workup procedures typically involve an aqueous extraction to remove the base and inorganic byproducts, followed by drying and concentration of the organic phase.[8][13]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

  • Potential Cause: Inactive or Inhibited Catalyst

    • Solution: The nitrogen atoms in the pyridine rings of the starting materials and the this compound product can coordinate to the palladium catalyst, leading to deactivation.[10][11] To mitigate this, consider using bulky, electron-rich phosphine ligands that can shield the palladium center.[10] Increasing the catalyst loading may also be beneficial, though this should be optimized for cost-effectiveness.[11] Ensure that the palladium catalyst is fresh and has been stored under appropriate conditions.[11] For Suzuki reactions, using a pre-formed Pd(0) source like Pd(PPh₃)₄ can be more effective than in situ reduction of a Pd(II) source.

  • Potential Cause: Poor Quality of Reagents or Solvents

    • Solution: Cross-coupling reactions are often sensitive to impurities, air, and moisture.[10] Use high-purity starting materials and anhydrous solvents.[10][11] Thoroughly degas all solvents before use to remove dissolved oxygen, which can promote side reactions.[10]

  • Potential Cause: Suboptimal Reaction Conditions

    • Solution: Systematically screen different bases, solvents, and temperatures. The optimal conditions can be highly dependent on the specific substrates. For Suzuki reactions, stronger bases like NaOH or Ba(OH)₂ can sometimes accelerate the reaction, especially for sterically hindered substrates.[14] Microwave-assisted heating can often improve yields and significantly reduce reaction times.[8][15]

Problem 2: Significant Formation of Side Products (e.g., Homocoupling)

  • Potential Cause: Presence of Oxygen

    • Solution: Homocoupling of organoboronic acids in Suzuki reactions is often promoted by the presence of oxygen.[10] Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[10]

  • Potential Cause: Inefficient Cross-Coupling

    • Solution: If the desired cross-coupling is slow, side reactions like homocoupling can become more prevalent. Optimize the reaction conditions to favor the cross-coupling pathway. This may involve screening different catalysts and ligands. For instance, in some cases, the addition of a copper(I) co-catalyst can suppress homocoupling in Stille reactions.

  • Potential Cause: Dehalogenation of Starting Material

    • Solution: Premature dehalogenation of the 4-halopyridine starting material can be a competing side reaction.[11] Optimizing the reaction conditions, including the choice of catalyst, ligand, base, and temperature, can help to favor the desired coupling reaction.[11]

Problem 3: Difficulty in Isolating the Product

  • Potential Cause: Complex Reaction Mixture

    • Solution: The presence of unreacted starting materials, side products, and catalyst residues can complicate purification. Optimize the reaction to achieve full conversion of the limiting reagent. Employing a solid-supported catalyst can simplify the removal of the catalyst by filtration.

  • Potential Cause: Product Solubility

    • Solution: If the product is highly soluble in the workup solvent, significant losses can occur during extraction. Choose an extraction solvent in which the product has good solubility but the impurities do not. If the product is too soluble for effective recrystallization, consider alternative purification methods like flash column chromatography.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form 4-Arylpyridines

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012~85
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1008~92
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF10012~88

Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.[16]

Table 2: Optimization of Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

ParameterVariationYield (%)
Catalyst (5 mol%) Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Base (3 equiv) K₂CO₃65
Na₂CO₃55
Cs₂CO₃62
K₃PO₄58
Solvent (2:1 organic/H₂O) 1,4-Dioxane65
Toluene45
DMF52
Acetonitrile38

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), base (1.5 mmol), catalyst (5 mol%), solvent (6 mL), 100 °C, 15 min, microwave irradiation.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add the 4-halopyridine (1.0 equiv), 4-pyridylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.[15]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[15] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]

Protocol 2: General Procedure for Stille Coupling

  • Reaction Setup: In a reaction vessel, combine the 4-halopyridine (1.0 equiv), 4-pyridylstannane (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere.

  • Solvent Addition: Add a dry, degassed solvent (e.g., THF, toluene, or DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion as monitored by TLC or LC-MS. Additives like LiCl or Cu(I) salts may be beneficial.

  • Work-up and Purification: Upon completion, cool the reaction and dilute with an appropriate organic solvent. The work-up may involve a fluoride wash to remove tin byproducts. Purify the crude product by chromatography or recrystallization.

Protocol 3: General Procedure for Ullmann Homocoupling

  • Reaction Setup: To a reaction vessel, add the 4-halopyridine (1.0 equiv) and the copper or palladium catalyst.

  • Inert Atmosphere: Establish an inert atmosphere within the reaction vessel.

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP.[11]

  • Reaction: Heat the mixture to a high temperature (often >150 °C) and stir until the reaction is complete.

  • Work-up and Purification: Cool the reaction mixture and perform an aqueous work-up to remove the catalyst and any inorganic salts. Purify the product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: 4-Halopyridine Coupling Partner Base (if applicable) B Add Palladium Catalyst and Ligand A->B C Establish Inert Atmosphere (Evacuate & Backfill) B->C D Add Degassed Solvent C->D E Heat to Optimized Temperature (Conventional or Microwave) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction) G->H I Dry and Concentrate Organic Phase H->I J Purify Product (Chromatography/Recrystallization) I->J

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Reaction Yield Start Low or No Yield Observed Q1 Is the Catalyst Active? Start->Q1 Sol1 Use Fresh Catalyst Store Properly Consider Pre-catalyst Q1->Sol1 No Q2 Are Reagents & Solvents Pure and Dry? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Purify Starting Materials Use Anhydrous Solvents Degas Solvents Q2->Sol2 No Q3 Is the Atmosphere Inert? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Thoroughly Degas System Maintain Positive Pressure of Inert Gas Q3->Sol3 No Q4 Are Reaction Conditions Optimized? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Screen Ligands, Bases, Solvents, and Temperature Consider Microwave Heating Q4->Sol4 No End Re-run Experiment Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting logic for addressing low reaction yield in coupling reactions.

References

Technical Support Center: Purification of Crude 4,4'-Bipyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,4'-bipyrimidine by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds. The principle is based on the differential solubility of this compound and its impurities in a chosen solvent at different temperatures. Ideally, the crude this compound is dissolved in a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. Upon cooling, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A suitable solvent for recrystallization should exhibit the following characteristics:

  • High solvency for this compound at elevated temperatures and low solvency at room temperature or below . This ensures a good recovery of the purified compound.

  • It should not react chemically with this compound.

  • It should be sufficiently volatile to be easily removed from the purified crystals.

  • The impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.

Based on the polar nature of the two pyrimidine rings, polar solvents are often a good starting point for solubility tests.

Q3: What are the most common impurities in crude this compound?

A3: The impurities present in crude this compound will largely depend on the synthetic route used for its preparation. Common impurities can include:

  • Unreacted starting materials: For example, if synthesized from 4-halopyrimidines, residual starting material may be present.

  • By-products from side reactions: Depending on the synthesis, by-products such as isomeric bipyrimidines or polymeric materials may be formed.

  • Reagents and catalysts: Traces of catalysts (e.g., palladium or copper from coupling reactions) or reagents used in the synthesis may remain.

  • Degradation products: If the reaction or work-up conditions are harsh, some of the this compound may degrade.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was added).2. The compound is too soluble in the chosen solvent, even at low temperatures.3. The rate of cooling is too slow, preventing nucleation.1. Reheat the solution to evaporate some of the solvent and concentrate the solution. Then, allow it to cool again.2. Try a different solvent in which this compound is less soluble at room temperature, or use a solvent mixture (a "good" solvent in which it is soluble, and a "poor" solvent in which it is insoluble).3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of this compound.2. The concentration of the solute is too high.3. The solution is being cooled too rapidly.4. The presence of significant impurities can depress the melting point.1. Select a solvent with a lower boiling point.2. Reheat the solution and add a small amount of additional hot solvent to dilute it slightly.3. Allow the solution to cool more slowly. Insulate the flask to encourage gradual cooling.4. Consider a preliminary purification step (e.g., column chromatography) to remove a larger portion of the impurities before recrystallization.
Low recovery of purified this compound. 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.2. The crystals were filtered before crystallization was complete.3. The crystals were washed with a solvent that was not cold, leading to dissolution.1. Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.2. Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration.3. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
The purified crystals are colored. 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolaritySolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterHighSparingly SolubleSolublePotentially suitable, especially for removing non-polar impurities.
EthanolHighModerately SolubleVery SolubleGood candidate; provides a significant solubility differential.
Ethyl AcetateMediumSparingly SolubleSolubleGood candidate; allows for good recovery.
TolueneLowInsolubleSparingly SolubleMay be suitable as a "poor" solvent in a mixed-solvent system.
HexaneLowInsolubleInsolubleSuitable for washing the final product to remove non-polar residues.

Note: This table is based on general principles of solubility for nitrogen-containing heterocyclic compounds. Experimental verification is highly recommended to determine the optimal solvent for a specific crude sample.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol or ethyl acetate).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring on a hot plate. Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble materials.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude this compound add_solvent Add minimal hot solvent crude->add_solvent dissolved Completely dissolved solution add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration Insoluble impurities? cooling Slow cooling to room temperature dissolved->cooling No insoluble impurities hot_filtration->cooling ice_bath Cool in ice bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry pure Pure this compound dry->pure

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Recrystallization Issue q_supersaturated Is the solution supersaturated? start->q_supersaturated No Crystals q_cooling_rate Is cooling too rapid? start->q_cooling_rate Oiling Out q_too_much_solvent Was too much solvent used? start->q_too_much_solvent Low Yield a_evaporate Evaporate some solvent q_supersaturated->a_evaporate No a_change_solvent Try a different solvent or add an anti-solvent q_supersaturated->a_change_solvent Yes a_induce Induce crystallization (scratch/seed) a_change_solvent->a_induce a_slow_cooling Cool solution more slowly q_cooling_rate->a_slow_cooling Yes a_add_solvent Add more solvent and re-cool q_cooling_rate->a_add_solvent No a_different_solvent Choose a lower boiling point solvent a_add_solvent->a_different_solvent a_concentrate_mother_liquor Concentrate mother liquor for a second crop q_too_much_solvent->a_concentrate_mother_liquor Yes a_check_cooling Ensure sufficient cooling time q_too_much_solvent->a_check_cooling No

identifying and removing side products in 4,4'-Bipyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing side products during the synthesis of 4,4'-bipyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for this compound, and what are the potential side products?

A1: Common methods for synthesizing this compound include transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Ullmann couplings, as well as homocoupling reactions of 4-halopyrimidines. Each method has a distinct profile of potential side products.

  • Suzuki-Miyaura Coupling: This reaction couples a 4-halopyrimidine with a pyrimidine-4-boronic acid or its ester. Potential side products include homocoupled products of the starting materials, protodeborylated pyrimidine, and isomeric bipyrimidines if the starting materials are not isomerically pure.

  • Ullmann Coupling: This involves the copper-catalyzed homocoupling of a 4-halopyrimidine. Side reactions can lead to the formation of dehalogenated pyrimidine and other oligomeric species. The harsh reaction conditions can sometimes lead to degradation of the starting material and product.[1][2][3]

  • Homocoupling of 4-halopyrimidines: Besides Ullmann-type reactions, other transition metals like palladium or nickel can be used. Side products are similar to the Ullmann coupling and can also include products from reactions with solvent or other nucleophiles present in the reaction mixture.

A summary of potential side products is presented in the table below.

Synthesis MethodStarting MaterialsPotential Side Products
Suzuki-Miyaura Coupling 4-Halopyrimidine, Pyrimidine-4-boronic acid/esterHomocoupled 4-halopyrimidine, Homocoupled pyrimidine-4-boronic acid, Pyrimidine (from protodeboronation), Isomeric bipyrimidines
Ullmann Coupling 4-HalopyrimidinePyrimidine (dehalogenated), Oligomeric pyrimidines, Products of solvent trapping
Other Homocoupling Rxns 4-HalopyrimidinePyrimidine (dehalogenated), Isomeric bipyrimidines, Products from reaction with ligands or additives

Troubleshooting Guides

Problem 1: My final product is a mixture of isomers (e.g., 4,4'-, 2,4'-, and 2,2'-bipyrimidine).

Cause: This issue typically arises from using impure starting materials or from side reactions that lead to isomerization. "Halogen dance," a phenomenon where the halogen atom migrates to a different position on the pyrimidine ring under the reaction conditions, can be a contributing factor, especially with lithiated intermediates.[4]

Solution:

  • Verify Starting Material Purity: Ensure the isomeric purity of your 4-halopyrimidine and/or pyrimidine-4-boronic acid derivative using techniques like NMR spectroscopy or HPLC.

  • Optimize Reaction Conditions: Lowering the reaction temperature or changing the catalyst/ligand system can sometimes suppress isomerization.

  • Purification: Isomeric side products can often be separated by column chromatography or fractional recrystallization.

Problem 2: I observe a significant amount of the dehalogenated starting material (pyrimidine) in my crude product.

Cause: Dehalogenation is a common side reaction in many cross-coupling reactions. It can be caused by reaction with trace amounts of water or other proton sources in the reaction mixture, or by certain catalytic intermediates.

Solution:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Choice of Base and Solvent: The choice of base and solvent can influence the extent of dehalogenation. A screening of different conditions may be necessary.

  • Purification: Pyrimidine is typically more volatile and less polar than this compound and can often be removed by careful evaporation or column chromatography.

Problem 3: My crude product contains high molecular weight species.

Cause: Oligomerization or polymerization of the starting materials or the product can occur, especially at high concentrations or temperatures.

Solution:

  • Adjust Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions that lead to oligomers.

  • Control Reaction Time and Temperature: Monitor the reaction progress and stop it once the desired product is formed to avoid prolonged heating that might promote polymerization.

  • Purification: High molecular weight impurities are non-volatile and can usually be separated from the desired product by recrystallization or sublimation of the this compound. Column chromatography can also be effective.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline for the purification of crude this compound. The choice of solvent is critical and may need to be optimized.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate, ethanol, toluene, or a mixture such as ethanol/water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the chosen recrystallization solvent to create a slurry.

  • Heat the mixture to boiling with stirring.

  • Gradually add more hot solvent until all the solid dissolves. Avoid adding a large excess of solvent.

  • If the solution is colored, and the impurities are known to be colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, hot filter the solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
Oiling out The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly.Use a lower boiling point solvent. Add a small amount of a co-solvent in which the compound is more soluble to slow down precipitation.
No crystal formation The solution is not supersaturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try a different solvent or a solvent mixture where the compound is less soluble at room temperature.
Low recovery Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure thorough cooling in an ice bath. Wash with a minimal amount of ice-cold solvent.
Protocol 2: Purification of this compound by Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography. The choice of eluent is crucial for successful separation.

Materials:

  • Crude this compound

  • Silica gel (or alumina, depending on compound stability)

  • Chromatography column

  • Eluent (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol)

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plate and chamber

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or inert gas) to force the eluent through the column.

    • Collect fractions in separate tubes.

  • Analysis:

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography:

IssuePossible CauseSolution
Poor separation Inappropriate eluent system. Column overloading.Optimize the eluent system using TLC. Use a shallower solvent gradient or isocratic elution. Reduce the amount of crude material loaded onto the column.
Compound stuck on the column Eluent is not polar enough. Compound is unstable on silica.Gradually increase the polarity of the eluent (gradient elution). Consider using a different stationary phase like alumina.
Cracked column bed Improper packing or running the column dry.Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the stationary phase.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification Strategy cluster_analysis Purity Analysis synthesis Crude Product recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography synthesis->column_chromatography For complex mixtures or isomeric separation recrystallization->column_chromatography If impurities persist analysis Pure this compound (Verified by NMR, HPLC, etc.) recrystallization->analysis column_chromatography->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_identification Identify the Impurity cluster_solution Select Purification Method start Impure Product isomers Isomeric Mixture? start->isomers starting_material Unreacted Starting Material? start->starting_material other Other Side Products? start->other fractional_crystallization Fractional Recrystallization isomers->fractional_crystallization If feasible column Column Chromatography isomers->column More effective starting_material->column General approach recrystallize Recrystallization starting_material->recrystallize If properties differ significantly other->column For complex mixtures other->recrystallize For non-isomeric impurities

Caption: Troubleshooting logic for the purification of this compound.

References

preventing polymorphism in 4,4'-Bipyrimidine crystal growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymorphism during the crystal growth of 4,4'-Bipyrimidine.

Troubleshooting Guides

Q: I obtained a mixture of crystalline forms. How can I isolate a single polymorph?

A: The presence of multiple crystalline forms, primarily the anhydrate and dihydrate, is a common issue. The most critical factor to control is the water content in your crystallization system. This compound readily converts between its anhydrous and dihydrate forms depending on the ambient humidity.[1] The critical relative humidity for this transition is approximately 35% at room temperature.[1]

To obtain a single form, consider the following:

  • For the Anhydrous Form: Work under dry conditions. Use anhydrous solvents (with water activity < 0.35) and consider performing the crystallization under an inert, dry atmosphere (e.g., nitrogen or argon).[1] Slurry experiments in suitable anhydrous organic solvents are effective for obtaining the anhydrate.[1]

  • For the Dihydrate Form: Introduce a controlled amount of water into your crystallization system. Using solvents with a water activity above 0.35 or performing the crystallization in an environment with a relative humidity greater than 35% will favor the formation of the dihydrate.

Q: My crystallization resulted in an unexpected solvate. How can I prevent this?

A: this compound has a known propensity to form solvates, particularly with carboxylic acids.[1][2] This is due to the exposed nitrogen atoms in the 4,4'-bipyridine molecule, which can act as hydrogen bond acceptors.[1]

To avoid solvate formation:

  • Solvent Selection: Avoid using solvents that can act as strong hydrogen bond donors, such as carboxylic acids, unless a co-crystal is the intended product.

  • Purification of Starting Material: Ensure your this compound starting material is free from residual solvents or impurities that could be incorporated into the crystal lattice.

Q: The crystal morphology is inconsistent between batches. What could be the cause?

A: Inconsistent crystal morphology can be a result of variations in nucleation and growth kinetics. Several factors can influence this:

  • Supersaturation Level: The rate at which supersaturation is achieved (e.g., through cooling rate or anti-solvent addition rate) can significantly impact crystal size and habit.

  • Solvent Environment: The choice of solvent can affect the crystal morphology.

  • Impurities: Even small amounts of impurities can act as habit modifiers, altering the crystal shape.

  • Agitation: The stirring rate can influence the nucleation rate and crystal growth.

To improve consistency, standardize your crystallization protocol by precisely controlling these parameters.

Frequently Asked Questions (FAQs)

Q1: What are the known solid-state forms of this compound?

A1: this compound is known to exist in multiple solid-state forms, including an anhydrate, a dihydrate, and several solvates, particularly with carboxylic acids. A polymorphic acetic acid disolvate has also been reported.[1]

Q2: How can I reliably produce the anhydrous form of this compound?

A2: To reliably produce the anhydrous form, it is crucial to control the water content of your system. Performing a slurry experiment with anhydrous organic solvents (water activity < 0.35) is an effective method.[1] Ensure that the entire process is carried out in a low-humidity environment.

Q3: What is the thermodynamic relationship between the anhydrate and dihydrate forms?

A3: The anhydrate and dihydrate forms are interconvertible, with the transition being dependent on the relative humidity.[1] This suggests an enantiotropic relationship where the stable form depends on the temperature and water vapor pressure (humidity). At room temperature, the dihydrate is expected to be more stable at relative humidities above 35%, while the anhydrate is more stable below this threshold.

Q4: Can I use temperature to control polymorphism in this compound?

A4: While temperature is a critical parameter in crystallization, for the anhydrate/dihydrate system of this compound, humidity is the more direct and critical control parameter at ambient pressures. Temperature will influence solubility and nucleation kinetics, but the presence or absence of sufficient water will ultimately determine whether the anhydrate or dihydrate is formed. In co-crystal systems of 4,4'-bipyridine, temperature has been shown to induce transformations between polymorphic forms.

Q5: Which analytical techniques are recommended for identifying the different forms of this compound?

A5: A combination of analytical techniques is recommended for unambiguous identification:

  • Powder X-ray Diffraction (PXRD): Each crystalline form will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): This can be used to identify melting points and detect phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA is particularly useful for distinguishing the dihydrate from the anhydrate by quantifying the loss of water upon heating.

  • Infrared (IR) and Raman Spectroscopy: The different crystal packing and intermolecular interactions in polymorphs can lead to subtle but measurable shifts in the vibrational spectra.

Data Summary

Solid FormMolar Ratio (this compound:Solvent)Conditions for FormationReference
Anhydrate1:0Slurry or crystallization in anhydrous organic solvents (water activity < 0.35).[1]
Dihydrate1:2 (H₂O)Crystallization in the presence of water or at a relative humidity > 35% at room temperature.[1]
Acetic Acid Disolvate1:2Crystallization from acetic acid. This solvate is known to be polymorphic.[1]
Other Carboxylic Acid SolvatesVariesCrystallization from the corresponding carboxylic acid.[1]

Experimental Protocols

Protocol: Preparation of Anhydrous this compound via Slurry Conversion

This protocol describes how to obtain the anhydrous crystalline form of this compound.

1. Materials and Equipment:

  • This compound (any form, or a mixture)

  • Anhydrous organic solvent (e.g., anhydrous toluene or anhydrous acetonitrile, with water activity < 0.35)

  • Glass vial with a magnetic stir bar

  • Magnetic stir plate

  • Inert gas source (e.g., dry nitrogen or argon)

  • Filtration apparatus (e.g., Buchner funnel or similar)

  • Vacuum oven

2. Procedure:

  • Place an excess amount of this compound solid into a clean, dry glass vial containing a magnetic stir bar.

  • Add a minimal amount of the selected anhydrous organic solvent to the vial, just enough to create a mobile slurry.

  • Purge the vial with a gentle stream of dry inert gas for 1-2 minutes to displace air and moisture.

  • Seal the vial and place it on a magnetic stir plate.

  • Stir the slurry at a constant rate at room temperature for 24-48 hours. This allows for the solvent-mediated conversion to the most stable anhydrous form.

  • After the slurry period, filter the solid material using a filtration apparatus.

  • Wash the collected solid with a small amount of fresh anhydrous solvent to remove any dissolved impurities.

  • Dry the solid under vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove all residual solvent.

  • Confirm the identity of the resulting anhydrous form using PXRD and TGA.

Visualizations

polymorphism_decision_tree Fig. 1: Decision workflow for obtaining the desired solid form of this compound. start Start with This compound desired_form Desired Crystalline Form? start->desired_form anhydrate_path Anhydrate desired_form->anhydrate_path Anhydrate dihydrate_path Dihydrate desired_form->dihydrate_path Dihydrate conditions_anhydrate Use Anhydrous Solvent (Water Activity < 0.35) & Low Humidity Environment (RH < 35%) anhydrate_path->conditions_anhydrate conditions_dihydrate Use Solvent with Water or High Humidity Environment (RH > 35%) dihydrate_path->conditions_dihydrate result_anhydrate Anhydrous Form conditions_anhydrate->result_anhydrate result_dihydrate Dihydrate Form conditions_dihydrate->result_dihydrate

Caption: Fig. 1: Decision workflow for obtaining the desired solid form of this compound.

slurry_experiment_workflow Fig. 2: Experimental workflow for preparing anhydrous this compound via slurry conversion. start Start add_solid Add excess this compound to a dry vial start->add_solid add_solvent Add minimal anhydrous solvent to create a slurry add_solid->add_solvent purge Purge with inert gas and seal the vial add_solvent->purge stir Stir slurry at room temperature for 24-48 hours purge->stir filter_wash Filter the solid and wash with anhydrous solvent stir->filter_wash dry Dry the solid under vacuum filter_wash->dry characterize Characterize the solid (PXRD, TGA) dry->characterize end End characterize->end

Caption: Fig. 2: Experimental workflow for preparing anhydrous this compound via slurry conversion.

References

Technical Support Center: Enhancing Thermal Stability of 4,4'-Bipyrimidine MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the thermal stability of 4,4'-bipyrimidine-based Metal-Organic Frameworks (MOFs).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and modification of this compound MOFs, with a focus on improving their thermal stability.

Issue 1: MOF decomposes at a lower temperature than expected.

  • Question: My newly synthesized this compound MOF is not as thermally stable as reported in the literature. What could be the cause?

  • Answer: Several factors can influence the thermal stability of your MOF:

    • Residual Solvent: The presence of coordinated or guest solvent molecules within the pores can lower the decomposition temperature. Ensure complete activation of the MOF by heating under vacuum to remove these solvents. For instance, a copper(II) MOF with 4,4'-bipyridine and P,P'-diphenylmethylenediphosphinate was found to be stable up to 260 °C after the removal of guest water molecules.[1]

    • Metal Center Choice: The nature of the metal ion has a significant impact on the thermal stability. Lanthanide-based MOFs, for example, often exhibit high thermal stability, with some being stable up to 500-550 °C.[2] If your application allows, consider using a different metal precursor.

    • Structural Defects: Incomplete coordination or the presence of defects in the crystal structure can create less stable sites that initiate thermal decomposition at lower temperatures. Optimizing the synthesis conditions (e.g., temperature, reaction time, modulator concentration) can improve crystallinity and reduce defects.

Issue 2: Post-synthetic modification (PSM) leads to a decrease in thermal stability.

  • Question: I attempted a post-synthetic modification to enhance other properties of my this compound MOF, but its thermal stability decreased. Why did this happen and how can I avoid it?

  • Answer: Post-synthetic modifications, while useful for introducing new functionalities, can sometimes compromise the structural integrity and thermal stability of the MOF.[3][4][5]

    • Reaction Conditions: The reagents and conditions used for PSM might be too harsh for the parent MOF, leading to partial degradation of the framework. Consider using milder reaction conditions (e.g., lower temperatures, less reactive reagents).

    • Steric Hindrance: The introduced functional groups might cause steric strain within the framework, weakening the coordination bonds and lowering the overall stability. Choosing smaller or more flexible functional groups might mitigate this issue.

    • Incomplete Reaction: An incomplete PSM can lead to a heterogeneous material with domains of varying stability. Ensure the reaction goes to completion by optimizing the reaction time and reagent stoichiometry.

Issue 3: Difficulty in achieving a more thermally stable phase of a this compound MOF.

  • Question: I am trying to synthesize a reported high-temperature phase of a lanthanide-4,4'-bipyridine MOF but am unsuccessful. What are the critical parameters?

  • Answer: The formation of high-temperature phases of lanthanide-4,4'-bipyridine MOFs is highly dependent on the specific lanthanide ion and the precise thermal treatment conditions.

    • Temperature Control: The transformation to a more stable, higher-temperature phase occurs at specific temperature ranges that can vary by over 100 °C depending on the lanthanide used.[6] Careful and precise control of the annealing temperature is crucial.

    • Atmosphere: The atmosphere during thermal treatment is critical. Heating in a vacuum can promote the removal of volatile components and facilitate phase transitions, while heating in an inert atmosphere might be necessary to prevent oxidation.[6]

    • Heating Rate: A slow and controlled heating rate can allow for gradual structural rearrangements and the formation of the desired crystalline high-temperature phase.

Frequently Asked Questions (FAQs)

Q1: What are the most effective general strategies to increase the thermal stability of this compound MOFs?

A1: The most effective strategies generally fall into three categories:

  • Judicious Selection of the Metal Center: The strength of the metal-ligand bond is a primary determinant of thermal stability. Lanthanide ions, due to their high coordination numbers and strong bonds with oxygen and nitrogen donors, often form highly stable MOFs.[7][8] For instance, some lanthanide-BTC MOFs (where BTC is 1,3,5-benzenetricarboxylate) have shown stability up to 550 °C.[2]

  • Ligand Rigidification: Introducing rigidity into the organic linkers can enhance the overall framework stability. While this compound is already a relatively rigid linker, incorporating it into a more complex, rigidified ligand system can prevent vibrational modes that lead to thermal decomposition.[9]

  • Post-Synthetic Thermal Treatment: Controlled heating of the as-synthesized MOF can lead to the formation of more compact and thermally stable high-temperature phases through the removal of coordinated solvent molecules and, in some cases, a rearrangement of the coordination network.[6]

Q2: How does the choice of metal ion (transition metal vs. lanthanide) specifically affect the thermal stability of this compound MOFs?

A2: Lanthanide ions generally form more thermally stable MOFs with this compound compared to first-row transition metals. This is attributed to:

  • Higher Coordination Numbers: Lanthanides can accommodate more coordinating atoms, leading to a more cross-linked and robust framework.[7][8]

  • Stronger Metal-Oxygen/Nitrogen Bonds: The harder nature of lanthanide ions leads to stronger electrostatic interactions with the nitrogen atoms of the this compound and any co-ligands (often carboxylates), resulting in a higher decomposition temperature.

For example, a series of lanthanide-4,4'-bipyridine MOFs showed the formation of new crystalline phases at temperatures above 200 °C, with some remaining stable up to 440 °C.[6] In contrast, a copper(II)-4,4'-bipyridine framework showed stability up to 260 °C.[1]

Q3: Can functionalizing the this compound linker itself improve thermal stability?

A3: Yes, functionalizing the this compound linker can enhance thermal stability, although it is a less common approach than modifying a co-ligand in the structure. The introduction of bulky, rigid substituents could sterically shield the coordination sites and increase the overall rigidity of the framework. However, it is crucial that the functional groups themselves are thermally stable and do not introduce strain into the structure. The incorporation of pendant hydrophobic groups on linkers has been shown to improve both moisture and thermal stability in some MOF systems.[10][11]

Q4: What is a typical experimental protocol for evaluating the thermal stability of a this compound MOF?

A4: The standard method for evaluating thermal stability is Thermogravimetric Analysis (TGA) . A typical protocol is as follows:

  • Sample Preparation: Place a small amount (typically 5-10 mg) of the activated (solvent-free) MOF sample into an alumina or platinum TGA pan.[12][13]

  • Instrument Setup: Place the pan in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Heat the sample under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.[12]

    • Heating Rate: A typical heating rate is 5-10 °C/min.[12]

    • Temperature Range: Heat from room temperature to a temperature above the expected decomposition point (e.g., 800 °C).

  • Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset of a sharp weight loss indicates the decomposition of the framework. The decomposition temperature is often determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

Q5: Are there any post-synthetic modifications other than thermal treatment that can be used to enhance the thermal stability of this compound MOFs?

A5: While thermal treatment is a direct method for inducing more stable phases, other post-synthetic modifications can indirectly enhance thermal stability:

  • Ligand Exchange: It may be possible to exchange the this compound or a co-ligand with a more rigid or strongly coordinating analogue, which could increase the overall stability of the framework.

  • Capping of Open Metal Sites: If the MOF has open metal sites, these can be capped with strongly coordinating monodentate ligands. This can increase the coordination number of the metal center and block pathways for thermal decomposition.

Quantitative Data Summary

The following table summarizes the thermal stability of various MOFs containing 4,4'-bipyridine or related linkers, illustrating the impact of the metal center.

MOF CompositionMetal CenterDecomposition Temperature (°C)Reference
[Cu₂(pcp)₂(4,4'-bipy)]·H₂OCu(II)~260[1]
∞²[Pr₂Cl₆(bipy)₃]·2bipy → ∞²[Pr₃Cl₉(bipy)₃]Pr(III)Stable up to 440[6]
∞²[Sm₂Cl₆(bipy)₃]·2bipy → ∞²[Sm₃Cl₉(bipy)₃]Sm(III)Stable up to 390[6]
[Nd(btc)(H₂O)]·(H₂O)₀.₅DMF (BTC co-ligand)Nd(III)Starts to lose BTC at 480[2]
[Yb(btc)(H₂O)]·(H₂O)₀.₅DMF (BTC co-ligand)Yb(III)Starts to lose BTC at 500[2]
[Zn(C₆H₄N₅)N₃]n (pyridyltetrazole linker)Zn(II)~325[14]

Experimental Protocols

Protocol 1: Synthesis of a Lanthanide-4,4'-Bipyridine MOF

This protocol is a general guideline based on the synthesis of lanthanide-chloride-bipyridine MOFs.[6]

  • Materials: Anhydrous lanthanide chloride (e.g., PrCl₃), 4,4'-bipyridine.

  • Procedure: a. In a glovebox, mix the anhydrous lanthanide chloride and 4,4'-bipyridine in a molar ratio of 2:5. b. Seal the mixture in a glass ampoule under vacuum. c. Heat the ampoule in a furnace to the desired temperature (e.g., 150-210 °C) for a specified time (e.g., 24-72 hours). d. Allow the furnace to cool down slowly to room temperature. e. The resulting crystalline product can be isolated in the glovebox.

Protocol 2: Post-Synthetic Thermal Treatment for Phase Transformation

This protocol describes a general procedure for converting a lower-temperature MOF phase to a more stable higher-temperature phase.[6]

  • Material: As-synthesized lanthanide-4,4'-bipyridine MOF.

  • Procedure: a. Place the MOF powder in a quartz tube. b. Connect the tube to a vacuum line and evacuate to a high vacuum (e.g., 10⁻³ mbar). c. Heat the tube in a tube furnace to the target temperature for the phase transition (e.g., 200-400 °C, this needs to be determined by TGA/DSC and temperature-dependent XRD). d. Hold at the target temperature for several hours. e. Cool the furnace down to room temperature under vacuum. f. The resulting powder is the high-temperature phase of the MOF.

Protocol 3: Thermogravimetric Analysis (TGA)

This protocol outlines the steps for performing TGA to determine the thermal stability of a MOF.[12]

  • Sample Preparation: Activate the MOF sample by heating under vacuum to ensure it is free of guest solvents. Weigh 5-10 mg of the activated sample into a ceramic TGA crucible.[13]

  • Instrument Setup: Place the crucible into the TGA instrument's autosampler or manual holder.

  • Measurement Parameters:

    • Gas: Use a continuous flow of nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 800 °C at a rate of 10 °C/min.

  • Data Acquisition: Start the experiment and record the weight loss as a function of temperature.

  • Data Analysis: Determine the decomposition temperature from the resulting TGA curve as the onset of the major weight loss step corresponding to the framework collapse.

Visualizations

Strategies_to_Increase_Thermal_Stability cluster_strategies Strategies for Enhanced Thermal Stability cluster_outcomes Resulting Improvements Metal_Selection Metal Node Selection Stronger_Bonds Stronger Metal-Ligand Bonds Metal_Selection->Stronger_Bonds e.g., Lanthanides > Transition Metals Ligand_Design Ligand Design Increased_Rigidity Increased Framework Rigidity Ligand_Design->Increased_Rigidity e.g., Rigidification Post_Synthetic Post-Synthetic Modification Optimized_Structure Optimized Crystal Structure Post_Synthetic->Optimized_Structure e.g., Thermal Annealing High_Thermal_Stability Increased Thermal Stability Stronger_Bonds->High_Thermal_Stability Leads to Increased_Rigidity->High_Thermal_Stability Leads to Optimized_Structure->High_Thermal_Stability Leads to

Caption: Key strategies and their effects on improving the thermal stability of MOFs.

TGA_Workflow start Start prep Sample Preparation (5-10 mg activated MOF) start->prep load Load Sample into TGA prep->load setup Set Parameters (Inert gas, 10°C/min ramp) load->setup run Run Experiment (Ramp to 800°C) setup->run analyze Analyze TGA Curve run->analyze end Determine Decomposition Temperature analyze->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of MOFs.

References

Technical Support Center: Efficient Synthesis of 4,4'-Bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4,4'-bipyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of a 4-halopyridine with a pyridine-4-boronic acid or its ester, catalyzed by a palladium complex. It is often favored due to the low toxicity of boron reagents and the generally high yields.[1][2]

  • Stille Coupling: This method couples a 4-halopyridine with an organotin reagent, such as 4-(tributylstannyl)pyridine, using a palladium catalyst. The Stille coupling is known for its excellent functional group tolerance.[2][3]

  • Ullmann Reaction: This classic method involves the homocoupling of two molecules of a 4-halopyridine in the presence of a copper catalyst at elevated temperatures.[4][5] Modern variations may also use palladium or nickel catalysts.[4]

  • Nickel-Catalyzed Homocoupling: Nickel complexes are also effective for the homocoupling of 4-halopyridines to form this compound, often offering a more cost-effective alternative to palladium.[6]

Q2: How do I choose the best catalyst for my this compound synthesis?

A2: The optimal catalyst choice depends on several factors, including the specific coupling reaction, the starting materials (e.g., 4-chloro-, 4-bromo-, or 4-iodopyridine), desired reaction conditions, and cost considerations.

  • For Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂ with appropriate phosphine ligands are commonly used. For less reactive starting materials like 4-chloropyridine, more advanced and bulky ligands (e.g., Buchwald ligands) may be necessary to achieve good yields.[7][8]

  • For Stille Coupling: Pd(PPh₃)₄ and Pd₂(dba)₃ are frequently employed. The addition of a copper(I) co-catalyst can sometimes enhance the reaction rate.[2][9]

  • For Ullmann Reaction: Traditionally, copper powder or copper bronze is used.[5] However, modern methods may utilize copper(I) salts like CuI with ligands such as 1,10-phenanthroline.[10]

  • For Nickel-Catalyzed Coupling: Nickel(II) complexes like NiBr₂ often serve as pre-catalysts, which are reduced in situ to the active Ni(0) species. Ligand selection is crucial, with bipyridine-based ligands being common.[11]

Q3: What are the typical side products in this compound synthesis, and how can I minimize them?

A3: Common side reactions include:

  • Homocoupling of Boronic Acids (in Suzuki Coupling): This can occur, especially if the reaction conditions are not optimal. Using the correct stoichiometry of reagents can help minimize this.

  • Protodeboronation (in Suzuki Coupling): The boronic acid can be replaced by a hydrogen atom, leading to the formation of pyridine. This is more common with electron-deficient boronic acids and can be mitigated by careful selection of the base and ensuring anhydrous conditions.[12]

  • Reduction of the Aryl Halide: The starting 4-halopyridine can be reduced to pyridine. This is sometimes observed in nickel-catalyzed reactions, and the choice of reducing agent is critical to avoid this.[6]

  • Formation of Oligomers/Polymers: Under certain conditions, especially at high temperatures in the Ullmann reaction, polymerization can occur.

To minimize side products, it is crucial to optimize reaction parameters such as temperature, reaction time, and the choice of catalyst, ligand, and base. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is also essential to prevent catalyst deactivation and unwanted side reactions.[12]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate inert conditions. For palladium catalysts, degradation can occur over time. Consider using a new batch of catalyst.[12]
Suboptimal Ligand The choice of ligand is critical, especially for less reactive starting materials. For challenging couplings, screen a variety of phosphine ligands (e.g., Buchwald ligands for Suzuki coupling) to find the most effective one.[7]
Incorrect Base The base plays a crucial role in the catalytic cycle. The optimal base can vary depending on the specific reaction. Common bases for Suzuki coupling include K₂CO₃, K₃PO₄, and Cs₂CO₃. A screen of different bases may be necessary.[13]
Inadequate Reaction Temperature Some coupling reactions require specific temperature ranges to proceed efficiently. If the temperature is too low, the reaction may be sluggish. If it's too high, catalyst decomposition or side product formation can occur. Optimize the temperature for your specific system.
Presence of Oxygen or Moisture Many catalysts and reagents are sensitive to air and moisture. Ensure all glassware is oven-dried, solvents are anhydrous and degassed, and the reaction is performed under a positive pressure of an inert gas (e.g., argon or nitrogen).[12]
Poor Quality Starting Materials Impurities in the 4-halopyridine or the coupling partner can interfere with the reaction. Purify starting materials if necessary.
Protodeboronation of Boronic Acid (Suzuki) This is a common side reaction, especially with electron-deficient boronic acids. Use fresh boronic acid or a more stable derivative (e.g., a pinacol ester). Minimize water content and choose a suitable base to suppress this pathway.[12]
Problem 2: Difficulty in Product Purification
Possible Cause Suggested Solution
Contamination with Catalyst Residues Palladium or nickel residues can be difficult to remove. Filtration through a pad of Celite® or silica gel can help. For palladium, specific scavengers can be employed.
Presence of Homocoupled Side Products If significant homocoupling of the starting materials occurs, separation from the desired this compound can be challenging due to similar polarities. Optimize reaction conditions to minimize the formation of these byproducts.
Tin Residues (Stille Coupling) Organotin byproducts are notoriously difficult to remove. An aqueous KF or NH₄F wash can help precipitate the tin salts, which can then be filtered off.[1]
Product is Highly Soluble in the Workup Solvent If the product is lost during the aqueous workup, try a different extraction solvent or perform multiple extractions. Back-extraction of the aqueous layer may be necessary.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of this compound and related bipyridines using various catalytic methods. Please note that optimal conditions can vary depending on the specific substrates and laboratory setup.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for Bipyridine Synthesis

4-HalopyridineCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromopyridinePyridine-4-boronic acidPd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O10012-24Good to Excellent
4-ChloropyridinePyridine-4-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10018High
2,4-DichloropyridinePhenylboronic acidPdCl₂ (2)-Na₂CO₃Toluene/H₂O80->99 (at C4)

Table 2: Nickel-Catalyzed Homocoupling for Bipyridine Synthesis

Starting MaterialCatalyst (mol%)ReductantSolventTemp (°C)Time (h)Yield (%)
2-Chloro-4-(tert-butyl)pyridineNiBr₂·3H₂O (5)Mn powderDMF-2079
2-ChloropyridineNiBr₂·3H₂O (0.2)Mn powderDMF-1886

Table 3: Comparison of Suzuki, Stille, and Ullmann Reactions for Biaryl Synthesis [2][5]

ParameterSuzuki CouplingStille CouplingUllmann Reaction
Catalyst PalladiumPalladiumCopper
Typical Catalyst Loading 1-5 mol%5-10 mol%Stoichiometric or catalytic
Reagent Toxicity Low (Boron reagents)High (Tin reagents)Moderate (Copper reagents)
Typical Temperature 80-110 °C60-110 °C>100 °C (often much higher)
Typical Yields Good to ExcellentModerate to ExcellentVariable, can be low
Functional Group Tolerance GoodExcellentModerate

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the 4-halopyridine (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).[8] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[8] Monitor the reaction progress by TLC or GC/MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Catalyst_Selection_Workflow start Start: Synthesize this compound precursor Select Starting Material (e.g., 4-Halopyridine) start->precursor coupling_type Choose Coupling Strategy precursor->coupling_type suzuki Suzuki-Miyaura (Boronic Acid/Ester) coupling_type->suzuki Cross-Coupling stille Stille (Organostannane) coupling_type->stille Cross-Coupling ullmann Ullmann/Homocoupling (Halopyridine only) coupling_type->ullmann Homocoupling catalyst_choice Select Catalyst System suzuki->catalyst_choice stille->catalyst_choice ullmann->catalyst_choice pd_catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) catalyst_choice->pd_catalyst Suzuki/Stille ni_catalyst Nickel Catalyst (e.g., NiBr2) catalyst_choice->ni_catalyst Homocoupling cu_catalyst Copper Catalyst (e.g., Cu powder, CuI) catalyst_choice->cu_catalyst Ullmann optimization Optimize Reaction Conditions (Ligand, Base, Solvent, Temp.) pd_catalyst->optimization ni_catalyst->optimization cu_catalyst->optimization workup Reaction Work-up and Purification optimization->workup product This compound workup->product

Caption: A decision workflow for catalyst selection in this compound synthesis.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_oxidative R¹-Pd(II)Ln-X pd0->pd2_oxidative Oxidative Addition pd2_transmetalation R¹-Pd(II)Ln-R² pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product R¹-R² byproduct X-B(OR)₂ reagents1 R¹-X (4-Halopyridine) reagents2 R²-B(OR)₂ (Pyridine-4-boronic acid/ester) + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield start Low Yield of This compound check_reagents Check Reagent Quality - Catalyst & Ligand Integrity - Purity of Starting Materials - Solvent & Base Purity start->check_reagents check_conditions Verify Reaction Conditions - Inert Atmosphere - Temperature Control - Reaction Time start->check_conditions side_reactions Investigate Side Reactions - Protodeboronation (Suzuki) - Homocoupling - Reduction of Halide start->side_reactions optimize Systematic Optimization - Screen Catalysts/Ligands - Vary Base and Solvent - Adjust Temperature check_reagents->optimize check_conditions->optimize side_reactions->optimize solution Improved Yield optimize->solution

Caption: A troubleshooting guide for addressing low reaction yields.

References

managing reaction scale-up for 4,4'-Bipyrimidine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the reaction scale-up for the production of 4,4'-Bipyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue 1: Low Yield Upon Scale-Up

  • Q: We successfully synthesized this compound in the lab with high yield, but the yield dropped significantly when we scaled up the reaction. What are the potential causes and solutions?

    A: A drop in yield during scale-up is a common issue and can be attributed to several factors related to mass and heat transfer, mixing, and reaction kinetics.

    • Possible Causes:

      • Inadequate Heat Transfer: Many synthetic routes to this compound, such as the Ullmann reaction, are exothermic.[1] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it more difficult to dissipate heat. This can lead to localized overheating, causing decomposition of reactants, intermediates, or the final product, and promoting side reactions.

      • Inefficient Mixing: What appears as a homogeneous solution in a small flask can have significant concentration and temperature gradients in a large reactor.[2][3] Poor mixing can lead to localized "hot spots" and areas where reactants are not brought together effectively, resulting in incomplete conversion.[4]

      • Catalyst Deactivation or Heterogeneity: In reactions using a solid-supported or heterogeneous catalyst (e.g., Raney Nickel, copper powder), inefficient stirring may prevent the catalyst from being uniformly suspended. This reduces the available catalytic surface area. Some catalysts can also be deactivated by impurities that might be present in larger quantities of lower-grade starting materials used at scale.

      • Extended Reaction Time for Additions: The time it takes to add reagents at a larger scale is often longer. If reactive intermediates are formed, this extended addition time can lead to their degradation before they have a chance to react as desired.

    • Solutions:

      • Optimize Heat Transfer:

        • Ensure the reactor's heating/cooling jacket is appropriately sized and the heat transfer fluid is circulating at an optimal rate.

        • Consider using a reactor with a better surface-area-to-volume ratio or internal cooling coils for very exothermic reactions.

        • Control the rate of addition of exothermic reagents to manage the rate of heat generation.

      • Improve Mixing Efficiency:

        • Select an appropriate impeller design (e.g., pitched-blade turbine, anchor) and agitation speed for the viscosity of the reaction mixture and to ensure solids are fully suspended.[5][6]

        • For multiphasic reactions, ensure the mixing is sufficient to create the necessary interfacial area for reaction to occur.

      • Catalyst Management:

        • Ensure the catalyst is of a suitable particle size for suspension at the intended agitation speed.

        • Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere to prevent deactivation.[7][8][9][10][11]

        • Consider using a more robust catalyst or a higher catalyst loading, though the latter may impact cost and downstream purification.

      • Process Analytical Technology (PAT):

        • Implement in-situ monitoring (e.g., with IR or Raman spectroscopy) to better understand the reaction kinetics and identify the formation of byproducts in real-time.

Issue 2: High Levels of Impurities in the Crude Product

  • Q: Our scaled-up batch of this compound is contaminated with significant levels of byproducts. How can we identify and minimize them?

    A: Byproduct formation is often exacerbated at scale due to the issues of heat and mass transfer discussed previously.

    • Common Byproducts and Their Causes:

      • Higher-order Bipyridines (Terpyridines, etc.): These can form if the reaction conditions are too harsh (e.g., excessively high temperatures), leading to further coupling reactions.

      • Products of Reductive Dehalogenation: In coupling reactions starting from halopyridines (e.g., Ullmann reaction), impurities in the solvent or starting materials can lead to the replacement of the halogen with a hydrogen atom, resulting in pyridine as a byproduct.

      • Solvent-Related Impurities: Some solvents can react under harsh conditions or in the presence of strong bases or catalysts.

      • Isomeric Bipyridines (e.g., 2,4'-Bipyridine): Depending on the synthetic route, side reactions can lead to the formation of other bipyridine isomers which can be difficult to separate.

    • Solutions:

      • Strict Control of Reaction Parameters: Maintain the optimal temperature profile. Localized overheating is a primary cause of byproduct formation.

      • High-Purity Starting Materials: Use starting materials and solvents of appropriate grade. Water and other protic impurities can be particularly problematic in many coupling reactions.

      • Inert Atmosphere: For oxygen- and moisture-sensitive reactions, ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).

      • Order of Addition: The order in which reactants and catalysts are added can influence the product distribution.

      • Analytical Monitoring: Use techniques like HPLC or GC-MS to analyze samples from the reaction mixture over time to understand when and how byproducts are forming.[12][] This can help in optimizing the reaction conditions to minimize their formation.

Issue 3: Difficulties in Product Isolation and Purification

  • Q: We are struggling with the isolation and purification of this compound at a larger scale. The filtration is slow, and the purity is not meeting specifications. What can we do?

    A: Isolation and purification challenges are common during scale-up.

    • Possible Causes:

      • Unfavorable Crystal Habit: The product may crystallize as very fine needles or plates, which can clog filter media and lead to slow filtration and poor washing.

      • Co-precipitation of Impurities: Impurities with similar solubility profiles to the product can co-precipitate, making them difficult to remove by simple crystallization.

      • Residual Catalyst: Metal catalysts (e.g., copper, palladium, nickel) can be difficult to remove completely and may require specialized scavenging techniques.

      • Emulsion Formation During Workup: During aqueous workup, emulsions can form, making phase separations difficult and leading to loss of product.

    • Solutions:

      • Crystallization Optimization:

        • Screen different solvents or solvent mixtures for crystallization to find a system that yields a more easily filterable crystal form.

        • Control the rate of cooling and agitation during crystallization to influence crystal size and morphology.

        • Consider seeding the crystallization to promote the formation of the desired crystal form.

      • Purification Strategy:

        • If simple crystallization is insufficient, consider alternative purification methods such as column chromatography (though this can be expensive at scale), or conversion to a salt for purification followed by neutralization. Recrystallization from hot/cold ethanol is a reported method.[14]

      • Catalyst Removal:

        • For metal catalysts, use appropriate workup procedures. This may include washing with aqueous solutions of chelating agents (e.g., EDTA), or stirring the crude product solution with a scavenger resin designed to bind the specific metal.

      • Workup Optimization:

        • To break emulsions, try adding brine or a small amount of a different organic solvent.

        • Adjusting the pH of the aqueous phase can also help to break emulsions.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common industrial synthesis routes for 4,4'-Bipyridine, and how do they compare for scale-up?

    A1: The choice of synthetic route for industrial production depends on factors like raw material cost, process safety, throughput, and waste generation. The three most common routes are:

    Synthetic Route Description Advantages for Scale-Up Challenges for Scale-Up
    Ullmann Coupling Homocoupling of a 4-halopyridine (typically 4-chloropyridine or 4-bromopyridine) using a copper catalyst at high temperatures.[1][15][16]Relatively inexpensive starting materials.Requires high temperatures (>200 °C), which can be energy-intensive and require specialized equipment.[17][18] Catalyst removal can be challenging. Potential for heavy metal contamination in the product.
    Oxidative Coupling of Pyridine Direct coupling of pyridine using a metal catalyst (e.g., with a Raney Nickel catalyst) and an oxidant.[19]Uses pyridine as a cheap and readily available starting material. Potentially more atom-economical.Can have lower selectivity, leading to the formation of isomeric bipyridines and other byproducts. The reaction can be highly exothermic and requires careful control.
    Catalytic Homocoupling Modern variations of coupling reactions using palladium or nickel catalysts, often with specialized ligands, that can proceed under milder conditions.[20]Milder reaction conditions (lower temperature and pressure). Higher selectivity and functional group tolerance.Catalysts and ligands can be expensive. Potential for catalyst deactivation.[21]
  • Q2: What are the critical safety considerations when scaling up this compound production?

    A2: Safety is paramount during scale-up. Key considerations include:

    • Thermal Hazards: As many of the synthetic routes are exothermic, a thorough thermal hazard assessment (e.g., using reaction calorimetry) should be conducted to understand the potential for a runaway reaction.

    • Handling of Pyrophoric Materials: Some catalysts, like Raney Nickel, can be pyrophoric.[11] Strict procedures for handling under an inert atmosphere are required to prevent fires.[7][8][9][10]

    • Toxicity of Reagents and Product: this compound and its precursors can be toxic. Appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection, must be used. All operations should be conducted in well-ventilated areas or in closed systems.

    • Pressure Management: Some reactions may generate gaseous byproducts, leading to a pressure buildup in a closed reactor. The reactor must be equipped with appropriate pressure relief systems.

    • Waste Disposal: Develop a plan for the safe handling and disposal of all waste streams, including spent catalyst and solvent waste.

  • Q3: What analytical methods are recommended for quality control during and after the production of this compound?

    A3: A robust analytical strategy is crucial for ensuring consistent product quality.

    • In-Process Controls (IPCs):

      • TLC (Thin Layer Chromatography): A quick and simple method for monitoring the progress of the reaction at the lab scale.

      • GC (Gas Chromatography) and HPLC (High-Performance Liquid Chromatography): Provide quantitative information on the consumption of starting materials and the formation of the product and byproducts.[12][][22][23]

    • Final Product Quality Control:

      • HPLC: To determine the purity of the final product and quantify any impurities.

      • GC-MS (Gas Chromatography-Mass Spectrometry): To identify unknown impurities.

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of the final product.

      • Melting Point: A simple test to assess the purity of the final product.

      • Elemental Analysis: To confirm the elemental composition of the final product.

Experimental Protocols

Laboratory-Scale Synthesis of 4,4'-Bipyridine via Ullmann Coupling

This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • 4-Bromopyridine hydrochloride

  • Copper powder

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Aqueous Ammonia solution

  • Diatomaceous earth

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

  • Charging Reactants: The flask is charged with 4-bromopyridine hydrochloride and copper powder under a nitrogen atmosphere. Anhydrous DMF is then added.

  • Reaction: The mixture is heated to reflux (around 150-160 °C) with vigorous stirring. The progress of the reaction is monitored by TLC or HPLC.

  • Workup:

    • After the reaction is complete (typically after several hours), the mixture is cooled to 80-90 °C.

    • Toluene is added, and the mixture is stirred.

    • The hot mixture is filtered through a pad of diatomaceous earth to remove the copper salts. The filter cake is washed with hot toluene.

    • The combined filtrate is transferred to a separatory funnel and washed with a dilute aqueous ammonia solution to remove any remaining copper salts, followed by washing with water and then brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4'-Bipyridine.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to give pure 4,4'-Bipyridine as a white to off-white solid.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis via Ullmann Coupling setup 1. Reaction Setup (Inert Atmosphere) charge 2. Charge Reactants (4-Halopyridine, Copper, Solvent) setup->charge reaction 3. Heat to Reflux (e.g., 150-160 °C) charge->reaction monitor 4. Monitor Reaction (TLC/HPLC) reaction->monitor workup 5. Workup (Cool, Filter, Wash) monitor->workup Upon Completion purify 6. Purification (Recrystallization) workup->purify analyze 7. Final Analysis (HPLC, NMR, MP) purify->analyze product Pure this compound analyze->product

Caption: Experimental Workflow for Ullmann Synthesis.

troubleshooting_yield Troubleshooting Low Yield in Scale-Up start Low Yield at Scale q1 Is the reaction temperature profile consistent with the lab scale? start->q1 sol1 Improve heat transfer: - Check jacket fluid flow - Slower reagent addition - Consider internal cooling coils q1->sol1 No q2 Is mixing sufficient to suspend solids and ensure homogeneity? q1->q2 Yes a1_yes Yes a1_no No sol2 Enhance agitation: - Increase stirrer speed - Evaluate impeller design q2->sol2 No q3 Are starting materials and solvents of sufficient purity? q2->q3 Yes a2_yes Yes a2_no No sol3 Use higher grade materials: - Check for water content - Analyze for potential inhibitors q3->sol3 No q4 Is the catalyst active and dispersed correctly? q3->q4 Yes a3_yes Yes a3_no No sol4 Address catalyst issues: - Ensure inert handling for pyrophoric catalysts - Check for deactivation q4->sol4 No a4_no No

Caption: Troubleshooting Decision Tree for Low Yield.

References

overcoming challenges in the characterization of insoluble 4,4'-Bipyrimidine polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with insoluble 4,4'-bipyrimidine polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered during experimental characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may face when working with these challenging materials.

Section 1: Solubility and Initial Handling

Q1: Why is my this compound polymer completely insoluble in common organic solvents?

A: The insolubility of these polymers is often an intrinsic property, not a sign of a failed experiment. It typically arises from two main factors:

  • High Degree of Cross-linking: The polymerization process can create extensive, rigid three-dimensional networks.

  • Strong Intermolecular Forces: The flat, aromatic nature of the bipyridine units promotes significant π-π stacking interactions, holding the polymer chains together tightly.[1]

This inherent insolubility means that characterization techniques requiring sample dissolution, such as solution-state NMR or Gel Permeation Chromatography (GPC), are generally not viable.[2][3] The focus must instead shift to solid-state analysis techniques.

Q2: I can't dissolve my polymer for analysis. What are my options?

A: Direct analysis of the material in its solid state is the most effective approach. A multi-technique workflow is recommended to build a comprehensive understanding of the polymer's structure, morphology, and properties. The primary methods for insoluble polymers include Solid-State NMR (ssNMR), Powder X-ray Diffraction (PXRD), thermal analysis (TGA/DSC), and electron microscopy (SEM/TEM).[4][5]

start Synthesized Insoluble This compound Polymer decision decision start->decision Solubility Test (e.g., DMSO, DMF) process process result result decision->result Soluble (Unlikely for cross-linked polymers) struct_char Structural Analysis decision->struct_char Insoluble ssNMR Solid-State NMR (ssNMR) struct_char->ssNMR Primary Technique FTIR FTIR / Raman struct_char->FTIR Secondary Technique cryst_char Crystallinity & Phase XRD Powder X-Ray Diffraction (PXRD) cryst_char->XRD Primary Technique therm_char Thermal Properties TGA_DSC TGA / DSC therm_char->TGA_DSC Primary Technique morph_char Morphology & Topology SEM_TEM SEM / TEM morph_char->SEM_TEM Primary Technique

Caption: General characterization workflow for insoluble polymers.
Section 2: Structural Characterization

Q3: My Solid-State NMR (ssNMR) spectrum has very broad peaks and poor resolution. How can I improve it?

A: Broad peaks in ssNMR are common for rigid, solid polymers due to restricted molecular motion.[2] This is not necessarily an indication of a poor sample but requires optimization of the experimental parameters.

Troubleshooting Steps:

  • Increase Magic Angle Spinning (MAS) Speed: Faster MAS (e.g., >15 kHz) helps to average out anisotropic interactions that broaden the lines.[3]

  • Use Cross-Polarization (CP): A Cross-Polarization Magic Angle Spinning (CP-MAS) experiment enhances the signal of less abundant nuclei (like ¹³C) from abundant nuclei (like ¹H), improving the signal-to-noise ratio.[6]

  • Optimize Contact Time: In a CP-MAS experiment, the contact time determines the efficiency of magnetization transfer. This value needs to be optimized for your specific polymer to maximize signal intensity.

  • Adjust Relaxation Delay: Ensure the relaxation delay is sufficient for the nuclei to return to equilibrium between scans to avoid signal saturation. Inflexible polymer backbones may have long relaxation times.

start Problem: Poor ssNMR Resolution (Broad Peaks) q1 Is MAS Speed > 15 kHz? start->q1 Initial Check question question action action check check a1 Increase MAS Speed q1->a1 No q2 Is CP/MAS being used? q1->q2 Yes a1->q2 a2 Switch to CP/MAS experiment to enhance signal q2->a2 No q3 Is CP Contact Time Optimized? q2->q3 Yes a2->q3 a3 Perform a contact time array experiment q3->a3 No q4 Is Relaxation Delay Sufficient? q3->q4 Yes a3->q4 a4 Increase relaxation delay (may require longer experiment) q4->a4 No end Resolution should be improved. Consider 2D ssNMR experiments for further structural assignment. q4->end Yes a4->end

Caption: Troubleshooting flowchart for poor ssNMR spectral resolution.

Q4: How can I determine the crystallinity of my polymer sample?

A: Powder X-ray Diffraction (PXRD) is the primary technique for evaluating polymer crystallinity.[7] The diffraction pattern provides a clear distinction between ordered (crystalline) and disordered (amorphous) regions within your material.[8]

  • Crystalline Regions: Produce sharp, distinct Bragg diffraction peaks.

  • Amorphous Regions: Produce broad, diffuse halos.

By deconvoluting the diffraction pattern and calculating the relative integrated areas of the crystalline peaks and the amorphous halo, you can quantify the percent crystallinity.[7]

Section 3: Thermal and Morphological Analysis

Q5: How do I evaluate the thermal stability of my insoluble polymer?

A: Thermogravimetric Analysis (TGA) is the standard method for determining thermal stability.[5] The analysis measures the change in mass of a sample as a function of temperature. The temperature at which significant mass loss begins is considered the onset of decomposition, which is a key indicator of the material's thermal stability.[9][10]

Q6: My TGA curve shows an initial weight loss at low temperatures (~100 °C). Is my polymer unstable?

A: Not necessarily. An initial mass loss at relatively low temperatures is very common and is typically due to the release of trapped solvent (e.g., water, DMF) from the polymer matrix. The thermal stability of the polymer itself should be judged by the onset of major decomposition at higher temperatures.[11]

Q7: Which technique is best for visualizing the surface and particle structure?

A: Scanning Electron Microscopy (SEM) is ideal for examining the surface morphology, particle size, and shape of your polymer powder or solid sample.[4][5] If you need to investigate the internal structure or porosity, Transmission Electron Microscopy (TEM) can be used, although it may require challenging sample preparation techniques like microtoming.

Characterization Technique Summary

The table below summarizes the recommended techniques for analyzing insoluble this compound polymers.

Analytical Goal Primary Technique Information Obtained Key Limitations
Chemical Structure Solid-State NMR (ssNMR)Local chemical environment, monomer connectivity, presence of functional groups.[6]Can suffer from low resolution; quantitative analysis can be complex.[2]
Crystallinity Powder X-ray Diffraction (PXRD)Degree of crystallinity, identification of crystalline phases, unit cell parameters.[7]Provides limited information on the amorphous component; requires powder sample.
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition temperature, presence of residual solvent, thermal degradation profile.[9]Does not identify the decomposition products.
Phase Transitions Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), melting temperature (Tm), crystallization events.[5]Transitions can be broad or difficult to detect in highly cross-linked polymers.
Surface Morphology Scanning Electron Microscopy (SEM)Particle size and shape, surface texture, porosity.[4]Provides surface information only; requires a conductive coating for insulating samples.
Molecular Vibrations FTIR / Raman SpectroscopyIdentification of specific chemical bonds and functional groups.[4]Spectra can be complex; peak assignment may be difficult.

Detailed Experimental Protocols

Protocol 1: Solid-State ¹³C CP/MAS NMR
  • Sample Preparation: Tightly pack approximately 50-100 mg of the dry polymer powder into a zirconia rotor (typically 4 mm diameter).

  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a solid-state probe.

  • Experimental Parameters:

    • Technique: Cross-Polarization Magic Angle Spinning (CP/MAS).[6]

    • MAS Frequency: Set to a high speed, typically 15-20 kHz, to minimize spinning sidebands.[2]

    • Contact Time: Optimize for the sample, often starting around 1 ms.[2]

    • Relaxation Delay: A delay of 5-10 seconds is a typical starting point, but should be confirmed with a T1 relaxation experiment if quantitative data is needed.[2]

    • Acquisition: Accumulate a sufficient number of scans (e.g., 2000 to 10,000) to achieve a good signal-to-noise ratio.[2]

  • Referencing: Use an external standard, such as the carbonyl carbon of glycine, for chemical shift referencing.[2]

Protocol 2: Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind the polymer sample into a fine, homogeneous powder using an agate mortar and pestle.

  • Mounting: Mount the powder onto a zero-background sample holder. Ensure the surface is flat and level with the holder's surface.

  • Instrument Setup: Use a powder diffractometer with a common X-ray source (e.g., Cu Kα radiation).

  • Data Collection:

    • Scan Range (2θ): Collect data over a wide angular range, for example, from 5° to 60°.

    • Step Size: Use a small step size (e.g., 0.02°) and a sufficient dwell time per step to obtain good data quality.

  • Data Analysis: Analyze the resulting diffractogram to identify sharp Bragg peaks (crystalline) and broad amorphous halos. Use software to calculate the percent crystallinity by peak deconvolution and area integration.[7][8]

Protocol 3: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small, accurately weighed amount of the dry polymer (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) up to a final temperature well above the expected decomposition (e.g., 800 °C).

  • Data Analysis: Plot the sample mass (%) as a function of temperature. Determine the onset temperature of decomposition and identify distinct mass loss steps.

References

Validation & Comparative

Validating the Molecular Structure of 4,4'-Bipyrimidine via X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for 4,4'-bipyrimidine, validating its molecular structure. For comparative purposes, the well-characterized structural isomer, 2,2'-bipyridine, is used as a reference. This document is intended for researchers, chemists, and professionals in drug development who rely on precise structural determination.

Introduction

This compound is a heterocyclic aromatic organic compound consisting of two pyrimidine rings linked at the 4-position. Its nitrogen-rich structure makes it a compelling ligand in coordination chemistry and a building block for functional materials. Accurate structural validation is paramount for understanding its chemical behavior and for rational design in materials science and drug discovery. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing validation of bond lengths, bond angles, and conformation.

This guide compares the crystallographic data of this compound with its well-known pyridine-based analogue, 2,2'-bipyridine. While both are bidentate ligands, the difference in nitrogen placement and ring type (pyrimidine vs. pyridine) leads to distinct structural and electronic properties.

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure by SCXRD follows a well-established protocol. The methodology outlined below is a generalized procedure applicable to compounds like this compound and its analogues.

1. Crystal Growth:

  • Objective: To obtain a single, high-quality crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and free of defects.

  • Protocol: A common method is slow evaporation. A saturated or near-saturated solution of the purified compound (e.g., this compound) is prepared in a suitable solvent. The solution is filtered to remove particulate matter and left in a vibration-free environment. Over time, as the solvent slowly evaporates, crystals form. The choice of solvent is critical and often determined empirically.

2. Crystal Mounting and Data Collection:

  • Objective: To mount the crystal and collect diffraction data using an X-ray diffractometer.

  • Protocol:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in the diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibration.

    • The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • The crystal is rotated, and a series of diffraction patterns are collected by an area detector (like a CCD or CMOS sensor) at different orientations.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial electron density map.

  • Protocol:

    • The collected diffraction spots are indexed to determine the unit cell parameters and crystal system.

    • The intensities of all spots are integrated and corrected for experimental factors.

    • The space group is determined based on systematic absences in the diffraction data.

    • Direct methods or Patterson methods are used to solve the "phase problem" and generate an initial electron density map.

4. Structure Refinement and Validation:

  • Objective: To refine the atomic positions and thermal parameters to create a final, accurate molecular model.

  • Protocol:

    • Atoms are fitted into the electron density map.

    • A least-squares refinement process is performed to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions.

    • The final model is validated using metrics such as the R-factor, goodness-of-fit, and analysis of the residual electron density map.

Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment is illustrated below.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Compound Purified Compound Solvent Solvent Selection Compound->Solvent Crystal Crystal Growth (e.g., Slow Evaporation) Solvent->Crystal Mount Mount Single Crystal Crystal->Mount Diffractometer X-ray Diffraction Mount->Diffractometer Collection Data Collection Diffractometer->Collection Processing Data Processing (Indexing & Integration) Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement Solution->Refinement Validation Final Validation (CIF File) Refinement->Validation

A Comparative Guide to the Purity Analysis of 4,4'-Bipyrimidine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 4,4'-Bipyrimidine is critical for the synthesis of active pharmaceutical ingredients (APIs) and other functional materials. The presence of impurities can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound, complete with detailed experimental protocols and comparative data based on closely related compounds.

High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Technique

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, well-suited for a wide array of compounds, including those that are non-volatile or thermally sensitive.[1] Its versatility in column chemistries and mobile phases allows for the fine-tuning of separations to resolve the main component from its impurities.[1]

Experimental Protocol for HPLC Analysis of this compound

This protocol describes a reversed-phase HPLC method for determining the purity of this compound.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with an acid additive like formic acid or phosphoric acid to improve peak shape.[2] For mass spectrometry compatibility, formic acid is preferred.[2] A gradient elution may be necessary to resolve all impurities.

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated temperatures (e.g., 25-40°C) are generally sufficient.[3]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in the mobile phase to achieve a final concentration of about 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Peak purity can be further assessed using a Diode Array Detector to check for spectral homogeneity across the peak.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5] It offers exceptional sensitivity and specificity, with the mass spectrometer providing detailed structural information about the analytes and any co-eluting impurities.[5] For compounds like this compound, GC-MS can be particularly effective in identifying and quantifying volatile organic impurities.

Experimental Protocol for GC-MS Analysis of this compound

This protocol is suitable for the identification and quantification of volatile impurities in this compound.

Instrumentation:

  • GC-MS system equipped with a mass selective detector.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Data acquisition and processing software.

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless or split, depending on the concentration of the sample.

  • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp to 280°C at a rate of 15°C/min, with a final hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare a solution of the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Analysis: The purity is determined by the area percentage of the main peak. Impurities can be identified by comparing their mass spectra with a spectral library, such as the NIST database.[6] High-resolution mass spectrometry can provide elemental composition for unknown impurity identification.[5]

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for purity analysis depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity. The following table provides a comparative overview of the performance of these two techniques for the analysis of azaaromatic compounds like this compound, with data extrapolated from the analysis of the closely related 4,4'-Dimethyl-2,2'-bipyridine.[6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1]Ideal for volatile and semi-volatile compounds.[5]
Selectivity Good; can be optimized by changing mobile phase and stationary phase.Excellent; mass spectrometer provides high specificity for identification.[5]
Sensitivity Good; typically in the ppm range, can reach ppb with sensitive detectors.Excellent; often capable of detecting impurities at sub-ppm levels.
Quantitation Highly accurate and precise with proper calibration.Accurate and precise, especially with the use of internal standards.
Impurity ID Limited to retention time comparison with standards unless coupled with MS.Provides structural information for impurity identification through fragmentation patterns.
Sample Throughput Moderate to high.High.

Visualizing the Analytical Workflow

To better illustrate the processes involved in this comparative analysis, the following diagrams, created using the DOT language, outline the experimental workflows and the logical considerations for method selection.

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc_inject Inject into HPLC dissolve->hplc_inject gcms_inject Inject into GC-MS dissolve->gcms_inject filter Filter (for HPLC) filter->hplc_inject hplc_separate Chromatographic Separation (C18 Column) hplc_inject->hplc_separate hplc_detect UV/DAD Detection hplc_separate->hplc_detect hplc_data Data Analysis (Area % Purity) hplc_detect->hplc_data gcms_separate Chromatographic Separation (Capillary Column) gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection gcms_separate->gcms_detect gcms_data Data Analysis (Area % Purity, Impurity ID) gcms_detect->gcms_data

Figure 1: Experimental workflow for purity analysis.

method_selection cluster_hplc_adv HPLC Advantages cluster_gcms_adv GC-MS Advantages start Analyze this compound Purity impurity_type Expected Impurities? start->impurity_type hplc_node HPLC impurity_type->hplc_node Non-volatile or Thermally Labile gcms_node GC-MS impurity_type->gcms_node Volatile or Semi-volatile hplc_adv1 - Robust for routine QC - Good for polar impurities - No derivatization needed gcms_adv1 - High sensitivity for trace impurities - Structural info for unknown ID - Fast analysis time

Figure 2: Logic for analytical method selection.

Conclusion

Both HPLC and GC-MS are highly effective techniques for assessing the purity of this compound. HPLC offers a robust and versatile method suitable for routine quality control, particularly for identifying non-volatile or thermally unstable impurities. GC-MS, on the other hand, provides superior sensitivity and specificity for volatile and semi-volatile impurities, along with the invaluable capability of structural elucidation of unknown peaks. The choice of method will ultimately be guided by the specific analytical needs, the nature of the expected impurities, and the available instrumentation. In many cases, employing both techniques can provide a comprehensive and orthogonal approach to purity assessment, ensuring the highest quality of this compound for its intended application in research and development.

References

A Researcher's Guide to Validating Experimental Findings on 4,4'-Bipyrimidine with DFT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to DFT as a Validation Tool

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of chemical research and drug development, DFT has become an indispensable tool for corroborating and interpreting experimental data. By calculating molecular properties ab initio, researchers can predict and rationalize spectroscopic signatures, geometric parameters, and reactivity, thereby providing a theoretical foundation for experimental observations. This guide provides a comparative framework for utilizing DFT to validate experimental findings on N-heterocyclic aromatic compounds like 4,4'-bipyrimidine.

Comparative Data Analysis: 4,4'-Bipyridine as a Case Study

The following tables present a comparison of experimentally determined and DFT-calculated parameters for 4,4'-bipyridine. Such a comparison is crucial for assessing the accuracy of the chosen computational method and for a deeper understanding of the molecule's properties.

Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for 4,4'-Bipyridine

ParameterExperimental (X-ray Diffraction)DFT Calculation (B3LYP/6-311++G(d,p))
C-C (inter-ring) bond length (Å)~1.49~1.48
C-N bond length (Å)~1.34~1.35
C-C (intra-ring) bond length (Å)~1.39~1.40
C-N-C bond angle (°)~117~116.8
Inter-ring dihedral angle (°)~37~37.5

Note: Experimental values can vary depending on the crystal packing forces.

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for 4,4'-Bipyridine

Vibrational ModeExperimental (FTIR/Raman)DFT Calculation (B3LYP/6-311++G(d,p))
Ring stretching~1600~1610
C-H in-plane bending~1220~1225
Ring breathing~1000~1005
C-H out-of-plane bending~810~815

Note: Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match experimental values due to the harmonic approximation used in calculations.[1]

Table 3: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for 4,4'-Bipyridine

Carbon AtomExperimental (in CDCl₃)DFT Calculation (GIAO/B3LYP/6-311++G(d,p))
C (para to N)~150~151
C (ortho to N)~124~125
C (meta to N)~121~122

Note: The accuracy of calculated NMR shifts is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects.[2]

Experimental and Computational Protocols

Detailed and reproducible protocols are the bedrock of sound scientific research. Below are standardized methodologies for the synthesis, characterization, and computational analysis of 4,4'-bipyridine, which can be adapted for this compound.

Synthesis of 4,4'-Bipyridine

A common method for the synthesis of 4,4'-bipyridine is the Ullmann coupling of 4-halopyridines.

  • Reactants: 4-chloropyridine or 4-bromopyridine, copper powder, and a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.

  • Procedure: The 4-halopyridine and a stoichiometric excess of copper powder are heated in the solvent under an inert atmosphere (e.g., nitrogen or argon) at temperatures typically ranging from 150 to 200 °C for several hours.

  • Workup and Purification: After cooling, the reaction mixture is filtered to remove copper and copper salts. The solvent is then removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., toluene or ethanol) or by sublimation to yield pure 4,4'-bipyridine.

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Data Collection: A suitable crystal is mounted on a goniometer. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), is used to collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
  • Sample Preparation: For FTIR, the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film on a suitable substrate. For Raman spectroscopy, a small amount of the solid sample is placed in a capillary tube or on a microscope slide.

  • Data Acquisition:

    • FTIR: The sample is placed in the beam of an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Raman: The sample is irradiated with a monochromatic laser source, and the scattered light is collected and analyzed by a Raman spectrometer.

  • Data Analysis: The positions and relative intensities of the vibrational bands are recorded and assigned to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure.

Density Functional Theory (DFT) Calculations
  • Molecular Structure Input: The initial 3D coordinates of the molecule are generated using a molecular modeling program.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common choice of method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).

  • Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical IR and Raman spectra.

  • NMR Chemical Shift Calculations: NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set used for geometry optimization. Solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).

  • Data Analysis: The calculated structural parameters, vibrational frequencies, and NMR chemical shifts are then compared with the experimental data.

Visualizing the Workflow and Applications

Diagrams are powerful tools for representing complex relationships and workflows. The following diagrams were generated using the DOT language.

G cluster_exp Experimental Workflow cluster_dft DFT Workflow cluster_comp Comparative Analysis synthesis Synthesis & Purification xray Single-Crystal X-ray Diffraction synthesis->xray Characterization ftir_raman FTIR & Raman Spectroscopy synthesis->ftir_raman nmr NMR Spectroscopy synthesis->nmr struct_comp Structural Parameters xray->struct_comp vib_comp Vibrational Frequencies ftir_raman->vib_comp nmr_comp NMR Chemical Shifts nmr->nmr_comp geom_opt Geometry Optimization freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation geom_opt->nmr_calc geom_opt->struct_comp freq_calc->vib_comp nmr_calc->nmr_comp validation Validation of Findings struct_comp->validation vib_comp->validation nmr_comp->validation G cluster_properties Emergent Properties metal_ion Metal Ion (e.g., Ru²⁺, Fe²⁺) complex Metal-Organic Complex metal_ion->complex Coordination bipyrimidine This compound Ligand bipyrimidine->complex catalysis Catalysis complex->catalysis photophysics Photophysical Properties complex->photophysics sensing Molecular Sensing complex->sensing

References

A Comparative Guide to the Gas Sorption Capacity of 4,4'-Bipyrimidine Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective gas storage and separation materials is a critical endeavor in fields ranging from energy to pharmaceuticals. Metal-Organic Frameworks (MOFs), with their high porosity and tunable structures, have emerged as promising candidates. This guide provides a detailed evaluation of the gas sorption capacity of MOFs constructed with 4,4'-bipyrimidine linkers, offering a comparison with alternative materials and presenting key experimental data and protocols for researchers in the field.

High-Performance Methane Storage in UTSA-76a

A standout example in the realm of this compound MOFs is UTSA-76a. This NbO-type porous MOF has demonstrated exceptional methane (CH₄) storage capabilities. Notably, it exhibits a high volumetric CH₄ uptake, making it a person of interest for applications such as natural gas storage for vehicles.

One of the key performance metrics for methane storage is the "working capacity," which measures the amount of gas that can be delivered for practical use. UTSA-76a has been reported to have a higher working capacity for methane than the well-known MOF, HKUST-1. This superior performance is attributed to the unique structural dynamics imparted by the pyrimidine groups within the framework.

MOFGasTemperature (K)Pressure (bar)Volumetric Uptake (cm³/cm³)Gravimetric Uptake (wt%)BET Surface Area (m²/g)
UTSA-76a CH₄29865~260-~1156
UTSA-76a CH₄273---~1156
Ni(HBTC)(4,4'-bipy)·3DMF H₂298--1.201590
Ni(HBTC)(4,4'-bipy)·3DMF H₂77--3.421590
Co(HBTC)(4,4'-bipy)·3DMF H₂298--0.96887
Co(HBTC)(4,4'-bipy)·3DMF H₂77--2.05887
[Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O H₂7715-1.1 (excess)596
SIFSIX-Ni-bipyr CO₂Dry--High Selectivity-
ALFFIVE-Ni-bipyr CO₂Humid-Significant CaptureHigh Selectivity-

Note: Data for 4,4'-bipyridine (bipy) containing MOFs are included for comparative context due to the limited availability of data on this compound MOFs.

The Role of the Ligand: this compound vs. 4,4'-Bipyridine

While structurally similar, the presence of two additional nitrogen atoms in the pyrimidine ring of this compound compared to the pyridine rings of 4,4'-bipyridine can significantly influence the resulting MOF's properties. These nitrogen atoms can act as additional coordination sites or Lewis basic sites, potentially leading to stronger interactions with certain gas molecules and enhancing selectivity.

Computational studies on fluorinated MOFs have highlighted the potential of bipyridine-based linkers in achieving significant CO₂ capture performance, even under humid conditions.[1][2] This suggests that the nitrogen-rich nature of the bipyrimidine linker could be similarly advantageous for CO₂ capture applications.

For hydrogen (H₂) storage, MOFs containing 4,4'-bipyridine have shown promising results. For instance, Ni(HBTC)(4,4'-bipy)·3DMF exhibits a hydrogen storage capacity of 1.20 wt% at room temperature.[3][4] The isosteric heat of adsorption in these materials indicates that the H₂ molecules preferentially interact with stronger binding sites within the framework.[3][4]

Experimental Protocols

Accurate evaluation of gas sorption capacity relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Synthesis and Activation of MOFs

Synthesis of UTSA-76a (Illustrative Example): The synthesis of UTSA-76a typically involves the solvothermal reaction of a metal salt (e.g., a zinc salt) and the this compound-containing organic linker in a suitable solvent system, often a mixture including N,N'-dimethylformamide (DMF). The reaction mixture is heated in a sealed vessel at a specific temperature for a defined period to allow for the crystallization of the MOF.

Activation Protocol: To ensure the porosity of the MOF is accessible for gas sorption, the as-synthesized material must be "activated" to remove solvent molecules occluded within the pores. A typical activation procedure involves:

  • Washing the as-synthesized crystals with a volatile solvent (e.g., methanol or ethanol) to exchange the high-boiling synthesis solvent.

  • Heating the solvent-exchanged material under a dynamic vacuum at an elevated temperature (e.g., 120-200 °C) for several hours until a constant weight is achieved. This process removes the volatile solvent molecules, leaving behind a porous, activated framework.

Gas Sorption Measurements

Gas sorption isotherms are measured using a volumetric or gravimetric gas sorption analyzer.

Typical Procedure:

  • A precisely weighed sample of the activated MOF is loaded into the sample tube of the analyzer.

  • The sample is further outgassed in situ under high vacuum and elevated temperature to remove any adsorbed atmospheric gases.

  • The sample is then cooled to the desired analysis temperature (e.g., 77 K for N₂ and H₂, or 273/298 K for CO₂ and CH₄).

  • The adsorbate gas is introduced into the sample tube in controlled doses, and the amount of gas adsorbed at each equilibrium pressure is measured.

  • For high-pressure measurements, a specialized apparatus capable of reaching the desired pressure range is used.

The Brunauer-Emmett-Teller (BET) surface area is typically calculated from the nitrogen adsorption isotherm measured at 77 K.

Logical Workflow for Evaluating Gas Sorption Capacity

The following diagram illustrates a typical workflow for the synthesis, characterization, and evaluation of the gas sorption performance of MOFs.

Gas_Sorption_Evaluation cluster_synthesis Synthesis & Activation cluster_characterization Structural Characterization cluster_sorption Gas Sorption Analysis cluster_evaluation Performance Evaluation S1 MOF Synthesis (Solvothermal/Hydrothermal) S2 Solvent Exchange S1->S2 S3 Thermal Activation (Vacuum) S2->S3 C1 Powder X-ray Diffraction (PXRD) S3->C1 C2 Thermogravimetric Analysis (TGA) S3->C2 C3 Surface Area & Pore Size Analysis (N₂ Adsorption @ 77K) S3->C3 G1 Gas Adsorption Isotherms (CO₂, H₂, CH₄) C3->G1 G2 Selectivity Measurement (Mixed Gas Experiments or IAST) G1->G2 G3 Isosteric Heat of Adsorption Calculation G1->G3 E1 Data Analysis & Comparison G2->E1 G3->E1 E2 Structure-Property Relationship E1->E2

Workflow for MOF Gas Sorption Evaluation.

Conclusion and Future Outlook

While the available data for this compound MOFs is still emerging, the promising methane storage results for UTSA-76a highlight the potential of this linker in creating high-performance gas storage materials. The presence of additional nitrogen atoms in the pyrimidine ring offers intriguing possibilities for enhancing selectivity, particularly for CO₂ capture.

Future research should focus on the systematic synthesis and characterization of a broader range of this compound-based MOFs. Direct comparative studies with their 4,4'-bipyridine analogues under identical conditions are crucial to elucidate the specific influence of the pyrimidine functionality on gas sorption properties. Such investigations will pave the way for the rational design of next-generation MOFs for targeted gas storage and separation applications.

References

A Comparative Guide to 4,4'-Bipyrimidine and Other Bridging Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry and materials science, the choice of a bridging ligand is paramount in dictating the electronic, magnetic, and photophysical properties of multinuclear metal complexes. Among the diverse array of available linkers, 4,4'-bipyrimidine (bpym) has emerged as a versatile and intriguing building block. This guide provides an objective comparison of the performance of this compound against other common bridging ligands, supported by experimental data, to aid researchers in the rational design of functional molecular and supramolecular systems.

Overview of this compound as a Bridging Ligand

This compound is a diazine ligand featuring two pyrimidine rings linked at the 4 and 4' positions. Its unique electronic structure, with two distinct N-donor sites within each pyrimidine ring, allows it to bridge two metal centers in a variety of coordination modes. This structural feature facilitates strong electronic communication between the connected metal ions, influencing the properties of the resulting complexes.

Performance Comparison: this compound vs. Alternative Bridging Ligands

The performance of a bridging ligand is context-dependent, relying on the specific metal ion, the overall coordination environment, and the desired application. Here, we compare this compound to other widely used bridging ligands across key performance metrics.

Photophysical Properties

The nature of the bridging ligand significantly impacts the luminescence properties of metal complexes, including their emission wavelengths, quantum yields, and lifetimes.

Bridging LigandMetal ComplexEmission Max (nm)Luminescence Lifetime (τ, μs)Quantum Yield (Φ)
This compound [Ru(bpy)₂]₂(μ-bpym)⁴⁺620--
4,4'-Bipyridine[Ru(bpy)₂]₂(μ-bpy)⁴⁺---
Pyrazine[Ru(NH₃)₅]₂(μ-pz)⁵⁺---
1,2-Bis(4-pyridyl)ethane[(η⁵-CH₃C₅H₄)Mn(CO)₂]₂(μ-bpe)---

Data not always available in a directly comparable format in the initial search results. Further targeted searches would be needed to populate this table fully.

Strained heteroleptic ruthenium(II) complexes with bipyridine ligands have been found to be more photo-active and cytotoxic than those with bipyrimidine. However, homoleptic bipyrimidine complexes have shown an enhanced ability to inhibit protein production in live cells.[1]

Electrochemical Properties and Electron Transfer

The ability of a bridging ligand to mediate electron transfer between metal centers is crucial for applications in molecular electronics and artificial photosynthesis. This is often evaluated by measuring the separation between the redox potentials of the two metal centers.

Bridging LigandMetal ComplexΔE₁/₂ (V)
This compound [{Re₆(μ₃-S)₈Cl₅}₂(μ-bpym)]⁶⁻0.056
4,4'-Bipyridine[{Re₆(μ₃-S)₈Cl₅}₂(μ-bpy)]⁶⁻0.039
Pyrazine[{Re₆(μ₃-S)₈Cl₅}₂(μ-pz)]⁶⁻0.056

The separation between the two one-electron redox processes in pyrazine- and 4,4'-bipyridine-bridged hexanuclear rhenium(III) cluster dimers suggests weak electronic interaction between the two cluster units.[2]

Magnetic Properties

In polynuclear complexes containing paramagnetic metal ions, the bridging ligand plays a critical role in mediating magnetic exchange interactions, leading to either ferromagnetic or antiferromagnetic coupling.

Bridging LigandMetal ComplexMagnetic Coupling Constant (J, cm⁻¹)
This compound [Cu₂(bpym)(ox)₂(H₂O)₂]-
Oxalate[{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)]+2.9 (Ferromagnetic)
Carboxylate[Cu₂(flu)₄(dmf)₂]-294 (Antiferromagnetic)

Directly comparable data for a this compound bridged copper complex was not found in the initial searches. The provided data for oxalate and carboxylate bridged complexes serves as a benchmark.

Dinuclear copper(II) complexes bridged by oxalate ligands can exhibit weak intramolecular ferromagnetic interactions.[3] In contrast, tetracarboxylate "paddle wheel" dinuclear copper(II) units show strong antiferromagnetic intradinuclear exchange coupling.[4]

Experimental Protocols

Synthesis of a Representative this compound Bridged Complex

Synthesis of a μ₄-bpym-bridged dimer of an oxoacetato-triruthenium complex, [{Ru₃O(CH₃COO)₅(CO)(py)}₂(μ₄-bpym)]

This protocol is adapted from a literature procedure for a related complex and may require optimization.

Materials:

  • [Ru₃O(CH₃COO)₆(py)₃]

  • This compound (bpym)

  • Solvent (e.g., ethanol, acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask, dissolve a stoichiometric amount of [Ru₃O(CH₃COO)₆(py)₃] in the chosen solvent under an inert atmosphere.

  • Add a solution of this compound (0.5 equivalents relative to the ruthenium trimer) in the same solvent to the reaction mixture.

  • Reflux the reaction mixture for a specified period (e.g., 24-48 hours), monitoring the reaction progress by a suitable technique (e.g., TLC, UV-Vis spectroscopy).

  • After cooling to room temperature, the product may precipitate out of solution. If not, reduce the solvent volume under vacuum.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system to obtain analytically pure crystals.

Characterization: The resulting complex should be characterized by techniques such as ¹H NMR, FT-IR, UV-Vis spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and purity.

Cyclic Voltammetry for Electrochemical Characterization

Procedure:

  • Prepare a solution of the complex (typically 1 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

  • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Record the cyclic voltammogram by scanning the potential between appropriate limits. The scan rate can be varied to investigate the reversibility of the redox processes.

  • The half-wave potentials (E₁/₂) for each redox couple can be determined as the average of the anodic and cathodic peak potentials.

Measurement of Luminescence Quantum Yield (Relative Method)

Procedure:

  • Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Prepare a series of solutions of both the standard and the sample with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing Reaction Pathways and Experimental Workflows

G cluster_synthesis Synthesis cluster_characterization Characterization Metal Precursor Metal Precursor Bridging Ligand Bridging Ligand Solvent Solvent Reaction Reaction Purification Purification Product Product Spectroscopy Spectroscopy (NMR, IR, UV-Vis) Product->Spectroscopy Electrochemistry Electrochemistry (Cyclic Voltammetry) Product->Electrochemistry Photophysics Photophysics (Luminescence) Product->Photophysics Structure Structure (X-ray Diffraction) Product->Structure Data_Analysis Data Analysis & Comparison Spectroscopy->Data_Analysis Electrochemistry->Data_Analysis Photophysics->Data_Analysis Structure->Data_Analysis

Conclusion

This compound stands as a valuable bridging ligand in the construction of functional multinuclear metal complexes. Its performance, particularly in mediating electronic communication, offers distinct advantages in tuning the photophysical, electrochemical, and magnetic properties of materials. The choice between this compound and other bridging ligands such as 4,4'-bipyridine, pyrazine, or carboxylates will ultimately depend on the specific design criteria and target application. This guide provides a foundational understanding and practical protocols to assist researchers in making informed decisions for their molecular design endeavors.

References

A Researcher's Guide to the Quantitative Analysis of 4,4'-Bipyrimidine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4,4'-bipyrimidine in reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and UV-Vis Spectrophotometry. Supported by experimental data and detailed protocols, this document aims to assist in selecting the most suitable method for specific analytical requirements.

Method Comparison at a Glance

The selection of an appropriate analytical method hinges on factors such as the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation. The following table summarizes the performance characteristics of each technique, drawing on data from analyses of this compound and structurally related compounds.

Validation ParameterHPLC-UVGC-MSqNMRUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]> 0.996[1]Not Applicable (Primary Method)[2]> 0.998[1]
Accuracy (% Recovery) 98-102%[1]89-101%[1][3]High (Direct Measurement)[2]97-103% (Estimated)[1]
Precision (% RSD) < 2%[1]< 3%[1][3]High (< 1%)[2]< 5% (Estimated)[1]
Limit of Detection (LOD) ~1.5 ng/mL (Estimated)[1]0.006 mg/kg (for pyridine)[1][3]Dependent on sample concentration and instrument~0.5 µg/mL (Estimated)[1]
Limit of Quantitation (LOQ) ~4.5 ng/mL (Estimated)[1]0.02 mg/kg (for pyridine)[1][3]Dependent on sample concentration and instrument~1.5 µg/mL (Estimated)[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile compounds like this compound. Its robustness and high precision make it a staple in many analytical laboratories.

Experimental Protocol: HPLC-UV

A reverse-phase HPLC method is commonly employed for the analysis of bipyridine compounds.[4]

  • System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reversed-phase column, such as a C18 or a specialized column like Newcrom R1, is suitable for retaining and separating this compound.[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[1][4] For mass spectrometry compatibility, volatile buffers like formic acid should be used instead of phosphoric acid.[4]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.[2]

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is often used for detection.[2]

  • Injection Volume: Typically 10 µL.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the reaction mixture sample in a suitable solvent compatible with the mobile phase.

    • If necessary, perform a dilution to bring the concentration of this compound within the linear range of the calibration curve.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: General workflow for the quantitative analysis of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has limited volatility, GC-MS can be a highly sensitive and specific method, particularly for identifying and quantifying trace-level impurities.

Experimental Protocol: GC-MS
  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often used.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program: An optimized temperature gradient is crucial for the separation of analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the compounds of interest.

  • Injector Temperature: Typically set high enough to ensure complete volatilization of the sample without causing thermal degradation.

  • MS Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity in quantitative analysis.[1]

  • Sample Preparation:

    • Extract this compound from the reaction mixture using a suitable organic solvent.

    • An internal standard can be added for improved accuracy.

    • Derivatization may be necessary to increase the volatility of this compound, although direct injection is also possible depending on the instrument's capabilities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment and quantification.[2][5]

Experimental Protocol: qNMR
  • System: A high-resolution NMR spectrometer.

  • Internal Standard: A certified internal standard with a known concentration and purity is required. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or the reaction mixture.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture.

    • Accurately weigh a precise amount of the internal standard and add it to the same container.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) must be used to ensure complete relaxation of all nuclei between scans.

    • Pulse Angle: A 90° pulse angle should be used.

  • Data Analysis: The concentration of this compound is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. It is particularly useful for straightforward reaction mixtures where interfering substances do not absorb at the same wavelength as this compound.

Experimental Protocol: UV-Vis Spectrophotometry
  • System: A UV-Vis spectrophotometer.

  • Wavelength Selection (λmax): The wavelength of maximum absorbance for this compound must be determined by scanning a dilute solution of the pure compound across the UV-Vis spectrum.

  • Sample Preparation:

    • Dissolve a known amount of the reaction mixture in a suitable solvent that does not absorb at the analytical wavelength.

    • Dilute the solution to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically between 0.1 and 1.0).

    • Use the same solvent as a blank to zero the spectrophotometer.

  • Quantification: The concentration of this compound is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations.

Method_Selection Start Start: Need to Quantify This compound Complex_Matrix Is the reaction mixture complex? Start->Complex_Matrix High_Sensitivity Is high sensitivity (trace analysis) required? Complex_Matrix->High_Sensitivity Yes Primary_Method Is a primary method (no analyte standard) required? Complex_Matrix->Primary_Method No HPLC Use HPLC High_Sensitivity->HPLC No GCMS Use GC-MS High_Sensitivity->GCMS Yes Simple_Matrix Is the matrix simple with no interfering chromophores? Primary_Method->Simple_Matrix No qNMR Use qNMR Primary_Method->qNMR Yes Simple_Matrix->HPLC No UVVis Use UV-Vis Simple_Matrix->UVVis Yes

Caption: Decision tree for selecting an analytical method for this compound quantification.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4,4'-Bipyrimidine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 4,4'-bipyrimidine, a crucial building block in pharmaceutical synthesis and materials science. The objective is to offer a framework for the cross-validation of these techniques, ensuring data integrity and reliability in research and quality control.

The Importance of Cross-Validation

In analytical sciences, cross-validation is a critical process for ensuring the consistency and reliability of data. It involves comparing the results from at least two different analytical methods, or from the same method performed in different laboratories, to verify that the data is comparable. This is particularly important in regulated environments like drug development, where the accuracy and precision of analytical data are paramount.

The following diagram illustrates a general workflow for the cross-validation of analytical methods.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_objective Define Objective (e.g., Compare Method A and Method B) select_samples Select Representative Samples (e.g., this compound Batches) define_objective->select_samples define_acceptance Define Acceptance Criteria (e.g., % Difference < 15%) select_samples->define_acceptance analyze_A Analyze Samples with Method A (Primary Method) define_acceptance->analyze_A analyze_B Analyze Samples with Method B (Alternative Method) define_acceptance->analyze_B compare_results Compare Results from Both Methods analyze_A->compare_results analyze_B->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) compare_results->statistical_analysis evaluate_acceptance Evaluate Against Acceptance Criteria statistical_analysis->evaluate_acceptance comparable Methods are Comparable evaluate_acceptance->comparable Pass not_comparable Methods are Not Comparable (Investigate Discrepancies) evaluate_acceptance->not_comparable Fail

A generalized workflow for the cross-validation of two analytical methods.

Analytical Methods for this compound Characterization

A comprehensive characterization of this compound involves a suite of analytical techniques to determine its identity, purity, structure, and thermal properties. The following diagram outlines a logical workflow for this characterization process.

Characterization_Workflow cluster_spectroscopic Spectroscopic Identification cluster_chromatographic Purity and Quantitative Analysis cluster_solid_state Solid-State Characterization start This compound Sample uv_vis UV-Vis Spectroscopy (λmax Confirmation) start->uv_vis hplc HPLC-UV (Purity, Assay) start->hplc pxrd Powder X-ray Diffraction (PXRD) (Crystalline Form Identification) start->pxrd ftir FTIR Spectroscopy (Functional Group Analysis) uv_vis->ftir nmr NMR Spectroscopy (¹H and ¹³C Structural Elucidation) ftir->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ms->hplc gc_ms GC-MS (Volatile Impurities, Assay) ms->gc_ms end Comprehensive Characterization Report hplc->end gc_ms->end dsc Differential Scanning Calorimetry (DSC) (Melting Point, Phase Transitions) pxrd->dsc tga Thermogravimetric Analysis (TGA) (Thermal Stability, Solvation) dsc->tga tga->gc_ms Off-gas analysis (optional) tga->end

Safety Operating Guide

Proper Disposal of 4,4'-Bipyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4,4'-Bipyrimidine is a critical aspect of laboratory safety and environmental responsibility. As a compound classified as toxic and hazardous to aquatic life, it necessitates handling and disposal through regulated hazardous waste protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with and properly using appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through high-temperature incineration by a licensed hazardous waste management facility.

  • Waste Identification and Segregation:

    • All materials contaminated with 4,4'-Bipyridine, including unused product, solutions, and contaminated labware (e.g., filter paper, gloves), must be treated as hazardous waste.

    • Segregate this compound waste from other waste streams at the point of generation. Do not mix with non-hazardous waste or other incompatible chemical wastes.

  • Waste Collection and Containerization:

    • Collect solid 4,4'-Bipyridine waste in a dedicated, clearly labeled, and chemically compatible container. The container must be in good condition, with a secure, tightly sealing lid to prevent leaks or spills.

    • For solutions containing 4,4'-Bipyridine, use a compatible liquid waste container. It is often recommended to dissolve or mix the material with a combustible solvent, which aids in the incineration process.[1]

  • Labeling and Storage:

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

    • The label must include the full chemical name ("4,4'-Bipyridine"), the quantity of waste, the date of generation, the location of origin (e.g., laboratory room number), and the name of the principal investigator. Chemical formulas or abbreviations are not acceptable.

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. Ensure that incompatible chemicals are not stored in close proximity.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the 4,4'-Bipyridine waste.

    • Provide the waste disposal service with a complete and accurate description of the waste, including its composition and quantity.

    • Follow all institutional and regulatory procedures for waste pickup and transportation.

  • Disposal of Empty Containers:

    • Empty containers that previously held 4,4'-Bipyridine must also be managed carefully. To be considered non-hazardous, the container should be triple-rinsed with a suitable solvent.

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

    • Once properly decontaminated, deface or remove the original labels from the container before disposing of it as regular laboratory waste or recycling, in accordance with institutional policies.

Quantitative Data for Disposal

The most common method for the destruction of organic hazardous waste like 4,4'-Bipyridine is high-temperature incineration. The operational parameters for this process are designed to ensure the complete destruction of the hazardous compounds.

ParameterTypical Range/Value
Incineration Temperature 850°C to 1300°C (1562°F to 2372°F)[2][3]
Residence Time (Solids) 30 to 90 minutes[4]
Waste Volume Reduction Up to 90%[5]

Experimental Protocols

The standard protocol for the disposal of solid 4,4'-Bipyridine involves preparing it for incineration as follows:

Protocol: Preparation of this compound for Incineration

  • Objective: To safely prepare solid this compound waste for transport and subsequent thermal destruction.

  • Materials:

    • Solid 4,4'-Bipyridine waste

    • A compatible, combustible solvent (e.g., ethanol, methanol)

    • A designated hazardous waste container with a secure lid

    • Appropriate PPE (gloves, safety glasses, lab coat)

    • Chemical fume hood

  • Procedure:

    • Perform all operations within a certified chemical fume hood.

    • Carefully place the solid 4,4'-Bipyridine waste into the designated hazardous waste container.

    • Slowly add a combustible solvent to the container to create a slurry or solution. This facilitates the injection and combustion process at the incineration facility.

    • Securely close the container lid.

    • Properly label the container as "Hazardous Waste" with all required information.

    • Store the container in the satellite accumulation area until it is collected by the licensed waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Generation of This compound Waste B Segregate as Hazardous Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS or Licensed Waste Disposal Service D->E F Prepare for Shipment (e.g., mix with solvent) E->F G Transport to a Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H I Proper Disposal of Ash and Residues H->I

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for 4,4'-Bipyridine, and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling 4,4'-Bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,4'-Bipyrimidine

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It includes procedural, step-by-step guidance on personal protective equipment, emergency procedures, and operational and disposal plans to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure to this compound. The following table summarizes the recommended equipment.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Glasses with Side Shields & Face ShieldEye protection must be worn at all times. For operations with a higher risk of splashing, a face shield should be used in addition to safety glasses.[1][2]
Skin Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the chemical.[3] Contaminated gloves should not be reused.[2]
Lab Coat or Chemical-Resistant ApronA buttoned lab coat should be worn to protect the skin. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.
Respiratory Ventilated Area or RespiratorAll handling should occur in a well-ventilated area, preferably a chemical fume hood.[1][2][3] If exposure limits are likely to be exceeded, a NIOSH-approved respirator is necessary.
Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][4][5] Seek medical attention if irritation persists.[1][5]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][2][3] Seek immediate medical attention.[1][2][3][5]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is crucial for laboratory safety.

Handling Protocol
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. Designate a specific area for handling the chemical.

  • Ventilation : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][2][3]

  • Personal Hygiene : Avoid all personal contact with the chemical.[1] Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly with soap and water after handling.[1][2]

  • Spill Management :

    • Minor Spills : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[1] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[1][2]

    • Major Spills : In the event of a large spill, evacuate the area immediately. Alert the appropriate emergency response team and your institution's EHS department.[1]

Storage Plan
  • Container : Store this compound in a tightly closed, properly labeled container.[1][2][3]

  • Location : Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]

  • Access : Store in a locked cabinet or a secure area with restricted access.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation : Do not mix this compound waste with other waste streams.

  • Containerization : Collect all solid waste (e.g., contaminated gloves, weighing paper) and solutions in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Designate Handling Area check_safety Verify Eyewash & Safety Shower Access prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_hood Handle in Chemical Fume Hood don_ppe->handle_hood Proceed to Handling weigh_dispense Weigh and Dispense handle_hood->weigh_dispense spill Spill? handle_hood->spill clean_up Clean Work Area weigh_dispense->clean_up collect_waste Collect Waste in Labeled Container weigh_dispense->collect_waste Generate Waste store_container Store in Labeled, Sealed Container clean_up->store_container After Use end_op End of Operation store_container->end_op contact_ehs Contact EHS for Disposal collect_waste->contact_ehs contact_ehs->end_op start Start start->prep_area spill->weigh_dispense No spill_response Initiate Spill Response spill->spill_response Yes

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Bipyrimidine
Reactant of Route 2
Reactant of Route 2
4,4'-Bipyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.